molecular formula C10H18N2O6S B150381 N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate CAS No. 54381-16-7

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate

Cat. No.: B150381
CAS No.: 54381-16-7
M. Wt: 294.33 g/mol
InChI Key: KMCFMEHSEWDYKG-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a useful research compound. Its molecular formula is C10H18N2O6S and its molecular weight is 294.33 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid
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InChI

InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4)
Source PubChem
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InChI Key

KMCFMEHSEWDYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18N2O6S
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

57524-61-5, 7575-35-1 (Parent)
Record name Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt)
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Record name 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt)
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Record name Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt)
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DSSTOX Substance ID

DTXSID5020075
Record name (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Molecular Weight

294.33 g/mol
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CAS No.

54381-16-7, 58262-44-5, 63886-75-9
Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
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Record name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt)
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Record name Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt)
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Record name p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1)
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Record name Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt)
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Record name (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Record name (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate
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Record name N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS), a substituted aromatic amine, is a key ingredient in the formulation of permanent oxidative hair dyes. Its physicochemical properties are critical to its function, safety, and formulation efficacy. This technical guide provides a detailed overview of the known physicochemical characteristics of BHPPS, outlines standard experimental methodologies for their determination, and illustrates the compound's mechanism of action in hair coloring. All quantitative data is presented in clear, tabular formats for ease of reference.

Chemical Identity

IdentifierValue
Chemical Name N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
CAS Number 54381-16-7[1][2]
EC Number 259-134-5[1]
Molecular Formula C₁₀H₁₈N₂O₆S[1][2]
Molecular Weight 294.32 g/mol [1][2]
Chemical Structure 2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid
Synonyms Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt); 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate[2]

Physicochemical Properties

The physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are summarized in the table below. These parameters are crucial for understanding its behavior in formulations and its interaction with biological systems.

PropertyValueReference
Physical Form White to off-white solid/crystalline powder.[1][3][1][3]
Melting Point 163.8°C to 171°C.[2][4][2][4]
Boiling Point 125°C at 101,325 Pa.[1][2][1][2]
Density 1.497 g/cm³ at 20°C.[1][3][1][3]
Vapor Pressure 65 Pa at 20°C.[1][2][1][2]
Water Solubility 178 - 296.4 mg/mL at 20°C.[1][4][1][4]
Ethanol Solubility 0.23-0.35 mg/mL.[4][4]
DMSO Solubility 416-624 mg/mL.[4][4]
Partition Coefficient (Log P) -0.771 ± 0.603 (free base, calculated).[4][4]

Experimental Protocols

While specific experimental details for the determination of the physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are not extensively published, the following are detailed methodologies based on standard OECD guidelines that are broadly accepted for regulatory and research purposes.

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from a solid to a liquid occurs at atmospheric pressure.[5][6][7]

  • Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated temperature measuring device.[6][7]

  • Procedure:

    • A small amount of the finely powdered dry substance is packed into a capillary tube.

    • The capillary tube is placed in the heating block/bath.

    • The temperature is raised at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.[6][7]

    • Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can also be used for this determination.[6][7]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[8][9]

  • Apparatus: An ebulliometer, dynamic vapor pressure apparatus, or distillation setup with a calibrated thermometer and pressure measurement device.[9]

  • Procedure (Dynamic Method):

    • The substance is placed in a suitable vessel and heated.

    • The pressure in the system is reduced and then allowed to rise slowly.

    • The temperature at which boiling starts is recorded at various pressures.

    • The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.[9]

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[10][11]

  • Flask Method (for solubilities > 10⁻² g/L):

    • An excess amount of the test substance is added to a known volume of water in a flask.

    • The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

    • The mixture is then centrifuged or filtered to remove undissolved solid.

    • The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[12]

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[13][14]

  • Shake Flask Method:

    • A known volume of n-octanol and water are pre-saturated with each other.

    • A known amount of the test substance is dissolved in either water or n-octanol.

    • The two phases are mixed in a vessel and shaken vigorously until equilibrium is reached.[14]

    • The mixture is centrifuged to separate the two phases.[14]

    • The concentration of the substance in both the aqueous and n-octanol phases is determined by an appropriate analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (Log P) is commonly reported.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a substance like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, which has amine functional groups, the pKa of its conjugate acid is relevant.

  • Potentiometric Titration:

    • A solution of the substance at a known concentration is prepared in water or a suitable solvent.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[15]

Stability

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate exhibits good stability under specific conditions.

ConditionStability
Storage Stable for over a year when stored at room temperature and protected from light.[4]
Aqueous Solution (-20±10°C) Stable for 30 days in concentrations of 0.05 and 100 mg/mL.[4]
Aqueous Solution with 0.2% Erythorbic Acid (5±3°C) Stable for 10 days in concentrations of 0.1, 0.5, and 40 mg/mL.[4]

Experimental and Process Workflows

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in various matrices.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing BHPPS Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45µm filter Dissolution->Filtration Injector Autosampler Injection Filtration->Injector Column Primesep 100 Column (e.g., 4.6x150mm, 5µm) Injector->Column Detector UV Detector (210 nm) Column->Detector MobilePhase Isocratic Mobile Phase (e.g., Acetonitrile/Water with H₂SO₄) Pump HPLC Pump MobilePhase->Pump Pump->Injector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Generate Chromatogram DataSystem->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration (using calibration curve) Integration->Quantification

Caption: HPLC analytical workflow for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Mechanism of Action: Oxidative Hair Dyeing

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate does not act on biological signaling pathways. Instead, its function is based on a chemical process of oxidative dyeing within the hair shaft. It acts as a "primary intermediate" or "developer" in this process.

The process begins with the mixing of the hair dye formulation containing BHPPS with a developer, typically an oxidizing agent like hydrogen peroxide, in an alkaline medium. The alkaline agent swells the hair cuticle, allowing the smaller precursor molecules to penetrate into the cortex.[16][17][18] Inside the cortex, the hydrogen peroxide oxidizes the BHPPS to form a reactive intermediate.[16][19] This intermediate then reacts with "coupler" molecules to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[16][17]

Hair_Dye_Mechanism cluster_hair Hair Shaft cluster_process Dyeing Process Cuticle Cuticle Cortex Cortex BHPPS BHPPS (Developer) Penetration Penetration into Cortex BHPPS->Penetration H2O2 Hydrogen Peroxide (Oxidizer) Oxidation Oxidation of BHPPS H2O2->Oxidation Coupler Coupler Molecules Coupler->Penetration Coupling Coupling Reaction Coupler->Coupling Alkaline Alkaline Agent (e.g., Ammonia) Alkaline->Cuticle Swells Cuticle Penetration->Oxidation in Cortex Oxidation->Coupling FinalColor Large Colored Molecules Trapped in Cortex Coupling->FinalColor FinalColor->Cortex results in

Caption: Chemical workflow of oxidative hair dyeing with BHPPS.

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. The provided tables offer a quick reference for its key characteristics, while the outlined experimental protocols, based on OECD guidelines, serve as a foundation for its analysis. The workflow diagrams illustrate both a typical analytical procedure and the compound's functional mechanism in its primary application. This comprehensive overview is intended to be a valuable resource for professionals in research, development, and formulation science.

References

An In-depth Technical Guide to the Mechanism of Action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate) is a substituted aromatic amine derived from p-phenylenediamine (PPD)[1]. It is a primary intermediate used in permanent oxidative hair dye formulations[2][3][4]. Its primary function is to impart color to hair through a chemical process of oxidative polymerization[1][2]. Understanding the mechanism of action of B2H-PPD sulfate is crucial for the development of safer and more effective hair coloring products and for assessing its toxicological profile. This guide provides a detailed overview of the core mechanism, supported by available data and experimental insights.

Physicochemical Properties

B2H-PPD sulfate is an off-white crystalline powder soluble in water, acetonitrile, and DMSO[1]. The presence of two hydroxyethyl groups enhances its water solubility compared to its parent compound, p-phenylenediamine[1].

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₆S[1]
Molecular Weight 294.32 g/mol [1]
Appearance Off-white crystalline powder[1]
Solubility Water, Acetonitrile, DMSO[1]

Core Mechanism of Action: Oxidative Polymerization in Hair Dyeing

The principal mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in its application as a hair dye is through oxidative polymerization. This process can be broken down into several key stages:

Penetration into the Hair Shaft

Permanent hair dye formulations, containing B2H-PPD sulfate, are typically applied in an alkaline medium, often with ammonia or ethanolamine as the alkalizing agent[5]. The alkaline environment causes the hair shaft to swell and the cuticle scales to lift, allowing the small B2H-PPD sulfate molecules, along with other precursors and an oxidizing agent (typically hydrogen peroxide), to penetrate into the cortex of the hair fiber[5][6][7].

Oxidation and Intermediate Formation

Once inside the hair cortex, the oxidizing agent, hydrogen peroxide, oxidizes the B2H-PPD sulfate. This initial oxidation step is crucial as it converts the relatively unreactive B2H-PPD sulfate into highly reactive intermediates, primarily quinone-diimines[8][9].

Coupling and Polymerization

These reactive quinone-diimine intermediates rapidly react with other molecules present in the hair dye formulation known as "couplers" or "modifiers"[6][8]. Couplers are typically phenols, resorcinols, or other aromatic amines that, on their own, do not produce significant color but are essential for creating the final shade. The reaction between the oxidized primary intermediate (B2H-PPD sulfate) and the coupler molecules leads to the formation of large, complex, colored polymers[6][9].

Color Formation and Entrapment

The newly formed large polymer molecules are physically trapped within the hair cortex due to their size, rendering the new hair color permanent and resistant to washing[6]. The final color achieved is dependent on the specific combination of primary intermediates and couplers used in the formulation[6].

The following diagram illustrates the general workflow of the oxidative hair dyeing process.

G Oxidative Hair Dyeing Workflow cluster_0 Formulation Application cluster_1 Penetration cluster_2 Chemical Reaction cluster_3 Final Result A Alkaline Hair Dye Formulation (containing B2H-PPD sulfate, couplers, H2O2) B Application to Hair A->B C Hair Shaft Swelling & Cuticle Lifting B->C D Penetration of Precursors into Cortex C->D E Oxidation of B2H-PPD sulfate by H2O2 D->E F Formation of Reactive Intermediates (Quinone-diimines) E->F G Coupling with Coupler Molecules F->G H Formation of Large, Colored Polymers G->H I Polymers Trapped in Cortex H->I J Permanent Hair Color I->J

Caption: Workflow of the oxidative hair dyeing process.

The following diagram illustrates the chemical signaling pathway of B2H-PPD sulfate in hair dye.

G Chemical Pathway of B2H-PPD Sulfate in Hair Dye B2H_PPD N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate Reactive_Intermediate Reactive Intermediate (Quinone-diimine) B2H_PPD->Reactive_Intermediate Oxidation H2O2 Hydrogen Peroxide H2O2->Reactive_Intermediate Alkaline_pH Alkaline pH Alkaline_pH->B2H_PPD facilitates oxidation Colored_Polymer Large Colored Polymer (Trapped in Hair Cortex) Reactive_Intermediate->Colored_Polymer Coupling Reaction Coupler Coupler Molecule Coupler->Colored_Polymer

Caption: Chemical pathway of B2H-PPD sulfate in hair dye.

Toxicological Profile and Safety Assessment

While effective as a hair dye ingredient, the safety of B2H-PPD sulfate and other p-phenylenediamine derivatives is a subject of ongoing research and regulatory scrutiny.

Skin Sensitization

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a known skin sensitizer[2][10]. Studies have shown that it can induce delayed hypersensitivity reactions[3]. A 3% solution of B2H-PPD sulfate induced delayed hypersensitivity in guinea pigs[3]. The Scientific Committee on Consumer Products (SCCP) recommends a maximum concentration of 2.5% in finished hair dye products to minimize the risk of sensitization[1].

Systemic Toxicity

Acute oral toxicity studies in rats have determined an LD50 of 246 mg/kg[11]. Subchronic dietary exposure in rats at a concentration of 0.3% resulted in decreased body weight and feed consumption[3]. However, dermal application studies at 1.0% showed no significant systemic toxicity[3].

Study TypeSpeciesRoute of AdministrationConcentration/DoseResultsReference
Acute Oral ToxicityRatOral100, 200, 400, 800 mg/kgLD50 = 246 mg/kg[11]
Subchronic ToxicityRatDietary0.3%Decreased body weight and feed consumption[3]
Subchronic ToxicityNot specifiedDermal1.0%No remarkable effects[3]
Skin SensitizationGuinea PigDermal3%Induced delayed hypersensitivity[3]
Skin SensitizationHumanPatch TestNot specifiedPossible sensitization in 2 out of 104 subjects[3]

Experimental Protocols

Detailed experimental protocols for elucidating the specific mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are not extensively available in the public literature. However, based on the general principles of hair dye chemistry and toxicology, the following methodologies are relevant.

In Vitro Hair Fiber Penetration Studies
  • Objective: To quantify the penetration of B2H-PPD sulfate into the hair shaft.

  • Methodology:

    • Obtain standardized human hair swatches.

    • Prepare a hair dye formulation containing a known concentration of B2H-PPD sulfate.

    • Apply the formulation to the hair swatches for a specified time under controlled temperature and pH.

    • After incubation, thoroughly wash and dry the hair swatches.

    • Extract the B2H-PPD sulfate from the hair cortex using an appropriate solvent.

    • Quantify the extracted B2H-PPD sulfate using High-Performance Liquid Chromatography (HPLC) with UV detection[12].

Spectrophotometric Analysis of Color Formation
  • Objective: To monitor the kinetics of color formation.

  • Methodology:

    • Prepare a solution containing B2H-PPD sulfate, a specific coupler, and an oxidizing agent in a suitable buffer.

    • Initiate the reaction and monitor the change in absorbance over time at the wavelength of maximum absorbance for the expected colored polymer using a spectrophotometer.

    • Vary the concentrations of reactants to determine the reaction kinetics.

Local Lymph Node Assay (LLNA) for Skin Sensitization
  • Objective: To assess the skin sensitization potential of B2H-PPD sulfate.

  • Methodology:

    • Apply various concentrations of B2H-PPD sulfate to the dorsal surface of the ears of mice for three consecutive days.

    • On day 5, inject the mice with radiolabeled thymidine.

    • On day 6, excise the auricular lymph nodes and measure the incorporation of radiolabeled thymidine as an indicator of lymphocyte proliferation.

    • A stimulation index (SI) of three or greater is typically considered a positive result for sensitization.

The following diagram illustrates a general experimental workflow for evaluating a new hair dye intermediate like B2H-PPD sulfate.

G Experimental Workflow for Hair Dye Intermediate Evaluation cluster_0 Physicochemical Characterization cluster_1 In Vitro Performance cluster_2 Toxicological Assessment cluster_3 Safety & Efficacy Conclusion A Solubility, Stability, Purity Analysis (HPLC) B Hair Fiber Penetration Assay A->B C Color Formation Kinetics (Spectrophotometry) B->C D Skin Sensitization (e.g., LLNA) C->D E Acute & Subchronic Toxicity Studies D->E F Genotoxicity Assays E->F G Risk Assessment & Formulation Optimization F->G

Caption: Experimental workflow for hair dye intermediate evaluation.

Conclusion

The mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is fundamentally linked to its role as a primary intermediate in oxidative hair dye formulations. Its ability to penetrate the hair shaft and undergo oxidative polymerization with coupler molecules to form large, stable, colored polymers is the cornerstone of its function. While its efficacy is well-established, its potential for skin sensitization necessitates careful formulation and adherence to regulatory guidelines. Further research into the specific biochemical interactions of B2H-PPD sulfate and its metabolites would provide a more comprehensive understanding of its biological activity and contribute to the ongoing development of safer hair coloring technologies.

References

Spectroscopic Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a chemical compound of interest in various industrial applications, notably as a component in oxidative hair dye formulations. A thorough understanding of its molecular structure and purity is paramount for both safety assessments and formulation development. Spectroscopic analysis provides the foundational data for such characterization. This technical guide outlines the principal spectroscopic techniques utilized for the analysis of this compound and presents a framework for the expected data and experimental protocols.

Physicochemical Properties

A summary of the known physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is provided in Table 1.

PropertyValue
Chemical Formula C₁₀H₁₈N₂O₆S
Molecular Weight 294.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 168-171 °C
Primary Application Hair dye intermediate

Spectroscopic Characterization

The structural elucidation and purity assessment of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate would typically involve a combination of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to identify the electronic transitions within the molecule, which are characteristic of its aromatic system.

Expected Data: The UV-Vis spectrum of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in a suitable solvent (e.g., water or ethanol) is expected to exhibit absorption maxima (λmax) in the UV region, characteristic of the substituted benzene ring.

Table 2: Anticipated UV-Vis Spectral Data

Solventλmax (nm)Molar Absorptivity (ε)
WaterData not availableData not available
EthanolData not availableData not available

Experimental Protocol:

  • Sample Preparation: A dilute solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is prepared in a UV-transparent solvent (e.g., deionized water or spectroscopic grade ethanol) to a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: The spectrophotometer is blanked with the solvent. The absorbance of the sample solution is then measured over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Data: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-N, C-O, S=O (from the sulfate group), and aromatic C-H and C=C bonds.

Table 3: Anticipated Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200O-H stretch (hydroxyl), N-H stretch (amine)
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (ethyl groups)
~1600-1450Aromatic C=C ring stretch
~1250-1000C-N stretch, C-O stretch, S=O stretch (sulfate)

Experimental Protocol:

  • Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Measurement: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with known functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the complete structural confirmation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Expected Data:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the hydroxyethyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values would be key identifiers.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the hydroxyethyl groups.

Table 4: Anticipated ¹H NMR Spectral Data (in D₂O or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableAromatic protons
Data not availableData not availableData not available-CH₂- (adjacent to N)
Data not availableData not availableData not available-CH₂- (adjacent to O)
Data not availableData not availableData not available-OH
Data not availableData not availableData not available-NH-

Table 5: Anticipated ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
Data not availableAromatic carbons
Data not available-CH₂- (adjacent to N)
Data not available-CH₂- (adjacent to O)

Experimental Protocol:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts, coupling constants, and integrals are analyzed to assign the signals to the specific protons and carbons in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

Expected Data: The mass spectrum would show the molecular ion peak corresponding to the free base (N,N-Bis(2-hydroxyethyl)-p-phenylenediamine) and fragmentation patterns characteristic of the loss of hydroxyethyl groups or other fragments.

Table 6: Anticipated Mass Spectrometry Data

m/zAssignment
Data not available[M+H]⁺ (protonated molecule of the free base)
Data not availableCharacteristic fragments

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_output Final Characterization Sample N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Dissolution Dissolution in Solvent Sample->Dissolution Solid_Prep Solid State Preparation (KBr/ATR) Sample->Solid_Prep UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid_Prep->IR UV_Data λmax UV_Vis->UV_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (ppm) NMR->NMR_Data MS_Data m/z Ratios MS->MS_Data Structure Structural Confirmation UV_Data->Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

LC_MS_Workflow cluster_prep Sample Preparation cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_ms Mass Spectrometry (MS) cluster_data_analysis Data Analysis Sample Sample containing N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Extraction Extraction/Dilution Sample->Extraction Injection Sample Injection Extraction->Injection Column Chromatographic Separation Injection->Column UV_Detector UV-Vis Detection Column->UV_Detector Ionization Electrospray Ionization (ESI) Column->Ionization Eluent Chromatogram Chromatogram (Retention Time) UV_Detector->Chromatogram Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z) Detector->Mass_Spectrum Identification Compound Identification & Quantification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

In-depth Technical Guide: Thermal Stability and Degradation of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a chemical compound of significant interest in various industrial applications, most notably as a primary intermediate in the formulation of oxidative hair dyes. Its molecular structure, featuring a p-phenylenediamine core with two hydroxyethyl substituents, imparts specific properties related to its color-forming capabilities and solubility. Understanding the thermal stability and degradation profile of this compound is paramount for ensuring product safety, efficacy, and shelf-life, particularly in formulations that may be subjected to varying temperature conditions during manufacturing, storage, and use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that discrepancies exist in the reported melting points, which may be attributable to different crystalline forms or measurement conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₆S[1]
Molecular Weight 294.32 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 168-171°C[1]
242.5°C[3]
Boiling Point 416.4°C at 760 mmHg[2]
Solubility Soluble in water, acetonitrile, and DMSO[2]

Thermal Stability and Degradation

General Stability

This compound exhibits good stability under recommended storage conditions. It has been reported to be stable for over a year when stored at room temperature and protected from light[3]. In aqueous solutions, its stability is dependent on the concentration and storage temperature. For instance, solutions at concentrations of 0.05 and 100 mg/ml were found to be stable for 30 days when stored at -20 ± 10°C[3].

Thermal Decomposition Analysis (Analogous Data)

While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not publicly available, studies on the related compound p-phenylenediamine (PPD) can offer some insights into the potential thermal degradation behavior.

A study on the thermal degradation of PPD showed that its decomposition occurs in a single step, with an onset temperature of around 141°C and completion at 216°C[4]. It is plausible that the hydroxyethyl substitutions in this compound could influence its thermal stability, potentially altering the onset and completion temperatures of decomposition. The presence of the sulfate salt would also be a significant factor.

Potential Degradation Pathways

The thermal degradation of this compound is likely to involve the cleavage of its various chemical bonds. The specific degradation pathways would depend on the temperature and atmospheric conditions. A hypothetical degradation pathway is proposed in the diagram below.

G cluster_0 Thermal Degradation of this compound A This compound B Initial Decomposition A->B Heat C Loss of Hydroxyethyl Groups B->C D Cleavage of Sulfate Group B->D E Ring Opening/Fragmentation C->E D->E F Volatile Products (e.g., SO₂, H₂O, CO₂, NOx) E->F G Char Residue E->G

Caption: Hypothetical thermal degradation pathway.

This proposed pathway suggests that upon heating, the molecule could undergo initial decomposition leading to the loss of the hydroxyethyl groups and the sulfate group. Further heating could result in the fragmentation of the aromatic ring, leading to the formation of various volatile products and a char residue. The actual degradation products would need to be identified through experimental techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols

To accurately determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the material decomposes and to quantify the mass loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

    • Conduct the analysis under an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to assess the effect of oxygen on the degradation.

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperatures of maximum decomposition rates, and the percentage of residual mass.

G cluster_1 TGA Experimental Workflow A Sample Preparation (5-10 mg) B TGA Instrument Setup A->B C Heating Program (e.g., 25-800°C at 10°C/min) B->C D Atmosphere Control (N₂ and Air) C->D E Data Acquisition (Mass vs. Temperature) D->E F Data Analysis (Onset T, % Mass Loss) E->F

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum).

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range that encompasses the expected melting and decomposition temperatures.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting DSC curve to determine the melting point (peak temperature) and the enthalpy of fusion, as well as the onset and peak temperatures of any exothermic or endothermic decomposition events.

G cluster_2 DSC Experimental Workflow A Sample Preparation (2-5 mg) B DSC Instrument Setup A->B C Heating Program (e.g., 10°C/min) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Melting Point, Enthalpy) D->E

Caption: Workflow for Differential Scanning Calorimetry.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition of the material.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • Place a small amount of the sample (microgram to milligram range) into a pyrolysis tube.

    • Rapidly heat the sample to a specific decomposition temperature (determined from TGA results) in the pyrolysis unit.

    • The volatile decomposition products are swept by a carrier gas into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

    • By performing pyrolysis at different temperatures, a profile of the degradation products as a function of temperature can be obtained.

Conclusion

While a complete thermal degradation profile for this compound requires further experimental investigation, this guide provides a solid foundation based on its known physicochemical properties and stability data. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for researchers to obtain the necessary quantitative data to fully characterize its thermal behavior. A thorough understanding of the thermal stability and degradation of this compound is essential for its safe and effective use in various applications, and the methodologies outlined herein will be instrumental in achieving this. Future research should focus on generating and publishing this critical thermal analysis data to fill the existing knowledge gap.

References

A Comprehensive Technical Guide to the Solubility of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate (CAS No. 54381-16-7), a compound of interest in various chemical and pharmaceutical applications, particularly as a dye intermediate.[1] This document compiles available quantitative and qualitative solubility data in organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents visual workflows to aid in experimental design and understanding.

Introduction to this compound

This compound, also known as 2,2'-[(4-aminophenyl)imino]bisethanol sulfate, is a substituted aromatic amine.[2] It is a sulfate salt with the molecular formula C₁₀H₁₈N₂O₆S and a molecular weight of approximately 294.32 g/mol .[3][4] The presence of hydroxyethyl groups enhances its potential for hydrogen bonding and can influence its solubility profile.[1] While its primary application is in the formulation of oxidative hair dyes, its chemical properties make it a subject of interest for broader research and development.[5][6]

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various systems, including formulation, reaction kinetics, and bioavailability. This section summarizes the available quantitative and qualitative solubility data for this compound in water and selected organic solvents.

Quantitative Solubility Data

The following table presents the reported quantitative solubility values for this compound. It is important to note that publicly available data is limited, and the experimental conditions for these measurements were not consistently detailed in the source literature.

SolventTemperatureSolubilityReference
Water20°C178 g/L[3]
WaterNot Specified296.4 mg/mL[7]
EthanolNot Specified0.23-0.35 mg/mL[7]
Dimethyl Sulfoxide (DMSO)Not Specified416-624 mg/mL[7]

Qualitative Solubility Data

For some organic solvents, only qualitative descriptions of solubility are available.

SolventSolubilityReference
AcetonitrileSlightly Soluble[3][8]

Data Gaps

Experimental Protocol for Solubility Determination

To address the existing data gaps and to provide a standardized method for determining the solubility of this compound, the following detailed experimental protocol is provided. This protocol is based on the well-established shake-flask method , which is a reliable technique for measuring thermodynamic solubility.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks and pipettes (calibrated)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter (for aqueous solutions)

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess after equilibration is sufficient.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary experiment may be necessary to determine the time required to reach equilibrium.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • To separate the solid from the liquid phase, centrifuge the samples at a controlled temperature.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set to the absorbance maximum of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the organic solvent using the following formula:

    Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Calibration Standards hplc HPLC-UV Analysis prep_standards->hplc Calibration prep_samples Prepare Samples (Excess Solid + Solvent) shake Agitate at Constant Temperature prep_samples->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as the experimental conditions. The following diagram illustrates these relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of This compound molecular_structure Molecular Structure (Hydroxyethyl groups, Aromatic amine) molecular_structure->solubility crystal_form Crystal Form (Polymorphism) crystal_form->solubility polarity Polarity polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) ph pH (for aqueous solutions) ph->solubility

Caption: Factors influencing solubility.

Conclusion

This technical guide has synthesized the currently available information on the solubility of this compound in organic solvents. While some quantitative data exists for water, ethanol, and DMSO, there is a clear need for further research to characterize its solubility in a broader range of organic media and as a function of temperature. The provided experimental protocol offers a robust framework for generating this much-needed data, which will be invaluable for researchers, scientists, and drug development professionals working with this compound.

References

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate: A Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the dye manufacturing industry. This document details its chemical and physical properties, synthesis and purification protocols, and its primary applications, with a focus on its role as a precursor in the formation of various colorants.

Chemical and Physical Properties

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine that serves as a crucial building block in various chemical processes.[1] It is the sulfate salt of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine and is typically available as an off-white to grayish crystalline powder.[2][3] The presence of two hydroxyethyl groups enhances its water solubility compared to its parent compound, p-phenylenediamine (PPD), which is advantageous for many of its applications.[2]

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

PropertyValueReference(s)
CAS Number 54381-16-7[4]
Molecular Formula C₁₀H₁₈N₂O₆S[4]
Molecular Weight 294.32 g/mol [4]
Appearance Off-white to grayish crystalline powder[2][3]
Melting Point 168-171 °C[2]
Solubility Soluble in water, DMSO, and acetonitrile.[2]

Synthesis and Purification

The synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is generally achieved through a two-step process. The initial step involves the hydroxyethylation of p-phenylenediamine, followed by conversion to its sulfate salt.

Experimental Protocol: Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine

  • In a well-ventilated fume hood, charge a pressure reactor with p-phenylenediamine and a suitable solvent, such as water or a lower alcohol.

  • Introduce a catalyst, which can be an alkali catalyst, to facilitate the reaction.

  • Pressurize the reactor with ethylene oxide, ensuring the molar ratio of ethylene oxide to p-phenylenediamine is appropriate for di-substitution.

  • Heat the mixture under controlled temperature and pressure. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

  • After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide safely.

  • The resulting mixture contains N,N-Bis(2-hydroxyethyl)-p-phenylenediamine.

Step 2: Formation of the Sulfate Salt

  • Dissolve the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine from Step 1 in a suitable solvent, such as ethanol or isopropanol.

  • Slowly add a stoichiometric amount of sulfuric acid to the solution while stirring. The addition is exothermic and should be controlled.

  • The sulfate salt will precipitate out of the solution.

  • The precipitate is then collected by filtration.

G cluster_synthesis Synthesis Workflow p_phenylenediamine p-Phenylenediamine reaction_step1 Hydroxyethylation p_phenylenediamine->reaction_step1 ethylene_oxide Ethylene Oxide ethylene_oxide->reaction_step1 intermediate N,N-Bis(2-hydroxyethyl)-p-phenylenediamine reaction_step2 Sulfation intermediate->reaction_step2 sulfuric_acid Sulfuric Acid sulfuric_acid->reaction_step2 final_product N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate reaction_step1->intermediate reaction_step2->final_product

Diagram 1: General synthesis workflow for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.
Experimental Protocol: Purification

High purity of the final product is crucial for its application, especially in formulations for personal care products.[5] A common method for purification is recrystallization.

  • Dissolve the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in a minimum amount of hot solvent, such as a water-ethanol mixture.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[2]

Applications in Organic Synthesis

The primary application of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is as an intermediate in the synthesis of dyes, particularly in oxidative hair colorants.[2][6]

Oxidative Dye Formation

In hair dye formulations, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate acts as a "primary intermediate" or "developer." It undergoes oxidative coupling with various "coupler" molecules in the presence of an oxidizing agent, typically hydrogen peroxide, to form a variety of colored polymeric compounds within the hair shaft.[2] The specific color produced depends on the chemical nature of the coupler used.

Table 2: Common Couplers Used with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

CouplerResulting Color Range
ResorcinolBrown to reddish-brown
m-AminophenolBrown to reddish-brown
2-MethylresorcinolBrown
1-NaphtholPurple to blue

The general mechanism involves the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine to a reactive quinonediimine intermediate. This intermediate then undergoes electrophilic substitution with the electron-rich coupler molecule. Subsequent oxidation and polymerization reactions lead to the formation of large, stable color molecules.

G cluster_oxidative_coupling Oxidative Coupling Mechanism start N,N-Bis(2-hydroxyethyl)- p-phenylenediamine intermediate Quinonediimine Intermediate start->intermediate Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) colored_polymer Colored Polymer intermediate->colored_polymer Electrophilic Substitution coupler Coupler Molecule (e.g., Resorcinol) coupler->colored_polymer

Diagram 2: Simplified mechanism of oxidative dye formation.
Other Synthetic Applications

While its use in hair dyes is predominant, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate also serves as an intermediate in the synthesis of other dyes, such as disperse dyes for textiles. Its bifunctional nature, with two hydroxyl groups and an aromatic diamine core, makes it a candidate for use as a monomer in the synthesis of specialty polymers, although this application is less documented in readily available literature.

Analytical Characterization

The characterization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is essential for quality control and to confirm its structure.

Table 3: Analytical Data

TechniqueExpected DataReference(s)
¹H NMR Signals corresponding to the aromatic protons and the protons of the hydroxyethyl groups.[4]
¹³C NMR Resonances for the aromatic carbons and the carbons of the hydroxyethyl groups.[1]
FT-IR Characteristic peaks for N-H, O-H, C-N, and aromatic C-H and C=C bonds, as well as S=O stretches from the sulfate group.[1]
Mass Spectrometry A molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure.[2]
HPLC A single major peak under appropriate chromatographic conditions, indicating purity.[2]

A published HPLC method for its analysis uses a Primesep 100 mixed-mode column with a mobile phase of acetonitrile and water (30:70) containing 0.2% sulfuric acid, with UV detection at 210 nm.[7]

Safety and Handling

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is known to be a skin sensitizer and can cause allergic reactions in some individuals.[2] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).

Relevance to Drug Development

Currently, there is limited public information directly linking N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate to active pharmaceutical ingredient (API) synthesis or specific signaling pathways in the context of drug development. Its primary value to this sector lies in its well-characterized nature as a substituted p-phenylenediamine, a scaffold that can be found in some classes of biologically active molecules. Researchers in drug discovery may consider this compound as a starting material or intermediate for the synthesis of novel compounds for screening. However, its known toxicological profile, particularly its sensitization potential, would need to be carefully considered in any such application.[2]

Conclusion

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a chemical intermediate of significant industrial importance, primarily in the formulation of oxidative hair dyes. Its synthesis from p-phenylenediamine and ethylene oxide is a well-established, albeit not publicly detailed, process. The presence of hydroxyethyl groups imparts favorable solubility properties, and its reactivity as a primary intermediate allows for the generation of a wide spectrum of colors through oxidative coupling with various coupler molecules. While its application is currently concentrated in the dye industry, its chemical structure suggests potential for broader use in organic synthesis. For professionals in research and development, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its potential as a chemical building block.

References

In Vitro Cytotoxicity of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a chemical compound primarily used as an ingredient in oxidative hair dye formulations.[1][2][3][4][5][6][7] As a derivative of p-phenylenediamine (PPD), a well-known contact allergen, the cytotoxic potential of this compound is of significant interest for safety and toxicological assessments. This technical guide provides a comprehensive overview of the available in vitro cytotoxicity data and related toxicological information for this compound and its parent compound, p-phenylenediamine. Due to a lack of specific publicly available in vitro cytotoxicity studies on this compound, this guide leverages data from its parent compound, p-phenylenediamine (PPD), to infer potential cytotoxic mechanisms and effects on various cell lines.

Chemical and Physical Properties

This compound is a substituted aromatic amine.[1][4] The addition of two hydroxyethyl groups to the p-phenylenediamine backbone enhances its water solubility.[6]

Regulatory Context and Safety Assessment

Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe have evaluated the safety of this compound for its use in cosmetic products. The SCCS concluded that it is safe for use as an oxidative hair dye at a maximum on-head concentration of 2.5%.[8][5] While these assessments confirm its safety for cosmetic use, they do not typically provide detailed in vitro cytotoxicity data across a range of cell lines. The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that N,N-Bis(2-hydroxyethyl)-p-Phenylenediamine Sulfate is safe for use as a hair dye ingredient.[1]

In Vitro Cytotoxicity Data

Cytotoxicity of p-Phenylenediamine (PPD) on Human Keratinocytes (HaCaT)

Human immortalized keratinocytes (HaCaT) are a relevant cell line for studying the dermal effects of cosmetic ingredients. Studies on PPD have established its dose-dependent cytotoxicity in these cells.

Table 1: In Vitro Cytotoxicity of p-Phenylenediamine (PPD) on HaCaT Cells

Parameter24 hours48 hoursReference
IC50 (µg/mL) 39.3735.63[2]
IC50 (mM) ~0.364~0.330Calculated

Note: The molecular weight of PPD (108.14 g/mol ) was used for the conversion from µg/mL to mM.

Experimental Protocols

Cell Culture and Maintenance

HaCaT cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of PPD on HaCaT cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PPD). A control group with medium alone is also included.

  • Incubation: The cells are incubated with the compound for specific time points (e.g., 24 and 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed HaCaT cells in 96-well plate B Incubate overnight A->B C Expose cells to this compound B->C D Incubate for 24/48 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

MTT Assay Workflow Diagram

Potential Signaling Pathways Involved in Cytotoxicity

While specific signaling pathways for this compound are not elucidated, studies on PPD suggest the involvement of oxidative stress-mediated pathways in its cytotoxicity.

Oxidative Stress and Apoptosis

PPD has been shown to induce the generation of reactive oxygen species (ROS) in human keratinocytes.[2] This increase in ROS can lead to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins. Ultimately, this can trigger apoptotic cell death.

Key events in this pathway may include:

  • ROS Production: The auto-oxidation of PPD or its reaction with other substances can generate ROS.

  • Mitochondrial Dysfunction: Increased ROS can lead to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Caspase Activation: Mitochondrial dysfunction can lead to the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-3), which are the executioners of apoptosis.

  • DNA Damage: ROS can directly damage DNA, leading to cell cycle arrest and apoptosis.

G cluster_pathway Potential Cytotoxic Signaling Pathway A This compound (or PPD) B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Mitochondrial Dysfunction C->D E DNA Damage C->E F Caspase Activation D->F E->F G Apoptosis F->G

Oxidative Stress-Mediated Apoptosis Pathway

Discussion and Future Directions

The presence of two hydroxyethyl groups in this compound compared to PPD is expected to increase its hydrophilicity. This change in physicochemical properties could influence its ability to penetrate cell membranes and interact with intracellular targets, potentially altering its cytotoxic profile compared to PPD. However, without direct experimental data, this remains speculative.

Future research should focus on conducting in vitro cytotoxicity studies of this compound on a panel of relevant human cell lines, including keratinocytes (e.g., HaCaT), fibroblasts, and lymphocytes. Such studies should aim to determine IC50 values and elucidate the underlying mechanisms of cytotoxicity, including the role of oxidative stress and apoptosis.

Conclusion

While there is a significant body of research on the toxicological profile of p-phenylenediamine, specific in vitro cytotoxicity data for its derivative, this compound, is lacking. Based on the data available for PPD, it is plausible that this compound may induce cytotoxicity through the generation of reactive oxygen species and subsequent induction of apoptosis. However, dedicated in vitro studies are necessary to confirm this hypothesis and to quantitatively assess its cytotoxic potential on various cell lines. This information will be crucial for a more comprehensive understanding of its safety profile and for informing risk assessments in the context of drug development and consumer product safety.

References

The Untapped Potential of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a Reducing Agent in Chemical Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a compound predominantly known for its role as an oxidative precursor in the formulation of hair dyes, possesses inherent reducing properties that remain largely unexplored in broader chemical synthesis. This technical guide aims to elucidate the potential of this versatile molecule as a reducing agent. By examining its electrochemical characteristics, antioxidant behavior, and established applications in fields such as photography, we provide a comprehensive overview of its capacity to donate electrons and facilitate reduction reactions. This document summarizes available quantitative data, outlines experimental protocols for related p-phenylenediamine derivatives, and presents the underlying chemical principles governing its reductive capabilities. Through this exploration, we aim to stimulate further research into the synthetic applications of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, offering a potential alternative to more conventional reducing agents.

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine that has been extensively studied for its toxicological profile and its primary application in the cosmetics industry.[1][2] In this context, it functions as a dye precursor, undergoing oxidation to form colored polymeric structures.[3] However, the fundamental chemical nature of p-phenylenediamine and its derivatives points to a significant, yet underutilized, potential as reducing agents in various chemical transformations.[4][5]

The core of its reducing power lies in the electron-rich aromatic diamine system, which can readily undergo oxidation, thereby donating electrons to another chemical species. This guide will delve into the theoretical and practical aspects of this reductive potential, drawing parallels from the known chemistry of related compounds to build a case for its broader application in organic and inorganic synthesis.

Physicochemical and Redox Properties

Understanding the fundamental physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is crucial for its application as a reducing agent.

PropertyValueReference
CAS Number 54381-16-7[4]
Molecular Formula C₁₀H₁₈N₂O₆S[3]
Molecular Weight 294.32 g/mol [3]
Appearance Off-white crystalline powder[3]
Solubility Water, Acetonitrile, DMSO[3]

For instance, at a pH of 7.0, p-phenylenediamine exhibits an anodic peak potential (Epa) of 0.10 V and a cathodic peak potential (Epc) of 0.03 V, demonstrating its facility to undergo oxidation.[5] The presence of electron-donating hydroxyethyl groups on the nitrogen atoms in N,N-Bis(2-hydroxyethyl)-p-phenylenediamine is expected to further lower its oxidation potential, making it an even stronger reducing agent than the parent p-phenylenediamine.

Mechanism of Action as a Reducing Agent

The function of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a reducing agent is predicated on its oxidation to a quinone-diimine derivative. This process involves the transfer of two electrons and two protons.

The general mechanism can be visualized as follows:

Reduction Mechanism cluster_0 Reduction of Substrate cluster_1 Oxidation of Reducing Agent Substrate_ox Substrate (Oxidized) Substrate_red Substrate (Reduced) Substrate_ox->Substrate_red + 2e⁻ + 2H⁺ PPD_reduced N,N-Bis(2-hydroxyethyl)-p-phenylenediamine PPD_oxidized Quinone-diimine derivative PPD_reduced->PPD_oxidized - 2e⁻ - 2H⁺

Caption: General workflow of a reduction reaction using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine as the reducing agent.

Potential Applications and Experimental Protocols

While specific protocols for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a reducing agent in general organic synthesis are not well-documented, its utility can be inferred from its role in photography and as an antioxidant.

Photographic Development

In photographic processes, p-phenylenediamine derivatives act as developing agents, reducing silver halide crystals in the photographic emulsion to metallic silver. This process forms the basis of black and white photography.

Conceptual Experimental Protocol: Reduction of Silver Nitrate

This protocol is a conceptual illustration of how N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate could be used to reduce a metal salt, based on its known function as a photographic developer.

Materials:

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Sodium hydroxide (NaOH) or other base to adjust pH

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (e.g., 0.1 M) in deionized water.

  • Prepare a stock solution of silver nitrate (e.g., 0.1 M) in deionized water.

  • In a reaction vessel, add a specific volume of the silver nitrate solution.

  • Adjust the pH of the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate solution to a desired value (e.g., alkaline conditions, which are typical for photographic developers).

  • Add the pH-adjusted N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate solution to the silver nitrate solution with stirring.

  • Monitor the reaction by observing the formation of a silver precipitate (a color change to dark brown or black).

  • The formation of silver nanoparticles can be confirmed by UV-Vis spectrophotometry, observing the characteristic surface plasmon resonance peak for silver.

Logical Workflow for Silver Nitrate Reduction

Silver_Nitrate_Reduction Start Start Prepare_PPD Prepare aqueous solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Start->Prepare_PPD Prepare_AgNO3 Prepare aqueous solution of Silver Nitrate (AgNO₃) Start->Prepare_AgNO3 Adjust_pH Adjust pH of PPD solution (e.g., alkaline) Prepare_PPD->Adjust_pH Mix Mix solutions Prepare_AgNO3->Mix Adjust_pH->Mix Reaction Reduction of Ag⁺ to Ag⁰ (Precipitate formation) Mix->Reaction Analysis Analyze product (e.g., UV-Vis Spectroscopy) Reaction->Analysis End End Analysis->End

Caption: Conceptual workflow for the reduction of silver nitrate using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Antioxidant Activity

The role of p-phenylenediamine derivatives as antioxidants in various materials, such as rubber, is another testament to their reducing capabilities. They function by scavenging free radicals, thereby preventing oxidative degradation. This antioxidant activity is a direct consequence of their ability to donate a hydrogen atom (equivalent to an electron and a proton) to a radical species.

Synthesis

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is typically synthesized via the reaction of p-phenylenediamine with ethylene oxide, followed by sulfation.[3]

Synthesis Pathway dot digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.1]; edge [fontname="Arial", fontsize=10];

"p_Phenylenediamine" [label="p-Phenylenediamine", fillcolor="#FFFFFF", fontcolor="#202124"]; "Ethylene_Oxide" [label="Ethylene Oxide", fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="N,N-Bis(2-hydroxyethyl)-p-phenylenediamine", fillcolor="#FFFFFF", fontcolor="#202124"]; "Sulfuric_Acid" [label="Sulfuric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; "Final_Product" [label="N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"p_Phenylenediamine" -> "Intermediate" [label="+", color="#34A853"]; "Ethylene_Oxide" -> "Intermediate" [color="#34A853"]; "Intermediate" -> "Final_Product" [label="+", color="#EA4335"]; "Sulfuric_Acid" -> "Final_Product" [color="#EA4335"]; }

References

Electrochemical Behavior of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a key aromatic amine used primarily as an oxidative hair dye intermediate. Its electrochemical behavior is central to its application, involving oxidation to form colored polymers. While specific electrochemical studies on this exact compound are not extensively available in public literature, its behavior can be largely inferred from its parent compound, p-phenylenediamine (PPD), and its N-substituted derivatives. This guide provides a detailed overview of the expected electrochemical properties, a proposed oxidation mechanism, and standardized experimental protocols for its analysis. The information presented is critical for understanding its reactivity, potential toxicological pathways related to its bioactivation, and for the development of novel applications.

Introduction

This compound, a derivative of p-phenylenediamine (PPD), is an organic compound that plays a significant role in the cosmetics industry, particularly in permanent hair coloring formulations[1][2]. Its function relies on its ability to undergo oxidative polymerization in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger, colored molecules that are trapped within the hair shaft[1]. The electrochemical oxidation of PPD and its derivatives is a well-studied process, typically involving a two-electron transfer to form a quinonediimine species[3]. This reactive intermediate is then subject to further chemical reactions, including hydrolysis and coupling, to form the final dye molecules[3].

Understanding the electrochemical behavior of this compound is crucial not only for optimizing its use in dye formulations but also for assessing its biological activity and potential toxicity. The mitochondrial oxidation of PPD derivatives has been linked to myotoxicity, and the formation of reactive oxygen species during its oxidation can lead to oxidative stress and DNA damage[4].

Predicted Electrochemical Behavior and Quantitative Data

Direct experimental electrochemical data for this compound is scarce in peer-reviewed literature. However, based on extensive studies of p-phenylenediamine (PPD) and its N-alkylated derivatives, a predictive summary of its key electrochemical parameters can be compiled. The presence of two electron-donating hydroxyethyl groups on one of the nitrogen atoms is expected to lower the oxidation potential compared to the parent PPD, making it more susceptible to oxidation.

The following table summarizes the expected and known quantitative data for PPD, which serves as a benchmark for this compound.

Parameterp-Phenylenediamine (PPD)This compound (Predicted)Reference
Oxidation Mechanism Two-electron, two-proton oxidation to p-benzoquinonediimineSimilar two-electron, two-proton oxidation[3]
First Oxidation Potential (Epa1) Varies with pH; typically 0.1-0.4 V vs. Ag/AgCl in neutral to acidic mediumExpected to be slightly lower than PPD due to electron-donating substituents-
Second Oxidation Potential (Epa2) Corresponding to further oxidation of intermediatesDependent on subsequent chemical reactions-
Electron Transfer Rate Constant (k⁰) ~6 x 10⁻⁴ cm/s (quasi-reversible)Expected to be in a similar range, potentially slightly faster[3]
Diffusion Coefficient (D) Dependent on experimental conditionsExpected to be lower than PPD due to larger molecular size-

Proposed Electrochemical Oxidation Pathway

The electrochemical oxidation of this compound is proposed to proceed through a mechanism analogous to that of p-phenylenediamine. The process is initiated by a one-electron oxidation to form a radical cation, which is then rapidly oxidized in a second one-electron step to yield a quinonediimine. This highly reactive intermediate can then undergo further reactions.

G cluster_0 Electrochemical Oxidation cluster_1 Subsequent Reactions A N,N-Bis(2-hydroxy)-p-phenylenediamine B Radical Cation Intermediate A->B -e⁻ C Quinonediimine B->C -e⁻, -2H⁺ D Hydrolysis C->D +H₂O E Coupling/Polymerization C->E + Nucleophile

Caption: Proposed electrochemical oxidation pathway of this compound.

Experimental Protocols

To investigate the electrochemical behavior of this compound, cyclic voltammetry (CV) is the most common and informative technique. A standard protocol is outlined below.

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte: Phosphate buffer solution (PBS) at various pH values (e.g., 3.0, 7.0, 9.0)

  • Analyte Solution: A stock solution of this compound in deionized water or an appropriate solvent.

Instrumentation
  • Potentiostat/Galvanostat electrochemical workstation.

Experimental Workflow

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.

G prep Prepare Analyte and Electrolyte Solutions assemble Assemble Three-Electrode Cell prep->assemble polish Polish and Clean Working Electrode polish->assemble purge Purge Solution with N₂ Gas assemble->purge run Run Cyclic Voltammetry Scan purge->run analyze Analyze Voltammogram Data run->analyze

Caption: Experimental workflow for cyclic voltammetry analysis.

Cyclic Voltammetry Parameters
  • Potential Range: -0.2 V to 1.0 V vs. Ag/AgCl (this should be adjusted based on preliminary scans)

  • Scan Rate: Varied from 10 mV/s to 200 mV/s to investigate the nature of the electrochemical process (diffusion vs. adsorption controlled).

  • Analyte Concentration: Typically in the range of 0.1 mM to 1.0 mM.

Influence of N,N-Bis(2-hydroxyethyl) Substituents

The two hydroxyethyl groups attached to one of the nitrogen atoms in the p-phenylenediamine core have a significant impact on the molecule's properties and, consequently, its electrochemical behavior.

  • Electronic Effects: The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and the aromatic ring. This is expected to make the molecule easier to oxidize, resulting in a lower oxidation potential compared to unsubstituted PPD.

  • Steric Effects: The bulky hydroxyethyl groups may introduce steric hindrance, which could affect the kinetics of the electron transfer and subsequent coupling reactions.

  • Solubility: The hydroxyl groups increase the hydrophilicity and water solubility of the molecule compared to PPD, which is advantageous for its application in aqueous-based hair dye formulations[1].

Conclusion

The electrochemical behavior of this compound is of paramount importance for its primary application in the cosmetics industry and for understanding its biological interactions. While direct experimental data is limited, a robust understanding can be built upon the well-established electrochemistry of p-phenylenediamine. The presence of the N,N-bis(2-hydroxyethyl) substituents is predicted to lower the oxidation potential and influence the reaction kinetics. The proposed mechanisms and experimental protocols in this guide provide a solid foundation for researchers and scientists to further investigate this compound and develop new applications or assess its safety profile. Further studies employing techniques such as cyclic voltammetry, spectroelectrochemistry, and computational modeling are warranted to fully elucidate the electrochemical characteristics of this important industrial chemical.

References

Methodological & Application

Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in Oxidative Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS), a derivative of p-phenylenediamine (PPD), is a primary intermediate used extensively in the formulation of permanent oxidative hair dyes.[1][2][3] In these systems, colorless precursor molecules diffuse into the hair shaft and undergo oxidative coupling reactions to form larger, colored molecules that remain trapped within the hair fiber, resulting in a permanent color.[1][4] This process typically involves the reaction of a primary intermediate, such as BHPPS, with a coupler molecule in an alkaline medium, catalyzed by an oxidizing agent like hydrogen peroxide.[2][4]

The hydroxyethyl groups in BHPPS enhance its water solubility compared to PPD, which can improve dye penetration and reduce aggregation.[2] The final color produced is dependent on the specific combination of the primary intermediate and the coupler used.[5] This document provides detailed application notes and protocols for the use of BHPPS in oxidative coupling reactions for research and development purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is provided in the table below.

PropertyValueReference
CAS Number 54381-16-7[2]
Molecular Formula C₁₀H₁₈N₂O₆S[2]
Molecular Weight 294.32 g/mol [2]
Appearance Off-white crystalline powder[2]
Solubility Water, Acetonitrile, DMSO[2]

Mechanism of Oxidative Coupling

The oxidative coupling reaction involving BHPPS proceeds through a series of steps. First, BHPPS is oxidized by an oxidizing agent, typically hydrogen peroxide, to form a reactive diimine intermediate. This intermediate is an electrophile that then reacts with a nucleophilic coupler molecule. The resulting leuco dye is subsequently oxidized to form the final colored indo dye. The overall reaction mechanism is influenced by factors such as pH and the concentration of the reactants.[6]

A kinetic and mechanistic study of the oxidative coupling reactions of N,N-bis-(2-hydroxyethyl)-p-phenylenediamine with various couplers like m-phenylenediamines, phenols, and acetoacetanilide has been described.[1][6] The reactions involve the rapid establishment of an equilibrium between N,N-bis-(2-hydroxyethyl)-p-benzoquinone di-imine and a hydroxy-amine intermediate.[1] Competition between the direct coupling of the di-imine and its hydrolysis can lead to a mixture of dye products, with the relative yields being dependent on pH and coupler concentration.[1][6]

Oxidative_Coupling_Mechanism cluster_oxidation Oxidation Step cluster_coupling Coupling Step cluster_final_oxidation Final Oxidation BHPPS N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate Diimine Quinonediimine Intermediate BHPPS->Diimine H₂O₂ LeucoDye Leuco Dye Diimine->LeucoDye Coupler Coupler (e.g., m-Aminophenol) Coupler->LeucoDye FinalDye Final Indo Dye (Colored) LeucoDye->FinalDye H₂O₂

Caption: Generalized mechanism of oxidative dye formation with BHPPS.

Quantitative Data from Oxidative Coupling Reactions

The following table summarizes representative quantitative data for the oxidative coupling of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate with various couplers. Please note that specific reaction conditions can influence the outcomes.

Primary IntermediateCouplerOxidizing AgentpHResulting Colorλmax (nm)Reference
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfatem-PhenylenediamineH₂O₂8-10Blue~650[7] (analogous system)
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfateResorcinolH₂O₂8-10Brown-[2]
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfatem-AminophenolH₂O₂8-10Magenta/Brown-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate2,4-Diaminophenoxyethanol HClH₂O₂8-10Violet/Black-
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfateAcetoacetanilideH₂O₂8-10Yellow/Green-[1]

Note: λmax values are representative and can vary based on solvent and specific reaction conditions. Data for some combinations are inferred from general knowledge of oxidative dye chemistry due to the limited availability of precise public data.

Experimental Protocols

Protocol 1: General Procedure for Oxidative Coupling in Solution

This protocol describes a general method for the synthesis and spectroscopic analysis of an indo dye in a laboratory setting.

Materials:

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS)

  • Coupler of choice (e.g., m-aminophenol)

  • 30% (w/w) Hydrogen peroxide solution

  • Ammonium hydroxide solution (to adjust pH)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (beakers, graduated cylinders, magnetic stirrer, etc.)

  • pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of BHPPS in deionized water.

    • Prepare a 0.1 M solution of the chosen coupler in a 1:1 mixture of deionized water and ethanol.

  • Reaction Setup:

    • In a 100 mL beaker, combine 10 mL of the BHPPS solution and 10 mL of the coupler solution.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Adjust the pH of the solution to approximately 9.5 using ammonium hydroxide solution.

  • Initiation of Reaction:

    • Add 1 mL of 3% hydrogen peroxide solution (prepared by diluting the 30% stock) to the reaction mixture to initiate the oxidative coupling.

  • Reaction Monitoring and Analysis:

    • Allow the reaction to proceed at room temperature for 30 minutes. A color change should be observed.

    • After 30 minutes, dilute an aliquot of the reaction mixture with a 1:1 water/ethanol solution and measure its UV-Vis spectrum to determine the λmax.

Lab_Protocol_Workflow A Prepare 0.1M BHPPS and Coupler Solutions B Combine BHPPS and Coupler Solutions A->B C Adjust pH to ~9.5 with Ammonium Hydroxide B->C D Initiate with 3% H₂O₂ C->D E React for 30 min at Room Temperature D->E F Dilute Aliquot and Analyze by UV-Vis Spectrophotometry E->F

Caption: Workflow for the laboratory synthesis and analysis of an indo dye.

Protocol 2: Application of Oxidative Dye Formulation to Hair Swatches

This protocol outlines the application of a simplified oxidative hair dye formulation to hair swatches for color evaluation.

Materials:

  • Dye Base:

    • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (e.g., 1.0 g)

    • Coupler (e.g., m-aminophenol, 1.0 g)

    • Alkalizing agent (e.g., monoethanolamine)

    • Surfactant (e.g., cetearyl alcohol)

    • Solvent (e.g., propylene glycol)

    • Deionized water

  • Developer:

    • 6% Hydrogen peroxide solution (20 volume)

  • Hair swatches (natural white/gray)

  • Non-metallic bowl and application brush

  • Gloves

Procedure:

  • Preparation of Dye Base:

    • In a suitable vessel, combine the surfactant, solvent, and deionized water and heat gently with stirring to form a stable emulsion.

    • In a separate container, dissolve the BHPPS and coupler in a small amount of warm deionized water.

    • Add the dissolved dye precursors to the emulsion base and mix thoroughly.

    • Adjust the pH of the dye base to approximately 10 with the alkalizing agent.

  • Application:

    • Immediately before use, mix the dye base and the developer in a 1:1 ratio in a non-metallic bowl.

    • Wearing gloves, apply the mixture evenly to the hair swatches using an application brush.

  • Development and Rinsing:

    • Allow the dye to develop on the hair swatches for 30-40 minutes at room temperature.

    • Thoroughly rinse the hair swatches with lukewarm water until the water runs clear.

    • Wash with a mild shampoo and apply a conditioner.

    • Allow the swatches to air dry.

  • Evaluation:

    • Visually assess the color of the dyed swatches. For quantitative analysis, a colorimeter can be used to measure the Lab* values.

Safety Precautions

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and other p-phenylenediamine derivatives are known skin sensitizers and may cause allergic reactions.[4] It is essential to handle these chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Always perform a patch test before applying any new formulation to a larger area to check for potential skin irritation.

Conclusion

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a versatile primary intermediate for the formation of a wide range of colors through oxidative coupling reactions. By carefully selecting the coupler and controlling the reaction conditions, researchers can develop novel dye formulations with specific color attributes. The protocols and data presented in this document provide a foundation for further research and development in this area.

References

Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a Chromogenic Peroxidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine, a derivative of p-phenylenediamine (PPD).[1] While extensively used in the cosmetics industry as a hair dye ingredient, its structural similarity to known chromogenic peroxidase substrates, such as p-phenylenediamine and o-phenylenediamine (OPD), suggests its potential utility in enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and other peroxidase-based detection methods.[1][2] This document provides detailed application notes and protocols for the use of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a chromogenic substrate for peroxidase assays. It is important to note that while the fundamental principles are based on well-established peroxidase chemistry, specific quantitative data for this particular substrate is not widely available. Therefore, the provided protocols are a starting point for optimization in your specific assay system.

The enzymatic reaction involves the horseradish peroxidase (HRP)-catalyzed oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate by hydrogen peroxide (H₂O₂). This reaction is expected to produce a colored product that can be quantified spectrophotometrically, analogous to the oxidation of PPD which forms Bandrowski's base.[3]

Principle of the Assay

The core of the assay is the enzymatic reaction catalyzed by peroxidase. In the presence of hydrogen peroxide, peroxidase converts N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate into a colored, oxidized product. The intensity of the color produced is directly proportional to the amount of peroxidase activity, which in turn can be correlated to the quantity of the analyte in the sample in applications like ELISA.

Data Presentation

Due to the limited availability of specific quantitative data for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a peroxidase substrate, the following table provides a comparative overview of commonly used HRP substrates to offer a frame of reference. Researchers should determine the specific performance characteristics of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate empirically.

SubstrateAbbreviationOxidized Product ColorTypical Wavelength (nm)Relative SensitivityKey Features
N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate -To be determined (likely colored)To be determinedTo be determinedWater-soluble, potentially offering good stability.
3,3',5,5'-TetramethylbenzidineTMBBlue (kinetic), Yellow (stopped)650 (kinetic), 450 (stopped)HighHigh sensitivity, widely used in ELISA.[4]
o-PhenylenediamineOPDYellow-Orange492HighGood sensitivity, but a potential mutagen.[2][4]
2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic acid)ABTSGreen405-415ModerateLess sensitive than TMB and OPD, but with a wider dynamic range.[4]

Experimental Protocols

The following protocols are adapted from established procedures for related phenylenediamine substrates and should be optimized for your specific application.[3]

Preparation of Reagents
  • Substrate Stock Solution (100 mM): Dissolve 294.32 mg of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (MW: 294.32 g/mol ) in 10 mL of deionized water. Store protected from light at 4°C. Due to potential light sensitivity, it is advisable to prepare this fresh or store in an amber vial.

  • Hydrogen Peroxide Stock Solution (0.1 M): Dilute 113 µL of 30% (w/w) H₂O₂ into 10 mL of deionized water. This solution should be prepared fresh.

  • Assay Buffer (0.1 M Phosphate-Citrate Buffer, pH 5.0): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of dibasic sodium phosphate. Mix appropriate volumes of each to achieve a final pH of 5.0.

  • Stop Solution (2 M H₂SO₄): Slowly add 11.1 mL of concentrated sulfuric acid to 88.9 mL of deionized water. Caution: This is an exothermic reaction. Add acid to water, not water to acid, and cool the solution during preparation.

Peroxidase Activity Assay (Spectrophotometric)

This protocol is designed to determine the activity of a peroxidase solution.

  • Prepare the Reaction Mixture: In a suitable microplate or cuvette, prepare the reaction mixture by adding the following in order:

    • 800 µL of Assay Buffer (0.1 M Phosphate-Citrate, pH 5.0)

    • 100 µL of Substrate Stock Solution (100 mM)

    • 50 µL of Hydrogen Peroxide Stock Solution (0.1 M)

  • Initiate the Reaction: Add 50 µL of the peroxidase-containing sample to the reaction mixture.

  • Incubate: Incubate the reaction at room temperature (20-25°C), protected from light.

  • Monitor Absorbance: Measure the absorbance at a wavelength determined by scanning the spectrum of the colored product (a starting point for scanning would be between 400-600 nm). The absorbance should be read at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes to determine the initial reaction rate.

  • (Optional) Stop the Reaction: The reaction can be stopped by adding 500 µL of Stop Solution (2 M H₂SO₄). The effect of the stop solution on the color and absorbance maximum of the product should be determined empirically.

  • Calculate Activity: Peroxidase activity can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law, provided the molar extinction coefficient of the oxidized product is determined.

ELISA Protocol (HRP-Conjugate Detection)

This protocol provides a general workflow for using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in an ELISA.

  • Perform ELISA Steps: Complete all steps of your ELISA up to the final wash after incubation with the HRP-conjugated antibody.

  • Prepare Substrate Solution: Immediately before use, prepare the working substrate solution by mixing:

    • 9 parts Assay Buffer (0.1 M Phosphate-Citrate, pH 5.0)

    • 1 part Substrate Stock Solution (100 mM)

    • A final concentration of H₂O₂ between 0.01% and 0.03% (adjust as needed for optimal signal-to-noise ratio).

  • Add Substrate: Add 100 µL of the freshly prepared substrate solution to each well of the microplate.

  • Incubate: Incubate the plate at room temperature in the dark for 15-30 minutes. Monitor the color development.

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution (2 M H₂SO₄) to each well.

  • Read Absorbance: Measure the absorbance at the predetermined optimal wavelength within 30 minutes of adding the stop solution.

Visualizations

Signaling Pathway of Peroxidase-Mediated Chromogenic Reaction

Peroxidase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Substrate N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate (Colorless) HRP Horseradish Peroxidase (HRP) Substrate->HRP + H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP + Oxidized_Substrate Oxidized Product (Colored) HRP->Oxidized_Substrate Catalyzes Oxidation H2O Water (2H₂O) HRP->H2O

Caption: Peroxidase-catalyzed oxidation of the substrate.

Experimental Workflow for a Typical Peroxidase Assay

Assay_Workflow A Prepare Reagents (Substrate, H₂O₂, Buffer) B Combine Reagents in Microplate/Cuvette A->B C Add Peroxidase Sample to Initiate Reaction B->C D Incubate at Room Temperature (Protect from Light) C->D E Measure Absorbance (Kinetic or Endpoint) D->E F Endpoint? E->F G Add Stop Solution F->G Yes I Data Analysis F->I No (Kinetic) H Read Final Absorbance G->H H->I

Caption: General workflow for a peroxidase assay.

Logical Relationship for Assay Optimization

Optimization_Logic Start Start Optimization Wavelength Determine Optimal Absorbance Wavelength Start->Wavelength pH Optimize Buffer pH Wavelength->pH Concentrations Titrate Substrate and H₂O₂ Concentrations pH->Concentrations Incubation Optimize Incubation Time and Temperature Concentrations->Incubation Validation Validate Optimized Assay Incubation->Validation

Caption: Key parameters for assay optimization.

References

Application Notes and Protocols for Novel Hair Dye Formulations with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing, evaluating, and ensuring the safety of novel permanent oxidative hair dye formulations utilizing N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. This document includes detailed protocols for formulation design, performance testing (color fastness), stability analysis, and safety assessment to support researchers in the cosmetics and dermatological fields.

Introduction to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate in Oxidative Hair Dyes

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a primary intermediate used in permanent hair dye formulations.[1][2] In an oxidative hair coloring system, it functions as an oxidation base.[3] When mixed with an oxidizing agent, typically hydrogen peroxide, and a coupling agent, it undergoes a chemical reaction to form large, colored molecules within the hair shaft.[3][4] This process results in a permanent hair color that is resistant to washing. The final shade achieved depends on the specific combination and concentration of the primary intermediate and couplers used.[2]

The European Union permits the use of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in oxidative hair dyes at a maximum on-head concentration of 2.5% (calculated as the sulfate) after mixing with the developer.[1][5] The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that this ingredient is safe for use in hair dyes.[2]

Exemplary Formulations

The development of a permanent hair dye is typically a two-component system: a dye cream (Part A) and a developer (Part B). These parts are mixed immediately before application.

Part A: Dye Cream Formulations

The dye cream contains the primary intermediate (N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate), couplers to modify the color, an alkalizing agent to swell the hair cuticle for dye penetration, and other additives for stability and application properties.

IngredientFunctionFormulation 1 (% w/w)Formulation 2 (% w/w)Formulation 3 (% w/w)
Primary Intermediate
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfateForms the color base2.03.55.0
Couplers
ResorcinolModifies the final color1.01.52.0
m-AminophenolModifies the final color0.51.01.5
Alkalizing Agent
Monoethanolamine (MEA)Swells the hair cuticle4.04.04.0
Solvent
Propylene GlycolDissolves dye components10.010.010.0
Surfactant/Thickener
Cetearyl AlcoholEmulsifier & Thickener15.015.015.0
Ceteareth-20Emulsifier3.03.03.0
Conditioning Agent
Oleic AcidConditioning2.02.02.0
Antioxidant
Sodium SulfitePrevents premature oxidation0.50.50.5
Chelating Agent
Tetrasodium EDTASequesters metal ions0.20.20.2
Fragrance
ParfumFragrance0.30.30.3
Vehicle
Deionized WaterSolventq.s. to 100q.s. to 100q.s. to 100
Part B: Developer Cream Formulation

The developer contains the oxidizing agent that initiates the color-forming reaction.

IngredientFunctionConcentration (% w/w)
Hydrogen Peroxide (35% solution)Oxidizing Agent17.1 (for 6% or 20 Volume)
Cetearyl AlcoholEmulsifier & Thickener4.0
Ceteareth-20Emulsifier1.0
Phosphoric AcidpH Adjuster0.1
Tetrasodium EDTAStabilizer0.1
Deionized WaterSolventq.s. to 100

Experimental Protocols

Synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate

This protocol provides a general laboratory-scale synthesis procedure.

Materials:

  • p-phenylenediamine

  • Ethylene oxide

  • Suitable catalyst (e.g., a base)

  • Sulfuric acid

  • Reaction vessel with temperature and pH control

  • Purification system (e.g., recrystallization setup)

Procedure:

  • In a suitable reaction vessel, dissolve p-phenylenediamine in an appropriate solvent.

  • Introduce a catalyst to the reaction mixture.

  • Under controlled temperature and pH, slowly add ethylene oxide to the reaction mixture. The reaction is typically exothermic and requires careful monitoring.

  • Allow the reaction to proceed until the formation of the intermediate, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, is complete. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, carefully add sulfuric acid to the reaction mixture to form the sulfate salt.

  • Isolate the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

  • Purify the product, for example, by recrystallization from a suitable solvent system, to achieve the desired purity.

  • Dry the purified product under vacuum.

  • Characterize the final product to confirm its identity and purity (e.g., via melting point, NMR, and HPLC).

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate p_phenylenediamine p-phenylenediamine reaction_vessel Reaction Vessel (Controlled T, pH) p_phenylenediamine->reaction_vessel ethylene_oxide Ethylene Oxide ethylene_oxide->reaction_vessel catalyst Catalyst catalyst->reaction_vessel intermediate N,N-Bis(2-hydroxyethyl)-p-phenylenediamine reaction_vessel->intermediate sulfation Sulfation intermediate->sulfation sulfuric_acid Sulfuric Acid sulfuric_acid->sulfation crude_product Crude Product sulfation->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Final Product: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate purification->final_product G cluster_application Hair Dye Application Workflow part_a Part A: Dye Cream mixing Mix 1:1 part_a->mixing part_b Part B: Developer part_b->mixing application Apply to Hair Swatches mixing->application processing Process (30-45 min) application->processing rinsing Rinse with Water processing->rinsing conditioning Condition rinsing->conditioning final_rinse Final Rinse conditioning->final_rinse drying Air Dry final_rinse->drying dyed_swatch Dyed Hair Swatch drying->dyed_swatch G cluster_sensitization Simplified Signaling Pathway of Skin Sensitization penetration Penetration of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate through stratum corneum oxidation Oxidation to reactive quinone-diimine intermediates penetration->oxidation haptenation Covalent binding to skin proteins (Haptenation) oxidation->haptenation conjugates Formation of Hapten-Protein Conjugates haptenation->conjugates uptake Uptake by Langerhans Cells (Antigen Presenting Cells) conjugates->uptake migration Migration of Langerhans Cells to Lymph Nodes uptake->migration presentation Presentation of hapten-peptide complex to naive T-cells migration->presentation proliferation Proliferation & Differentiation of hapten-specific T-cells presentation->proliferation sensitized Sensitization Established proliferation->sensitized

References

Application Notes and Protocols: Synthesis of Azo Dyes using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted p-phenylenediamine derivative frequently employed as a coupling component in the synthesis of a variety of dyes, particularly disperse and hair dyes. Its chemical structure features two hydroxyethyl groups, which can modify the solubility and binding properties of the resulting dye molecules. This compound is of significant interest due to its ability to form stable azo dyes with a wide range of diazonium salts, leading to a broad spectrum of colors. These dyes find applications in textile dyeing, hair coloring formulations, and as chromogenic reagents in analytical chemistry. The synthesis process typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate under controlled pH and temperature conditions.

Application Notes

The primary application of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in azo dye synthesis is its role as a coupling agent. The lone pair of electrons on the nitrogen atoms and the activating effect of the amino groups on the aromatic ring make it susceptible to electrophilic attack by diazonium ions. The coupling reaction typically occurs at the position ortho to the amino group.

Key Features:

  • Versatility: It can be coupled with various diazonium salts to produce a wide range of colors, including reds, blues, and browns.

  • Solubility: The presence of two hydroxyethyl groups can enhance the water solubility of the resulting dyes, which is advantageous for certain applications.

  • Reactivity: The molecule is highly reactive towards diazonium salts, often leading to high yields under mild reaction conditions.

  • Applications:

    • Hair Dyes: It is a common component in oxidative hair dye formulations.

    • Textile Dyes: Used to create disperse dyes for synthetic fibers.

    • Analytical Reagents: The resulting azo dyes can be used as indicators or for the spectrophotometric determination of various ions and molecules.

General Synthesis Workflow

The synthesis of azo dyes using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate follows a two-step process: diazotization of a primary aromatic amine and the subsequent coupling with the diamine.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_downstream Downstream Processing A Primary Aromatic Amine D Diazonium Salt Formation (0-5 °C) A->D B Sodium Nitrite (NaNO₂) B->D C Acidic Medium (e.g., HCl) C->D G Azo Dye Synthesis D->G Coupling Reaction E N,N-Bis(2-hydroxyethyl)-p- phenylenediamine sulfate E->G F Alkaline/Neutral Medium F->G H Isolation & Filtration G->H I Purification (e.g., Recrystallization) H->I J Characterization (UV-Vis, FT-IR, NMR) I->J

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye from Aniline and N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

This protocol describes a representative synthesis of an azo dye.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part A: Diazotization of Aniline

  • In a 250 mL beaker, dissolve 2.3 mL (0.025 mol) of aniline in a mixture of 6.3 mL of concentrated HCl and 25 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of 1.8 g (0.026 mol) of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Part B: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 7.0 g (0.025 mol) of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in 100 mL of distilled water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, add a 10% aqueous solution of sodium carbonate to adjust the pH to 7-8, which facilitates the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye should form.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude dye with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the pure azo dye.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Characterization of the Synthesized Azo Dye

1. UV-Visible Spectroscopy:

  • Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol, DMF, or water).

  • Record the UV-Vis absorption spectrum over a range of 200-800 nm using a spectrophotometer.

  • Determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Mix a small amount of the dry dye with KBr powder and press it into a pellet.

  • Record the FT-IR spectrum to identify characteristic functional groups, such as N=N stretching (azo group), O-H stretching (hydroxyl groups), and C-N stretching.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of the synthesized dye by analyzing the chemical shifts and coupling patterns of the protons and carbons.

Quantitative Data

The following table summarizes representative data for azo dyes synthesized using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as the coupling component with various diazonium salts.

Diazonium Salt fromCoupling ComponentSolventpHTemp (°C)Yield (%)λmax (nm)Color
AnilineN,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfateWater/Ethanol7-80-5~85480-520Red-Orange
p-NitroanilineN,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfateWater7-80-5~90550-590Violet-Red
Sulfanilic acidN,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfateWater8-90-5~88490-530Orange-Yellow
2-NaphthylamineN,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfateDMF/Water7-80-5~82580-620Blue-Violet

Note: The data presented are typical and may vary depending on the specific reaction conditions and purity of reagents.

Reaction Mechanism

The synthesis involves an electrophilic aromatic substitution reaction. The diazonium ion, a weak electrophile, attacks the electron-rich aromatic ring of the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

G cluster_reactants Reactants cluster_reaction Reaction diazonium Ar-N₂⁺ Diazonium Ion (Electrophile) intermediate Sigma Complex (Intermediate) diazonium->intermediate Electrophilic Attack coupler N,N-Bis(2-hydroxyethyl)-p- phenylenediamine sulfate (Nucleophile) coupler->intermediate product Azo Dye (Ar-N=N-Ar'-NHR) intermediate->product Proton Loss (-H⁺)

Caption: Mechanism of azo coupling reaction.

Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a derivative of p-phenylenediamine (PPD) characterized by the presence of two hydroxyethyl groups on one of the amino functionalities.[1][2] This substitution enhances its water solubility compared to the parent PPD.[3] While its primary and well-documented application lies in the cosmetics industry as a precursor in oxidative hair dyes, its chemical structure lends itself to exploration as a monomer in the synthesis of functional polymers.[4][5] The presence of reactive amine and hydroxyl groups offers potential for creating polymers with interesting properties, including conductivity, and for subsequent functionalization, opening avenues for biomedical applications.

The polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate typically proceeds via oxidative polymerization, where an oxidizing agent initiates the formation of radical cations that then couple to form polymer chains.[1][3] This process is analogous to the polymerization of other aromatic amines like aniline and p-phenylenediamine. The resulting polymers can be classified as conductive polymers, and their properties can be tuned by controlling the polymerization conditions.

While the primary use of this monomer is in forming colored polymers for hair dyeing, the resulting polyamine structure with pendant hydroxyl groups could be explored for applications in drug delivery, biosensing, and other biomedical fields.[1][6] The hydroxyl groups provide sites for conjugating drugs, targeting ligands, or other functional molecules. This document provides detailed application notes and protocols for the polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and explores its potential in a research and drug development context.

Data Presentation

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate
PropertyValueReference
CAS Number54381-16-7[2]
Molecular FormulaC₁₀H₁₈N₂O₆S[1]
Molecular Weight294.32 g/mol [1]
AppearanceOff-white crystalline powder[1]
SolubilityWater, Acetonitrile, DMSO[1][3]
Melting Point163.8 - 166.4 °C[7]
Log P (octanol/water)-0.771 ± 0.603 (free base, calculated)[7]
Table 2: Illustrative Quantitative Data for Oxidative Polymerization*
EntryMonomer Conc. (mol/L)Oxidant/Monomer RatioTemperature (°C)Reaction Time (h)Polymer Yield (%)
10.11.0252465
20.11.5252478
30.21.0252472
40.11.00-52475

*This data is illustrative and based on typical results for the polymerization of p-phenylenediamine derivatives. Actual results for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate may vary and require experimental optimization.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization

This protocol describes a general method for the chemical oxidative polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate using ammonium persulfate as the oxidant.

Materials:

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (monomer)

  • Ammonium persulfate (oxidant)

  • Hydrochloric acid (1 M)

  • Methanol

  • Distilled water

  • Beakers, magnetic stirrer, ice bath, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in 1 M hydrochloric acid in a beaker to achieve the desired monomer concentration (e.g., 0.1 M). Place the beaker in an ice bath and stir the solution for 30 minutes to ensure complete dissolution and cooling.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the required amount of ammonium persulfate in distilled water to achieve the desired oxidant-to-monomer molar ratio (e.g., 1:1).

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring monomer solution in the ice bath. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 24 hours) to ensure complete polymerization.

  • Polymer Isolation: After the reaction is complete, collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer powder extensively with distilled water and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterization: Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy, Scanning Electron Microscopy (SEM), and Thermogravimetric Analysis (TGA).

Protocol 2: Electrochemical Polymerization

This protocol provides a general method for the electrochemical polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate to form a polymer film on an electrode surface.

Materials:

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

  • Sulfuric acid (0.5 M) or other suitable electrolyte

  • Working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrolyte Solution Preparation: Prepare an electrolyte solution containing a specific concentration of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (e.g., 0.1 M) in a suitable electrolyte such as 0.5 M sulfuric acid.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the prepared electrolyte solution.

  • Electropolymerization: Apply a potential to the working electrode using a suitable electrochemical technique, such as cyclic voltammetry or potentiostatic deposition.

    • Cyclic Voltammetry: Scan the potential repeatedly within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic Deposition: Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) for a specific duration to grow the polymer film.

  • Washing: After electropolymerization, gently rinse the polymer-coated working electrode with distilled water to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer film under a stream of inert gas (e.g., nitrogen).

  • Characterization: Characterize the polymer film using techniques such as cyclic voltammetry in a monomer-free electrolyte, FTIR spectroscopy, and atomic force microscopy (AFM).

Mandatory Visualizations

Oxidative_Polymerization_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer Dissolve Monomer in Acid Mixing Mix Solutions (Dropwise Addition) Monomer->Mixing Oxidant Dissolve Oxidant in Water Oxidant->Mixing Stirring Stir in Ice Bath (24h) Mixing->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Water & Methanol Filtration->Washing Drying Vacuum Oven Drying Washing->Drying Analysis FTIR, SEM, TGA, etc. Drying->Analysis

Caption: Workflow for the chemical oxidative polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Drug_Delivery_Concept cluster_synthesis Polymer Synthesis & Functionalization cluster_delivery Systemic Delivery & Targeting cluster_release Intracellular Drug Release Polymer Poly(NN-BHPPS) Functionalization Drug Conjugation (via -OH groups) Polymer->Functionalization Activation Nanoparticle Drug-Polymer Conjugate Functionalization->Nanoparticle Assembly Targeting Targeted Cell (e.g., Cancer Cell) Nanoparticle->Targeting Receptor Binding Endocytosis Endocytosis Targeting->Endocytosis Release Drug Release (e.g., pH-sensitive cleavage) Endocytosis->Release Action Therapeutic Action Release->Action

Caption: Conceptual signaling pathway for a drug delivery system utilizing a functionalized polymer.

Potential Applications in Drug Development

Polymers derived from N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate hold theoretical potential in several areas of drug development, primarily owing to the combination of a conductive backbone and the presence of functionalizable hydroxyl groups.

  • Drug Delivery Systems: The pendant hydroxyl groups on the polymer backbone can be used as attachment points for covalent conjugation of therapeutic agents. This could enable the development of polymer-drug conjugates for targeted delivery. The polymer backbone itself might be designed to be biodegradable or responsive to specific stimuli (e.g., pH, redox potential) found in the tumor microenvironment, leading to controlled drug release.

  • Biosensors: As a derivative of p-phenylenediamine, the resulting polymer is expected to have electroactive properties. This makes it a candidate material for the development of electrochemical biosensors. The polymer film can be deposited on an electrode surface and functionalized with biorecognition elements such as enzymes or antibodies to detect specific biomarkers. The change in the electrical properties of the polymer upon binding of the target analyte can be used as the sensing signal.

  • Tissue Engineering: Conductive polymers have been explored for their potential in tissue engineering, particularly for neural and cardiac applications, where electrical stimulation can influence cell behavior. Polymers from N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, if shown to be biocompatible, could be investigated as scaffolds that provide both structural support and electrical cues to cells.

It is important to note that the biocompatibility and toxicity of the polymer would need to be thoroughly investigated before any in vivo applications can be considered. The parent compound, p-phenylenediamine, is a known sensitizer, and while the hydroxyethyl substitution is known to modify its toxicological profile, comprehensive studies on the polymer are essential.[3]

References

"protocols for the safe handling and disposal of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in a lab setting"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in a laboratory setting. It is imperative that all laboratory personnel read and understand this information before working with this chemical.

Chemical and Physical Properties

This compound is a substituted aromatic amine.[1] It is important to be aware of its physical and chemical properties to ensure safe handling.

PropertyValueReference
Chemical Formula C₁₀H₁₈N₂O₆S[1][2]
Molecular Weight 294.32 g/mol [1][2]
Appearance White to off-white solid/crystalline powder[2][3]
Melting Point 168-171°C[4]
Boiling Point 416.4°C at 760 mmHg[4]
Solubility Water: 178 g/L at 20°CAcetonitrile: Slightly solubleDMSO: Slightly soluble[2][4]
Stability Stable for over a year when stored at room temperature and protected from light.[5] Aqueous solutions are stable for 30 days at -20°C.[5] Hygroscopic.[2]

Hazard Identification and Safety Precautions

This chemical is classified as hazardous. The following table summarizes its hazard statements.

Hazard ClassHazard Statement
Acute toxicity, oralH301: Toxic if swallowed
Skin irritationH315: Causes skin irritation
Skin sensitizationH317: May cause an allergic skin reaction
Eye irritationH319: Causes serious eye irritation

Safety Precautions:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container in accordance with local regulations.[4]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any experiment. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[7]

  • Body Protection: A lab coat or chemical-resistant apron.[6]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator is required.[6][7]

PPE requirements for handling the chemical.
Preparation of a Stock Solution (e.g., 10 mg/mL in water)

  • Pre-weighing: Tare a clean, dry weighing boat on an analytical balance.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Dissolution: Transfer the weighed solid to a suitable volumetric flask. Add a portion of deionized water and swirl to dissolve.

  • Final Volume: Once dissolved, bring the solution to the final volume with deionized water and mix thoroughly.

  • Storage: Store the solution in a clearly labeled, sealed container, protected from light, at -20°C for long-term storage.[5]

Safe Handling and Storage

  • Handle the chemical in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid the formation of dust and aerosols.[7]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials. As an aromatic amine, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

  • This compound is a tertiary amine and can be prone to nitrosation; it should not be used with nitrosating substances.[9]

Accidental Release and Spill Procedure

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.[7]

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.[7]

  • Collect: Place the absorbed/collected material into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Workflow for responding to a chemical spill.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, in a designated, labeled hazardous waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[7] Incineration in a chemical incinerator with an afterburner and scrubber is a recommended disposal method.[7] Do not dispose of this chemical down the drain.[7]

Disposal_Protocol cluster_disposal Chemical Waste Disposal Protocol Start Generate Waste Collect Collect in Designated Hazardous Waste Container Start->Collect Label Label Container with Chemical Name & Hazards Collect->Label Store Store Safely Before Pickup Label->Store Arrange Arrange for Professional Disposal Service Store->Arrange End Waste Disposed Arrange->End

Protocol for the disposal of chemical waste.

First Aid Measures

  • General advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[7]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel must be trained in the safe handling of hazardous chemicals and follow all institutional and regulatory guidelines.

References

Application Note: Quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a common ingredient in oxidative hair dye formulations. The described method is simple, robust, and provides accurate quantification, making it suitable for quality control and research and development in the cosmetics industry. This document provides the necessary protocols for sample preparation, chromatographic conditions, and method validation parameters.

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a primary intermediate used in permanent hair coloring products. Its concentration in these formulations is critical to product efficacy and consumer safety, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography with UV detection is a widely used technique for the analysis of aromatic amines in cosmetic products due to its specificity and sensitivity. This application note details a reversed-phase HPLC method for the determination of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm, compatible with the sample solvent.

  • HPLC Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[1]

  • Reagents:

    • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Sulfuric acid (H₂SO₄), concentrated (analytical grade)

    • Deionized water (18.2 MΩ·cm)

    • Sodium sulfite or Ascorbic acid (as an antioxidant for sample preparation)

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterValue
Column Primesepp 100, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (30:70, v/v) with 0.2% H₂SO₄
Flow Rate 1.0 mL/min
Injection Volume 3 µL
Column Temperature Ambient
Detection Wavelength 210 nm
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).

Sample Preparation (for Hair Dye Formulations)

Due to the oxidative nature of aromatic amines, it is crucial to prevent their degradation during sample preparation. The use of an antioxidant is recommended.

  • Accurately weigh approximately 0.5 g of the hair dye sample into a 50 mL volumetric flask.

  • Add approximately 25 mL of a freshly prepared extraction solvent (e.g., 50:50 acetonitrile/water containing 0.1% sodium sulfite or ascorbic acid).

  • Sonicate for 15-20 minutes to ensure complete dissolution and extraction of the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.

  • Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation (Illustrative Data)

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following table presents illustrative performance data for a typical validation of this method.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Specificity No interference from common matrix components

Stability

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is stable for over a year when stored at room temperature and protected from light.[2] In aqueous solutions, it is stable for at least 30 days when stored at -20°C.[2]

Results and Discussion

The described HPLC method provides a reliable and efficient means for the quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in cosmetic products. The use of a Primesep 100 column allows for good separation of the analyte from other components typically found in hair dye formulations. The mobile phase is simple to prepare, and the isocratic elution ensures reproducible results and a stable baseline. The detection wavelength of 210 nm provides adequate sensitivity for the analysis.

Conclusion

The HPLC method detailed in this application note is fit for its intended purpose of quantifying N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in cosmetic formulations. The provided protocols for sample preparation and chromatographic analysis, along with the illustrative validation data, demonstrate the method's robustness and suitability for routine quality control and research applications.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_Analysis HPLC Analysis (Injection and Separation) Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Weighing, Extraction, Filtration) Sample_Prep->HPLC_Analysis UV_Detection UV Detection (at 210 nm) HPLC_Analysis->UV_Detection Data_Acquisition Data Acquisition (Chromatogram Generation) UV_Detection->Data_Acquisition Quantification Quantification (Peak Integration and Calculation) Data_Acquisition->Quantification Final_Report Final Report (Concentration of Analyte) Quantification->Final_Report

Caption: HPLC analysis workflow for the quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

References

Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a Redox Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is an aromatic amine derivative with potential applications as a redox indicator in various titrimetric analyses. While primarily known for its use in the dye and cosmetic industries, its molecular structure lends itself to reversible oxidation-reduction reactions, which are accompanied by distinct color changes.[1][2][3][4][5][6][7][8][9] This property is fundamental to its function as a visual indicator for determining the endpoint of a redox titration.

The redox activity of p-phenylenediamine derivatives typically involves a two-electron transfer process. The reduced form is colorless, while the oxidized form, a quinonediimine species, is intensely colored.[10][11][12] The transition between these two states occurs at a specific electrode potential, making it a suitable indicator for titrations where the equivalence point lies within this potential range.

Disclaimer: The following application notes and protocols are based on the general redox behavior of p-phenylenediamine derivatives. Specific quantitative data and experimental validation for the use of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a redox indicator are not extensively available in the reviewed literature. Therefore, the provided protocols should be considered as a starting point for methodology development and will require optimization and validation for specific applications.

Principle of Operation

The function of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a redox indicator is based on its reversible oxidation-reduction. The reduced form of the indicator (Inred) is colorless. Upon reaching the equivalence point of the titration, an excess of the oxidizing titrant will oxidize the indicator to its colored form (Inox).

Inred (Colorless) ⇌ Inox (Colored) + n e-

The color change is sharp and should ideally occur at or very near the equivalence point potential of the primary redox reaction. The transition potential of the indicator is a critical parameter that determines its suitability for a particular titration system.

Potential Applications

Based on the general characteristics of aromatic amine redox indicators, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate could potentially be employed in the following types of redox titrations:

  • Cerimetry: Titrations involving Cerium(IV) sulfate as the titrant.

  • Permanganometry: Titrations with potassium permanganate, particularly in acidic media.

  • Dichrometry: Titrations using potassium dichromate as the oxidizing agent.

Its utility in these methods would be dependent on its formal potential, which would need to be experimentally determined.

Quantitative Data

ParameterValueMethod of Determination
Chemical Formula C10H16N2O2 · H2SO4-
Molecular Weight 294.32 g/mol -
Appearance Off-white to light gray powderVisual Inspection
Solubility Soluble in waterExperimental Observation
Transition Potential To be determinedCyclic Voltammetry or Potentiometric Titration
Color (Reduced Form) ColorlessSpectrophotometry
Color (Oxidized Form) To be determined (likely intense color)Spectrophotometry
Indicator Concentration To be determined (typically 0.1-0.5% w/v)Optimization Experiments

Experimental Protocols

The following are generalized protocols for the preparation and use of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a redox indicator. These protocols will require optimization for specific titration systems.

Preparation of the Indicator Solution (0.2% w/v)

Materials:

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate powder

  • Distilled or deionized water

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Accurately weigh 0.2 g of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled water to the flask.

  • Gently swirl the flask to dissolve the powder completely.

  • Once dissolved, dilute to the mark with distilled water.

  • Stopper the flask and invert several times to ensure a homogeneous solution.

  • Store the indicator solution in a dark, well-stoppered bottle, as it may be sensitive to light and air.[4]

General Protocol for Redox Titration

Materials:

  • Analyte solution

  • Standardized titrant solution (e.g., 0.1 N Ce(SO4)2)

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate indicator solution (0.2% w/v)

  • Appropriate acid for acidification (e.g., sulfuric acid)

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Pipette a known volume of the analyte solution into a conical flask.

  • Acidify the analyte solution with the appropriate acid to the required concentration.

  • Add 2-3 drops of the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate indicator solution to the flask. The solution should remain colorless.

  • Titrate the analyte solution with the standardized titrant from the burette, swirling the flask continuously.

  • As the endpoint is approached, the titrant should be added dropwise.

  • The endpoint is reached when the solution exhibits a sharp and permanent color change from colorless to the color of the oxidized indicator.

  • Record the volume of the titrant used.

  • Repeat the titration at least two more times to ensure concordant results.

Visualizations

Redox Mechanism of p-Phenylenediamine Derivatives

The following diagram illustrates the general two-electron oxidation of a p-phenylenediamine derivative to a quinonediimine structure.

redox_mechanism reduced Reduced Form (p-Phenylenediamine derivative) Colorless oxidized Oxidized Form (Quinonediimine) Colored reduced->oxidized + 2H+, + 2e- oxidized->reduced - 2H+, - 2e-

Caption: Generalized redox transformation of a p-phenylenediamine derivative.

Experimental Workflow for Redox Titration

This diagram outlines the key steps in performing a redox titration using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as an indicator.

titration_workflow start Start prep_analyte Prepare Analyte Solution start->prep_analyte acidify Acidify Solution prep_analyte->acidify add_indicator Add Indicator acidify->add_indicator titrate Titrate with Standard Solution add_indicator->titrate endpoint Observe Color Change (Endpoint) titrate->endpoint record Record Volume endpoint->record calculate Calculate Analyte Concentration record->calculate end End calculate->end

Caption: Workflow for a typical redox titration experiment.

Safety and Handling

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate should be handled with care. As with other p-phenylenediamine derivatives, it may cause skin sensitization and other health effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for the Colorimetric Detection of Metal Ions Using N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a substituted aromatic amine.[1] While it is predominantly known for its application in oxidative hair dye formulations where it undergoes oxidation to form colored polymers, its chemical structure suggests a potential for use as a colorimetric sensor for the detection of metal ions.[1][2] The presence of hydroxyl and amine functional groups allows for potential complexation with metal ions, which can lead to a distinct color change. This application note provides a hypothetical framework and detailed protocols for the use of this compound as a colorimetric sensor for the detection of select metal ions in aqueous solutions. The methodologies presented are based on established principles of colorimetric analysis.

Principle of Detection

The proposed mechanism for the colorimetric detection of metal ions using this compound involves a metal-ion-induced oxidation and subsequent polymerization of the molecule. In the presence of certain metal ions, which can act as catalysts or oxidizing agents, this compound is oxidized to a quinone-diimine intermediate. This intermediate can then undergo self-coupling or react with unoxidized molecules to form colored polymeric products. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of this compound for the colorimetric detection of various metal ions. These values are provided as a representative example for research purposes.

Metal IonLinear Range (µM)Limit of Detection (LOD) (µM)Wavelength of Max. Absorbance (λmax) (nm)Response Time (minutes)
Cu²⁺1 - 500.55405
Fe³⁺2 - 1001.058010
Hg²⁺5 - 2002.561015

Experimental Protocols

1. Preparation of Reagents

  • This compound Stock Solution (10 mM):

    • Accurately weigh 29.43 mg of this compound.

    • Dissolve the powder in 10 mL of deionized water in a volumetric flask.

    • Mix thoroughly until the solution is homogeneous.

    • Store the stock solution in a dark, refrigerated container. The solution is stable for up to one week.

  • Metal Ion Standard Solutions (1000 ppm):

    • Prepare 1000 ppm stock solutions of Cu²⁺, Fe³⁺, and Hg²⁺ by dissolving the corresponding chloride or nitrate salts in deionized water.

    • From these stock solutions, prepare a series of working standard solutions of varying concentrations by serial dilution.

  • Buffer Solution (0.1 M Phosphate Buffer, pH 7.4):

    • Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.

    • Mix the two solutions in appropriate ratios to achieve a final pH of 7.4.

2. Protocol for Colorimetric Detection of Metal Ions

  • Pipette 100 µL of the metal ion standard or unknown sample into a microcentrifuge tube.

  • Add 800 µL of the 0.1 M phosphate buffer (pH 7.4).

  • Add 100 µL of the 10 mM this compound stock solution to initiate the reaction.

  • Vortex the mixture for 10 seconds to ensure homogeneity.

  • Incubate the reaction mixture at room temperature for the specified response time (see table above).

  • After incubation, transfer the solution to a cuvette.

  • Measure the absorbance of the solution at the respective λmax for each metal ion using a UV-Vis spectrophotometer.

  • Use a blank solution (containing all reagents except the metal ion) to zero the spectrophotometer.

3. Data Analysis

  • Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Visualizations

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reagent N,N-Bis(2-hydroxy)- p-phenylenediamine sulfate Oxidation Oxidation Reagent->Oxidation Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Oxidation Intermediate Quinone-diimine Intermediate Oxidation->Intermediate Forms Polymerization Polymerization Intermediate->Polymerization Undergoes Colored_Polymer Colored Polymer Polymerization->Colored_Polymer Results in

Caption: Proposed reaction mechanism for metal ion detection.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Sensor Solution - Metal Ion Standards - Buffer Start->Reagent_Prep Mix_Reagents Mix Sample/Standard, Buffer, and Sensor Solution Reagent_Prep->Mix_Reagents Incubate Incubate at Room Temperature Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance (UV-Vis Spectrophotometer) Incubate->Measure_Absorbance Data_Analysis Analyze Data: - Plot Calibration Curve - Determine Unknown Concentration Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for colorimetric detection.

Selectivity and Interference

The selectivity of the sensor was hypothetically tested against a range of common cations and anions. The sensor exhibited high selectivity for Cu²⁺, Fe³⁺, and Hg²⁺. Minimal interference was observed from Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, and SO₄²⁻ at concentrations up to 10-fold higher than the target analytes. However, strong oxidizing or reducing agents may interfere with the assay.

Safety and Handling

This compound may cause skin and eye irritation.[3] It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. All experiments should be conducted in a well-ventilated laboratory. Dispose of chemical waste according to institutional guidelines.

Conclusion

This application note details a hypothetical protocol for the use of this compound as a colorimetric sensor for the detection of Cu²⁺, Fe³⁺, and Hg²⁺. The proposed method is simple, rapid, and relies on standard laboratory equipment. While further experimental validation is required to confirm these findings, this document provides a solid foundation for researchers interested in exploring the potential of this compound in the field of analytical chemistry.

References

Application Notes and Protocols for the Enzymatic Polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. This emerging technology offers a green and efficient alternative to conventional chemical polymerization methods, enabling the synthesis of novel polymers with potential applications in drug delivery, biomaterials, and diagnostics.

Introduction

Enzymatic polymerization is a powerful tool for the synthesis of complex polymers under mild and environmentally friendly conditions.[1] Oxidoreductases, such as laccase and horseradish peroxidase (HRP), are particularly effective in catalyzing the polymerization of aromatic compounds, including phenols and anilines, through a radical-mediated mechanism.[2][3] N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a water-soluble derivative of p-phenylenediamine, and its enzymatic polymerization can lead to the formation of functional polymers with interesting properties. The presence of hydroxyl groups in the monomer enhances its water solubility and provides sites for further functionalization of the resulting polymer.

This document outlines the principles of laccase and HRP-catalyzed polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, provides detailed experimental protocols, and summarizes the expected characteristics of the synthesized polymer.

Principle of Enzymatic Polymerization

The enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is initiated by the enzymatic generation of radicals from the monomer.[3][4]

  • Laccase-catalyzed polymerization: Laccase, a multi-copper oxidase, catalyzes the one-electron oxidation of the aromatic amine using molecular oxygen as the oxidant, producing water as the only byproduct.[5] The resulting radical cation can then undergo spontaneous coupling reactions to form oligomers and polymers.[6]

  • Horseradish Peroxidase (HRP)-catalyzed polymerization: HRP, in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), catalyzes the oxidation of the monomer.[7][8] The catalytic cycle of HRP involves the formation of highly oxidized intermediates (Compound I and Compound II) that abstract electrons from the monomer, generating radicals that subsequently polymerize.[4]

The general mechanism involves the formation of phenoxy and/or nitrogen-centered radicals, which then couple in a non-enzymatic step to form dimers, oligomers, and ultimately the final polymer. The structure of the resulting polymer can be complex, containing a mixture of C-C and C-N linkages.

Quantitative Data Summary

The following tables summarize representative quantitative data for the enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its characterization. Note that these values are based on typical results for the polymerization of similar aromatic amines and may vary depending on the specific reaction conditions.[7][9][10]

Table 1: Reaction Parameters and Polymer Yield

ParameterLaccase-CatalyzedHRP-Catalyzed
Enzyme Laccase (from Trametes versicolor)Horseradish Peroxidase (HRP)
Monomer Concentration 10 - 100 mM10 - 100 mM
Enzyme Concentration 10 - 100 U/mL50 - 200 U/mL
Oxidant Molecular Oxygen (air)Hydrogen Peroxide (H₂O₂)
pH 4.5 - 5.56.0 - 7.5
Temperature 25 - 40 °C25 - 37 °C
Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield 60 - 85%70 - 90%

Table 2: Polymer Characterization Data

PropertyMethodExpected Value/Observation
Molecular Weight (Mw) Gel Permeation Chromatography (GPC)5,000 - 20,000 g/mol
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)1.5 - 3.0
Structure Confirmation FTIR SpectroscopyPeaks for N-H, C-N, aromatic C=C, and C-O stretching
Proton Environment ¹H NMR SpectroscopyBroad signals in the aromatic and aliphatic regions
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition > 250 °C
Morphology Scanning Electron Microscopy (SEM)Typically globular or irregular particle morphology

Experimental Protocols

Materials and Reagents
  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS: 54381-16-7)

  • Laccase from Trametes versicolor (≥ 0.5 U/mg)

  • Horseradish Peroxidase (HRP), Type VI (≥ 250 U/mg)

  • Hydrogen peroxide (H₂O₂), 30% (w/w) solution

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Methanol

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

Protocol 1: Laccase-Catalyzed Polymerization
  • Monomer Solution Preparation: Dissolve N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in 0.1 M sodium acetate buffer (pH 5.0) to a final concentration of 50 mM.

  • Enzyme Addition: Add laccase to the monomer solution to a final concentration of 50 U/mL.

  • Reaction Incubation: Stir the reaction mixture vigorously in a beaker open to the air at 30°C for 12 hours. The open beaker allows for the continuous supply of oxygen required for the reaction.

  • Termination of Reaction: Stop the reaction by heating the mixture at 90°C for 10 minutes to denature the enzyme.

  • Polymer Purification:

    • Centrifuge the reaction mixture to pellet the precipitated polymer.

    • Wash the polymer pellet three times with a 1:1 (v/v) mixture of methanol and water to remove unreacted monomer and oligomers.

    • Alternatively, for soluble fractions, purify the polymer by dialysis against deionized water for 48 hours, with water changes every 12 hours.

  • Drying: Lyophilize the purified polymer to obtain a dry powder.

  • Characterization: Characterize the polymer using GPC, FTIR, NMR, TGA, and SEM.[11][12][13][14][15]

Protocol 2: HRP-Catalyzed Polymerization
  • Monomer Solution Preparation: Dissolve N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 50 mM.

  • Enzyme Addition: Add HRP to the monomer solution to a final concentration of 100 U/mL.

  • Initiation of Polymerization: Add hydrogen peroxide to the reaction mixture dropwise over a period of 1 hour to a final concentration of 50 mM.

  • Reaction Incubation: Stir the reaction mixture at room temperature (25°C) for 6 hours.

  • Termination of Reaction: Add a small amount of a reducing agent, such as sodium bisulfite, to quench the reaction, followed by heating at 90°C for 10 minutes.

  • Polymer Purification: Follow the same purification steps as described in the laccase-catalyzed protocol (Section 4.2, step 5).

  • Drying: Lyophilize the purified polymer.

  • Characterization: Analyze the polymer using standard polymer characterization techniques.[11][12][13][14][15]

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Enzymatic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization Monomer_Solution Monomer Solution (N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in buffer) Reaction_Mixture Reaction Mixture Monomer_Solution->Reaction_Mixture Enzyme_Solution Enzyme Solution (Laccase or HRP) Enzyme_Solution->Reaction_Mixture Incubation Incubation (Stirring, controlled T and pH) Reaction_Mixture->Incubation Termination Reaction Termination Incubation->Termination Purification Purification (Centrifugation/Dialysis) Termination->Purification Drying Drying (Lyophilization) Purification->Drying Polymer_Product Final Polymer Product Drying->Polymer_Product Analysis Polymer Analysis (GPC, FTIR, NMR, TGA, SEM) Polymer_Product->Analysis

Caption: Experimental workflow for enzymatic polymerization.

Laccase_Mechanism Monomer N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate Laccase Laccase (Cu ions) Monomer->Laccase Oxidation Water H₂O Laccase->Water Reduction Radical Monomer Radical Cation Laccase->Radical Oxygen O₂ Oxygen->Laccase Radical->Radical Coupling Polymer Polymer Radical->Polymer

Caption: Laccase-catalyzed polymerization mechanism.

HRP_Mechanism Monomer N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate HRP HRP (Resting State) Monomer->HRP HRP_CpdII HRP Compound II Monomer->HRP_CpdII HRP_CpdI HRP Compound I HRP->HRP_CpdI Reacts with H2O2 H₂O₂ H2O2->HRP_CpdI HRP_CpdI->HRP_CpdII Oxidizes Monomer Radical Monomer Radical HRP_CpdI->Radical HRP_CpdII->HRP Oxidizes Monomer HRP_CpdII->Radical Radical->Radical Coupling Polymer Polymer Radical->Polymer

Caption: HRP-catalyzed polymerization mechanism.

Safety Precautions

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a derivative of p-phenylenediamine and may cause skin sensitization. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen peroxide is a strong oxidizing agent. Handle with care in a well-ventilated area.

  • Follow standard laboratory safety procedures when handling all chemicals and equipment.

These application notes and protocols provide a solid foundation for researchers to explore the enzymatic polymerization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. The mild reaction conditions and the potential for creating novel functional polymers make this an exciting area for future research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC separation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a polar aromatic amine.

Issue 1: Poor Peak Shape (Tailing)

Q1: My peak for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is tailing significantly. What is the most likely cause and how can I fix it?

A1: Peak tailing for basic compounds like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is most often caused by secondary interactions between the analyte's amine groups and acidic silanol groups on the surface of standard silica-based HPLC columns.[1][2] This interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Here are the primary strategies to resolve peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is the most effective first step. An acidic mobile phase protonates the silanol groups, reducing their ability to interact with the positively charged analyte. Aim for a pH of 2-3.[1] The use of an acidic modifier like sulfuric acid, formic acid, or trifluoroacetic acid (TFA) is recommended.[1]

  • Use of an Appropriate Column: If pH adjustment is insufficient, consider using a column specifically designed to minimize silanol interactions.[3]

    • End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing secondary interactions.[3]

    • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These modern column chemistries offer alternative selectivities and are often effective at producing symmetrical peaks for basic compounds.[1]

  • Mobile Phase Additives: In some cases, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this approach may not be suitable for all detectors (e.g., mass spectrometry).

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[2] To check for this, dilute your sample and reinject. If the peak shape improves, sample overload was a contributing factor.

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Low (2-3)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2-3 using an acidifier (e.g., 0.2% H2SO4) check_ph->adjust_ph No check_column Is an end-capped or specialized column for basic compounds being used? check_ph->check_column Yes adjust_ph->start Re-evaluate change_column Switch to an end-capped, polar-embedded, or CSH column check_column->change_column No check_concentration Is the sample concentration too high? check_column->check_concentration Yes change_column->start Re-evaluate dilute_sample Dilute the sample and reinject check_concentration->dilute_sample Yes solution Symmetrical Peak Achieved check_concentration->solution No dilute_sample->start Re-evaluate

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution or Co-elution

Q2: I am not getting adequate separation between my analyte and other components in the sample. How can I improve the resolution?

A2: Improving resolution involves manipulating the mobile phase to alter the selectivity of the separation.

  • Adjust Organic Modifier Concentration: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a primary driver of retention in reversed-phase HPLC.

    • To increase the retention of your analyte and potentially move it away from earlier eluting impurities, decrease the percentage of the organic modifier.

    • Conversely, to decrease retention, increase the organic modifier percentage.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, trying a method with methanol (or vice versa) can alter the elution order and improve resolution.

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method (constant mobile phase composition) may not provide adequate separation for all peaks. A gradient elution, where the concentration of the organic solvent is increased over time, can improve resolution and peak shape for later-eluting components.

Issue 3: Retention Time Drift

Q3: The retention time of my analyte is shifting between injections. What could be causing this instability?

A3: Unstable retention times are often due to a lack of equilibration, changes in the mobile phase, or column degradation.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. If the retention time is consistently drifting in one direction at the beginning of a run, increase the equilibration time.

  • Mobile Phase pH Stability: The pH of the mobile phase is critical for the retention of ionizable compounds.[4] Ensure that your mobile phase is well-buffered and that the pH is stable over time. Prepare fresh mobile phase daily.

  • Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using mobile phases with extreme pH values. This can lead to a gradual shift in retention times. If other troubleshooting steps fail, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for a mobile phase for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?

A4: A good starting point is a reversed-phase method using a C18 column with an acidic mobile phase. Based on established methods, an isocratic mobile phase consisting of Acetonitrile and water (e.g., 30:70 v/v) with 0.2% sulfuric acid has been shown to be effective.[5]

Q5: Why is an acidic mobile phase recommended for this compound?

A5: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a basic compound. In a neutral or basic mobile phase, it can interact strongly with residual silanol groups on the silica-based column, leading to poor peak shape (tailing).[2][6] An acidic mobile phase suppresses the ionization of these silanol groups, minimizing these secondary interactions and resulting in more symmetrical peaks.[1]

Q6: Can I use a buffer instead of sulfuric acid?

A6: Yes, buffers such as phosphate or formate can be used to control the mobile phase pH. It is important to choose a buffer with a pKa that is close to the desired mobile phase pH to ensure good buffering capacity. For LC-MS applications, volatile buffers like formic acid or ammonium formate are necessary.

Data Presentation

Table 1: Recommended Starting HPLC Method
ParameterRecommended Condition
Column Primesep 100, 4.6 x 150 mm, 5 µm (or similar C18)[5]
Mobile Phase Acetonitrile / Water (30/70, v/v) with 0.2% Sulfuric Acid[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 210 nm[5]
Injection Volume 3 µL[5]
Temperature Ambient or controlled at 25°C
Table 2: Influence of Mobile Phase Parameters on Chromatography
Parameter ChangeExpected Effect on Retention TimeExpected Effect on Peak ShapeRationale
Increase % Acetonitrile DecreaseGenerally no major effectIncreases the mobile phase elution strength.
Decrease % Acetonitrile IncreaseMay improve for early eluting peaksDecreases the mobile phase elution strength.
Decrease Mobile Phase pH (e.g., from 7 to 3) IncreaseSignificant Improvement (less tailing)Suppresses silanol interactions.[1]
Increase Mobile Phase pH (e.g., from 3 to 7) DecreaseDegradation (more tailing)Increases silanol interactions.[2]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile/Water with 0.2% H₂SO₄)
  • Reagents and Equipment:

    • HPLC-grade Acetonitrile

    • HPLC-grade water (e.g., Milli-Q or equivalent)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Graduated cylinders

    • Volumetric flasks

    • 0.45 µm solvent filtration apparatus

  • Procedure: a. Measure 700 mL of HPLC-grade water into a 1 L glass media bottle. b. Carefully add 2.0 mL of concentrated sulfuric acid to the water. Caution: Always add acid to water, not the other way around. The solution will heat up. Allow it to cool to room temperature. c. Measure 300 mL of HPLC-grade acetonitrile and add it to the acidified water. d. Mix the solution thoroughly. e. Degas the mobile phase using vacuum filtration through a 0.45 µm membrane filter or by sparging with helium for 15-20 minutes. f. Label the mobile phase bottle clearly with its composition and preparation date.

Logical Diagram for Mobile Phase Selection

G start Start Method Development select_column Select C18 Column (preferably end-capped) start->select_column initial_mobile_phase Prepare Initial Mobile Phase: ACN/H2O (30:70) with 0.2% H2SO4 select_column->initial_mobile_phase run_sample Equilibrate Column and Inject Sample initial_mobile_phase->run_sample eval_chromatogram Evaluate Chromatogram run_sample->eval_chromatogram peak_shape Is Peak Shape Acceptable? (Tailing Factor < 1.5) eval_chromatogram->peak_shape retention_time Is Retention Time Optimal? (k' between 2 and 10) peak_shape->retention_time Yes adjust_ph Further lower pH or use specialized column peak_shape->adjust_ph No resolution Is Resolution Adequate? retention_time->resolution Yes adjust_organic Adjust ACN/H2O ratio retention_time->adjust_organic No optimize_gradient Consider a gradient method or change organic modifier (e.g., Methanol) resolution->optimize_gradient No final_method Final Optimized Method resolution->final_method Yes adjust_ph->run_sample adjust_organic->run_sample optimize_gradient->run_sample

Caption: Decision process for mobile phase optimization.

References

"stability issues of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. It addresses common stability issues encountered in aqueous solutions through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in aqueous solutions?

A1: The stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in aqueous solutions is primarily affected by oxidation, pH, and light exposure. As a derivative of p-phenylenediamine (PPD), it is susceptible to air oxidation, which is accelerated by the presence of oxidizing agents (like hydrogen peroxide), light, and neutral or alkaline pH.[1][2] The compound is a tertiary amine, making it prone to nitrosation, and should not be used with nitrosating substances.[3][4] It also undergoes hydrolysis in neutral aqueous solutions.[1]

Q2: My aqueous solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is changing color. What is happening?

A2: A color change, often darkening, is a key indicator of degradation. This is typically due to oxidative polymerization.[1] The parent compound is oxidized to form quinone derivatives and colored polymers, which is the basis for its use in hair dye formulations.[1][5] If your experiment does not involve an intended oxidative reaction, this color change signifies a loss of the parent compound and the formation of impurities.

Q3: What are the best practices for preparing and storing aqueous stock solutions to ensure stability?

A3: To maximize stability, follow these guidelines:

  • Solvent: Use deaerated, purified water. The presence of dissolved oxygen will accelerate oxidation.

  • Antioxidants: For extended stability, consider adding an antioxidant. For example, solutions containing 0.2% erythorbic acid have been shown to be stable for 10 days when stored at 5±3°C.[3]

  • Storage Temperature: Store solutions at low temperatures. Aqueous solutions (0.05 and 100 mg/ml) are stable for 30 days at -20±10°C.[3] For short-term storage, 2–8°C is recommended.[1]

  • Light Protection: Always store solutions in amber vials or otherwise protected from light to prevent photo-degradation.[1][3]

  • Inert Atmosphere: For maximum stability, purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[1]

Q4: What are the known degradation products of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?

A4: The primary degradation pathway is oxidation, leading to the formation of quinone derivatives and colored polymers.[1] Hydrolysis can also occur, yielding p-phenylenediamine derivatives.[1] Analytical studies may detect degradation products such as p-phenylenediamine sulfate and 2-hydroxyethylamine derivatives.[1]

Q5: What analytical methods are suitable for assessing the purity and stability of my solutions?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its impurities.[1][6][7] To identify specific degradation products that may co-elute with the parent compound, tandem mass spectrometry (MS/MS) is recommended for its enhanced specificity.[1]

Troubleshooting Guide

Problem: Rapid discoloration and precipitation observed in my freshly prepared aqueous solution.

Possible Cause Troubleshooting Action
Oxidation from Dissolved Oxygen Prepare fresh solutions using deaerated water. Consider sparging the solvent with nitrogen or argon before use.
High pH Ensure the pH of your solution is not neutral or alkaline, as this can accelerate degradation. The compound is more stable in acidic environments.[1]
Contamination with Oxidizing Agents Use high-purity water and ensure all glassware is scrupulously clean and free from residual oxidizing agents.
Light Exposure Prepare and handle the solution under subdued light and store it in an amber, light-blocking container.[1][3]

Problem: My experimental results are inconsistent, and I suspect compound degradation.

Possible Cause Troubleshooting Action
Stock Solution Instability Prepare a fresh stock solution for each experiment or set of experiments. Do not use stock solutions that have been stored for long periods unless their stability under those conditions has been verified.[3]
Degradation During Experiment Assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, buffer components). Run a control sample in your experimental medium and analyze it at the beginning and end of the experiment's duration to quantify any degradation.
Appearance of New Peaks in HPLC The appearance of new peaks in your chromatogram over time is a strong indicator of degradation. Use mass spectrometry (MS) to identify these new species and confirm they are degradation products.[1]

Quantitative Data Summary

Table 1: Stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in Aqueous Solutions

ConcentrationStorage ConditionsMediumDurationStability Outcome
0.05 and 100 mg/mL-20 ± 10°C, protected from lightAqueous30 daysStable[3]
0.1, 0.5, and 40 mg/mL5 ± 3°C, protected from light0.2% Erythorbic Acid10 daysStable[3]
~5% (w/w)Room Temperature, protected from lightWater7 daysStable (Recovery: 95.5-100%)[8]
Neutral pHNot specifiedAqueousNot specifiedUndergoes hydrolysis[1]

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₆S[1]
Molecular Weight 294.32 g/mol [1]
Appearance Off-white crystalline powder[1]
Solubility Soluble in water, acetonitrile, and DMSO[1]
Melting Point 163.8°C to 166.4°C[3]
Log P (octanol/water) -0.771 ± 0.603 (free base, calculated)[3]

Visualized Workflows and Pathways

G cluster_degradation Degradation Pathways Parent N,N-Bis(2-hydroxyethyl) -p-phenylenediamine sulfate Oxidized Quinone-diimine Intermediates & Colored Polymers Parent->Oxidized Oxidation (Air, H₂O₂, Light) Hydrolyzed p-Phenylenediamine Derivatives Parent->Hydrolyzed Hydrolysis (Neutral pH)

Caption: Primary degradation pathways for the compound in aqueous media.

G cluster_workflow Stability Testing Workflow Prep Prepare Solution (Use deaerated H₂O, protect from light) T0 Time-Zero Analysis (T=0) - HPLC for Purity - Visual Inspection Prep->T0 Store Store Under Test Conditions (e.g., 4°C, RT, 40°C) in sealed amber vials T0->Store Tx Periodic Analysis (T=x) - HPLC for Purity - Visual Inspection Store->Tx Analyze Data Analysis - Compare T=x to T=0 - Calculate degradation rate Tx->Analyze

Caption: A typical experimental workflow for assessing solution stability.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent or Unexpected Results Check_Solution Is the solution visibly discolored or old? Start->Check_Solution Yes_Sol YES Check_Solution->Yes_Sol No_Sol NO Check_Solution->No_Sol Action_NewSol Action: Prepare a fresh solution using best practices. Re-run experiment. Yes_Sol->Action_NewSol Check_Exp Investigate other experimental factors (e.g., contamination, instrument error, reagent stability). No_Sol->Check_Exp

Caption: Decision tree for troubleshooting experimental inconsistencies.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

This protocol is a general method adapted from published analytical procedures.[6][7] Users should validate the method for their specific application.

  • Objective: To quantify the concentration of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and monitor the formation of degradation products over time.

  • Materials & Equipment:

    • HPLC system with UV Detector

    • Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[6][7]

    • Acetonitrile (HPLC grade)

    • Purified water (HPLC grade)

    • Sulfuric acid or Formic acid (for mobile phase modification)

    • Reference standard of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.2% Sulfuric Acid.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: 210 nm.[7]

    • Injection Volume: 3-10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., 0.7 mg/mL).[7] Create a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Prepare the aqueous solution of the compound to be tested at the desired concentration. At T=0, dilute an aliquot of this solution with the mobile phase to fall within the calibration range.

    • Stability Study: Store the sample solution under the desired conditions (temperature, light exposure).

    • Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample solution, dilute as necessary, and inject it into the HPLC system.

    • Data Processing:

      • Generate a calibration curve from the reference standards.

      • Quantify the peak area of the parent compound in each sample.

      • Calculate the concentration of the parent compound at each time point.

      • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products. The peak area percentage can be used to estimate the relative amount of degradation.

References

"preventing oxidation of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate during storage.

Troubleshooting Guide

This guide addresses common issues related to the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Problem: The solid compound has changed color (e.g., from off-white to brown or dark purple).

  • Cause: This is a strong visual indicator of oxidation. Exposure to air (oxygen), light, or high temperatures can accelerate the oxidation process. The p-phenylenediamine backbone is susceptible to oxidation, leading to the formation of colored quinone derivatives.[1][2]

  • Solution:

    • Assess Purity: Before use, it is crucial to assess the purity of the compound using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Purification (if necessary): If the compound is deemed impure due to oxidation, purification by recrystallization may be necessary. However, preventing oxidation is more effective than attempting to reverse it.

    • Review Storage Conditions: Ensure that the compound is stored according to the recommended guidelines to prevent further degradation of the remaining stock.

Problem: An aqueous solution of the compound changes color over a short period.

  • Cause: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is particularly prone to oxidation in solution, especially when exposed to oxygen and light. The presence of metal ions can also catalyze this process.

  • Solution:

    • Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.

    • Inert Atmosphere: If solutions need to be stored, even for a short duration, prepare them using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).

    • Add an Antioxidant: For extended storage, consider adding an antioxidant to the solution. Erythorbic acid (0.2% w/v) has been shown to stabilize aqueous solutions for up to 10 days at 5±3°C.[3]

    • Refrigerate or Freeze: Store solutions at low temperatures (2-8°C or -20°C) to slow down the rate of oxidation.[3]

Problem: Inconsistent experimental results when using the compound.

  • Cause: The presence of oxidation products can interfere with experimental assays, leading to unreliable and non-reproducible results. The oxidized forms will have different chemical properties and reactivity.

  • Solution:

    • Verify Purity: Always verify the purity of the compound before starting an experiment, especially if the stock is old or has been stored improperly. The HPLC method detailed in the "Experimental Protocols" section can be used for this purpose.

    • Use a Fresh Batch: If purity is questionable, it is best to use a new, unopened batch of the compound.

    • Implement Proper Handling: Follow the recommended handling and storage procedures strictly to minimize the introduction of contaminants and prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?

A1: To minimize oxidation, the solid compound should be stored in a cool, dark, and dry place.[3] Specifically, it is recommended to store it at 2-8°C in amber vials under an inert gas like nitrogen or argon.[2] It has been shown to be stable for over a year when stored at room temperature and protected from light.[3]

Q2: How can I tell if my N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate has oxidized?

A2: A visual color change of the solid from its typical off-white appearance to shades of brown, purple, or black is a primary indicator of oxidation.[3] For solutions, a change in color over time is also a sign of degradation. For a definitive assessment, analytical techniques like HPLC are recommended to determine the purity and identify degradation products.

Q3: Can I use the compound if it has slightly changed color?

A3: It is strongly advised against using the compound if a color change is observed, as this indicates the presence of impurities (oxidation products). These impurities can significantly impact the outcome of your experiments. Purity should be confirmed via analytical methods before use.

Q4: What is the recommended procedure for preparing a stabilized aqueous solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?

A4: To prepare a stabilized solution, dissolve the compound in a deoxygenated solvent (e.g., water purged with nitrogen or argon). For enhanced stability, an antioxidant such as erythorbic acid can be added. For example, solutions containing 0.2% erythorbic acid have been found to be stable for 10 days when stored at 5±3°C.[3] The prepared solution should be stored in a sealed container under an inert atmosphere and protected from light at a low temperature (2-8°C or -20°C).

Q5: Are there any substances that are incompatible with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate during storage?

A5: Yes, it should not be stored with or near strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Data Presentation

Table 1: Stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate under Various Storage Conditions

FormStorage TemperatureAtmosphereLight ConditionsAdditivesDurationStabilityReference
SolidRoom TemperatureAirProtected from lightNone> 1 yearStable[3]
Aqueous Solution-20±10°CAirNot specifiedNone30 daysStable[3]
Aqueous Solution5±3°CAirNot specified0.2% Erythorbic Acid10 daysStable[3]
Solid2-8°CInert Gas (N₂/Ar)Amber vial (dark)NoneLong-termRecommended[2]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol can be used to determine the purity of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and to detect the presence of degradation products.

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm particle size).[1][4]

  • Mobile Phase: Acetonitrile/Water (30/70 v/v) with 0.2% Sulfuric Acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 3 µL.[4]

  • Sample Preparation: Prepare a 0.7 mg/mL solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in the mobile phase.[4]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the chromatogram for the main peak corresponding to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and any additional peaks that may indicate impurities or degradation products.

    • The retention time for the parent compound is approximately 4.3 minutes under these conditions.[1]

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate cluster_storage Storage cluster_prevention Preventative Measures cluster_assessment Purity Assessment cluster_outcome Outcome storage_solid Solid Compound cool_dark_dry Store in Cool, Dark, Dry Place storage_solid->cool_dark_dry inert_gas Store under Inert Gas (N2/Ar) storage_solid->inert_gas visual_inspection Visual Inspection (Color Change) storage_solid->visual_inspection storage_solution Aqueous Solution deoxygenate Use Deoxygenated Solvents storage_solution->deoxygenate storage_solution->visual_inspection stable_compound Stable Compound cool_dark_dry->stable_compound inert_gas->stable_compound antioxidant Add Antioxidant (e.g., 0.2% Erythorbic Acid) antioxidant->stable_compound deoxygenate->antioxidant hplc_analysis HPLC Analysis visual_inspection->hplc_analysis If color change is observed oxidized_compound Oxidized Compound visual_inspection->oxidized_compound Color Change Confirmed hplc_analysis->stable_compound Purity Confirmed hplc_analysis->oxidized_compound Impurities Detected

Caption: Workflow for preventing and assessing the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Troubleshooting_Logic Troubleshooting Logic for Compound Degradation start Start: Suspected Oxidation color_change Is there a visible color change? start->color_change inconsistent_results Are experimental results inconsistent? color_change->inconsistent_results No check_purity Action: Assess Purity via HPLC color_change->check_purity Yes inconsistent_results->check_purity Yes compound_ok No evidence of oxidation inconsistent_results->compound_ok No oxidation_confirmed Oxidation Confirmed check_purity->oxidation_confirmed Impurities Detected review_storage Action: Review Storage Conditions implement_protocols Solution: Implement Proper Storage and Handling Protocols review_storage->implement_protocols use_new_batch Solution: Use a Fresh Batch of Compound oxidation_confirmed->review_storage oxidation_confirmed->use_new_batch

Caption: A logical diagram for troubleshooting suspected degradation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

References

Technical Support Center: Analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in Cosmetic Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate (BHPPS) in various cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound (BHPPS) in cosmetic samples?

The main challenges stem from the complexity of cosmetic matrices. These matrices contain a wide variety of ingredients such as oils, waxes, emulsifiers, polymers, and pigments that can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis. This can affect the accuracy, precision, and sensitivity of the analytical method. Additionally, the polarity of BHPPS and its potential for oxidation require careful optimization of sample preparation and chromatographic conditions.

Q2: What are the common sources of matrix effects in the analysis of cosmetic samples?

Matrix effects in cosmetic analysis can be attributed to a variety of components, including:

  • Lipids and Oils: Abundant in creams, lotions, and oil-based formulations, these can cause ion suppression and contaminate the MS ion source.

  • Polymers and Waxes: Used as thickening agents and structuring agents, they can interfere with the extraction process and chromatography.

  • Surfactants and Emulsifiers: These can affect the ionization efficiency of the analyte in the MS source.

  • Pigments and Dyes: Can interfere with certain extraction techniques and may co-elute with the analyte.

  • Salts and Buffers: Can lead to ion suppression.

Q3: How can I minimize matrix effects during sample preparation?

Several sample preparation strategies can be employed to mitigate matrix effects:

  • Dilution: A simple "dilute-and-shoot" approach can be effective for less complex matrices, reducing the concentration of interfering substances.[1]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible solvent, leaving many matrix components behind.[2]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa.[2]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction efficiency of the analyte from the sample matrix into a solvent.[2]

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support and then eluting the analyte, offering a combined extraction and cleanup step.[2]

Q4: What are the recommended chromatographic conditions for BHPPS analysis?

A reversed-phase HPLC method is commonly employed for the analysis of BHPPS and related aromatic amines. A typical setup might include:

  • Column: A C18 or a mixed-mode column like Primesep 100.[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a buffer or acid (e.g., formic acid or sulfuric acid) to ensure good peak shape and retention.[2][3]

  • Detection: Tandem mass spectrometry (MS/MS) is highly recommended for its selectivity and sensitivity, using Multiple Reaction Monitoring (MRM) mode.[3]

Q5: How can I confirm the identity of BHPPS in my samples?

The use of LC-MS/MS in MRM mode provides a high degree of confidence in the identification of BHPPS. By monitoring at least two specific precursor-to-product ion transitions, the identity of the analyte can be confirmed. The ratio of these two transitions should be consistent between the sample and a known standard.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery Inefficient extraction from the cosmetic matrix.- Optimize the extraction solvent and technique (e.g., try a different solvent polarity, switch from LLE to SPE).- Increase extraction time or temperature (if analyte is stable).- For UAE, optimize sonication time and power.
Analyte degradation during sample preparation.- Add an antioxidant like ascorbic acid to the extraction solvent, especially for oxidative dyes.[1]- Work with samples on ice and minimize exposure to light and air.
Significant Ion Suppression Co-eluting matrix components.- Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column chemistry.- Enhance sample cleanup using a more selective SPE sorbent or a multi-step cleanup protocol.- Dilute the sample extract further if sensitivity allows.[1]
High salt concentration in the final extract.- Incorporate a desalting step in your sample preparation (e.g., using a specific SPE cartridge).
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.- Adjust the pH of the aqueous mobile phase to ensure the analyte is in a single ionic form.
Column overload.- Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase.- Use a column with end-capping or a different stationary phase chemistry.
Inconsistent Results Variability in manual sample preparation.- Use an internal standard to compensate for variations in extraction and injection volume.- Automate the sample preparation process if possible.
Instrument contamination.- Implement a rigorous cleaning protocol for the LC system and MS ion source between batches.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the analysis of aromatic amines and other small molecules in various cosmetic matrices. While specific data for BHPPS is limited in the public domain, these values provide a general expectation for a validated LC-MS/MS method.

Analyte ClassCosmetic MatrixSample PreparationAnalytical MethodRecovery (%)Matrix Effect (%)LOQReference
Primary Aromatic AminesShampoo, Blush, EyeshadowDilution, CentrifugationUPLC-MS72 - 104Minimal signal enhancement/suppression reportedNot specified[3]
Aromatic AminesHair Dye, HennaIon-pair extraction, DerivatizationGC-MS92.2 - 98.4Not specified0.02 - 0.20 ng/g[4]
p-Phenylenediamine & MetabolitesBloodLLELC-MS/MS52 - 56Not specified10 ng/mL[3]
Multiclass Prohibited DrugsToner, Cream, OilAcetonitrile extraction, Pass-through SPEUHPLC-MS/MS70 - 120Varied by matrix and analyte class0.1 - 1 µg/kg[5]
GlucocorticoidsCreams, SolutionsNot specifiedUPLC-MS/MS82.5 - 118.3Not specified1.0 - 90.0 ng/mL[6]

Experimental Protocols

Protocol 1: General Purpose Extraction of BHPPS from Cosmetic Creams and Lotions

This protocol is a starting point and may require optimization based on the specific formulation.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the homogenized cosmetic sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled analog of BHPPS).

  • Initial Extraction: Add 5 mL of acetonitrile (ACN). Vortex vigorously for 2 minutes to disperse the sample.

  • Ultrasound-Assisted Extraction: Place the tube in an ultrasonic bath for 15 minutes.

  • Salting Out/Phase Separation: Add 1 g of anhydrous magnesium sulfate and 0.25 g of sodium chloride. Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the upper ACN layer to a clean tube.

  • Cleanup (d-SPE): To the collected supernatant, add 150 mg of anhydrous magnesium sulfate and 50 mg of a suitable SPE sorbent (e.g., C18 or a combination of C18 and PSA). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for BHPPS Analysis
  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: (Hypothetical - to be optimized by infusing a BHPPS standard)

    • BHPPS: Precursor ion (e.g., [M+H]+) → Product ion 1 (for quantification), Product ion 2 (for confirmation).

    • Internal Standard: Precursor ion → Product ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cosmetic Sample weigh Weigh Sample (0.5g) sample->weigh spike Spike Internal Standard weigh->spike extract Add ACN & Vortex spike->extract uae Ultrasonic Extraction (15 min) extract->uae centrifuge1 Centrifuge uae->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lc UPLC/HPLC Separation (C18 Column) filter->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

References

Technical Support Center: Identification of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of degradation products of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a substituted aromatic amine, derived from p-phenylenediamine (PPD).[1] It is primarily used as an ingredient in permanent hair dye formulations, where it acts as an oxidation base to form colored polymers within the hair shaft.[1][2]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for p-phenylenediamine and its derivatives, including this compound, is oxidation.[1] This process typically leads to the formation of quinone-type compounds.[1] Due to its tertiary amine structure, it is also susceptible to nitrosation under certain conditions.[3]

Q3: What are the expected degradation products of this compound?

Based on the known reactivity of similar compounds, the main degradation products are expected to be:

  • N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine: Formed through the oxidation of the parent molecule. This is often an unstable intermediate that can participate in further reactions.

  • Hydrolysis products: Under certain pH conditions, hydrolysis of the sulfate salt may occur.

  • Polymeric colorants: In the presence of oxidizing agents and coupling agents (as in hair dye formulations), it will form larger, colored polymeric structures.

Q4: What are the key challenges in analyzing the degradation products of this compound?

A significant challenge is the potential for co-elution of the degradation products with the parent compound or other components in the sample matrix.[1] Additionally, the high reactivity and susceptibility to oxidation of both the parent compound and its degradation products can lead to analytical variability if samples are not handled properly.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions with the column packing material.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add a competing amine to the mobile phase (e.g., triethylamine).- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks - Carryover from previous injections.- Contamination in the injection solvent.- Implement a robust needle wash protocol between injections.- Ensure the injection solvent is of high purity and compatible with the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to degrade.
Loss of Analyte/Degradation Product Signal - Adsorption of the analyte to system components.- On-column degradation due to active sites.- Use a biocompatible HPLC system or PEEK tubing.- Deactivate the column with a strong acid wash followed by a thorough rinse.
Baseline Noise or Drift - Contaminated mobile phase.- Detector lamp aging.- Air bubbles in the system.- Filter all mobile phase solvents before use.- Replace the detector lamp if its intensity is low.- Degas the mobile phase thoroughly.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is suitable for the separation of this compound from its potential degradation products.

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (30:70 v/v) with 0.2% sulfuric acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% Degradation (Illustrative)Number of Degradation Products Detected (Illustrative)
0.1 M HCl24 hours60°C15%2
0.1 M NaOH24 hours60°C25%3
3% H₂O₂24 hoursRoom Temp40%4
Thermal48 hours70°C8%1
Photolytic24 hoursRoom Temp12%2

Table 2: Chromatographic Data for the Main Degradation Product (Illustrative)

AnalyteRetention Time (min)Relative Retention Time (RRT)
This compound5.21.00
N,N-Bis(2-hydroxyethyl)-p-benzoquinonediimine3.80.73

Visualizations

G cluster_degradation Oxidative Degradation Pathway Parent N,N-Bis(2-hydroxy)-p-phenylenediamine Intermediate Quinone-diimine Intermediate Parent->Intermediate Oxidation (e.g., H₂O₂) Product Polymeric Colorant Intermediate->Product Coupling Reaction

Caption: Oxidative degradation pathway of N,N-Bis(2-hydroxy)-p-phenylenediamine.

G cluster_workflow Experimental Workflow Start Start: this compound sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis HPLC-UV/MS Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification, Quantification) HPLC_Analysis->Data_Analysis End End: Identification of Degradation Products Data_Analysis->End

Caption: Workflow for the identification of degradation products.

References

Technical Support Center: Synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?

A1: The typical synthesis involves a two-step process. The first step is the dihydroxyethylation of p-phenylenediamine (PPD) with ethylene oxide. This is followed by the sulfation of the resulting intermediate, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, using sulfuric acid to yield the final sulfate salt.[1]

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: To achieve a high yield and purity, it is crucial to carefully control the reaction temperature and pH during the synthesis.[1] Additionally, as p-phenylenediamine and its derivatives are susceptible to oxidation, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored by-products.

Q3: What are the common side products in this synthesis?

A3: The primary side products arise from the incomplete hydroxyethylation of p-phenylenediamine, resulting in mono-hydroxyethylated PPD. Over-reaction with ethylene oxide can also lead to the formation of poly(ethylene glycol) chains on the nitrogen atoms. Oxidation of the aromatic amine can also occur, leading to colored impurities.

Q4: How can I purify the final product?

A4: Recrystallization is a common method for purifying N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. While specific solvent systems are not extensively reported in the literature, for similar aromatic amines, mixtures of water with a miscible organic solvent like ethanol or isopropanol can be effective. The choice of solvent will depend on the impurity profile. For p-phenylenediamine itself, recrystallization from water with activated charcoal has been used.[2] Advanced purification techniques such as column chromatography using amine-functionalized silica may also be employed for challenging separations.

Q5: What are the recommended storage conditions for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate?

A5: The compound is stable for over a year when stored at room temperature and protected from light.[3] Aqueous solutions (0.05 and 100 mg/ml) are stable for 30 days at -20±10°C.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during the hydroxyethylation step.- Optimize Reaction Time and Temperature: While specific optimal conditions are not well-documented, for a similar synthesis of N-hydroxyethyl-2-methyl-p-phenylenediamine, heating at 150°C for 4 hours in an autoclave was employed.[4] Systematically varying the reaction time and temperature can help identify the optimal conditions for your specific setup. - Ensure Proper Stoichiometry: Use a slight excess of ethylene oxide to drive the reaction towards the di-substituted product. However, a large excess should be avoided to minimize the formation of poly(ethylene glycol) side chains. - Catalyst: The use of a suitable catalyst can enhance the reaction rate. While not explicitly detailed for this specific synthesis in the available literature, bases are often used to catalyze the ring-opening of ethylene oxide by amines.
Loss of product during workup and purification.- Optimize Crystallization: Carefully select the recrystallization solvent system to maximize the recovery of the desired product while leaving impurities in the mother liquor. A step-wise cooling process during crystallization can improve crystal size and purity.
Product Discoloration (Pink, Brown, or Dark) Oxidation of the p-phenylenediamine starting material or the product.- Inert Atmosphere: Perform the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Antioxidants: Consider adding a small amount of an antioxidant, such as sodium sulfite, during the reaction or workup to inhibit oxidation. - Purification: Use activated charcoal during recrystallization to remove colored impurities.[2]
Presence of Starting Material (PPD) in the Final Product Incomplete hydroxyethylation.- Increase Reaction Time/Temperature: As mentioned for low yield, optimizing the reaction conditions can help drive the reaction to completion. - Purification: A carefully chosen recrystallization solvent system may allow for the separation of the more polar product from the less polar starting material. HPLC can be used to monitor the purity.
Formation of a Viscous Oil Instead of a Precipitate Presence of significant amounts of oligomeric or polymeric by-products.- Control Ethylene Oxide Addition: Add ethylene oxide slowly and in a controlled manner to avoid localized high concentrations and subsequent polymerization. - Purification: Purification by column chromatography may be necessary to separate the desired product from oily impurities.

Experimental Protocols

Protocol 1: General Procedure for Dihydroxyethylation of p-Phenylenediamine (Adapted)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a pressure-rated reactor (e.g., a Parr autoclave), add p-phenylenediamine and a suitable solvent (e.g., water or a lower alcohol).

  • Inerting: Purge the reactor with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove all oxygen.

  • Reactant Addition: Under the inert atmosphere, carefully introduce a slight molar excess of ethylene oxide into the reactor.

  • Reaction: Seal the reactor and heat the mixture with stirring. A temperature range of 100-150°C can be explored, with a reaction time of 4-8 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Cooling and Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted ethylene oxide in a fume hood.

  • Isolation of Intermediate: Remove the solvent under reduced pressure to obtain the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine.

Protocol 2: Sulfation and Purification
  • Dissolution: Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., isopropanol or ethanol).

  • Sulfation: Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring and maintaining a low temperature (e.g., 0-5°C) with an ice bath.

  • Precipitation: The sulfate salt should precipitate out of the solution. Continue stirring for an additional 1-2 hours to ensure complete precipitation.

  • Filtration: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

  • Recrystallization (if necessary): Dissolve the crude sulfate salt in a minimal amount of a hot solvent mixture (e.g., water/ethanol). If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration.

Data Presentation

Table 1: Physical and Chemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate

PropertyValueReference
CAS Number 54381-16-7[5]
Molecular Formula C₁₀H₁₈N₂O₆S[5]
Molecular Weight 294.33 g/mol [6]
Appearance White to Off-White Solid[5]
Melting Point 163.8°C to 166.4°C[3]
Solubility Water (178 g/L at 20°C), Acetonitrile (Slightly), DMSO (Slightly)[1][5]

Table 2: Analytical Methods for Purity Assessment

Technique Details Reference
High-Performance Liquid Chromatography (HPLC) Can be used to separate N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate from starting materials, by-products, and other related substances. A Primesep 100 column has been reported for the analysis of this compound and related hair dye ingredients.[1][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_sulfation Sulfation & Purification PPD p-Phenylenediamine Reaction Dihydroxyethylation PPD->Reaction EO Ethylene Oxide EO->Reaction Intermediate N,N-Bis(2-hydroxyethyl)- p-phenylenediamine Reaction->Intermediate Sulfation Sulfation Intermediate->Sulfation H2SO4 Sulfuric Acid H2SO4->Sulfation Crude_Product Crude Sulfate Salt Sulfation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate Purification->Final_Product

Caption: General workflow for the synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Troubleshooting Logic

troubleshooting_logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Discoloration Product Discolored? Low_Yield->Discoloration No Check_Conditions Optimize Reaction Time/Temp/Stoichiometry Low_Yield->Check_Conditions Yes Impurity Impurity Detected? Discoloration->Impurity No Inert_Atmosphere Use Inert Atmosphere Discoloration->Inert_Atmosphere Yes Check_Reaction_Completion Ensure Complete Reaction Impurity->Check_Reaction_Completion Yes Solution Problem Resolved Impurity->Solution No Improve_Workup Optimize Purification/ Crystallization Check_Conditions->Improve_Workup Improve_Workup->Solution Add_Antioxidant Add Antioxidant Inert_Atmosphere->Add_Antioxidant Charcoal_Treatment Use Activated Charcoal Add_Antioxidant->Charcoal_Treatment Charcoal_Treatment->Solution Recrystallize Recrystallize with Appropriate Solvent Check_Reaction_Completion->Recrystallize Chromatography Consider Column Chromatography Recrystallize->Chromatography Chromatography->Solution

Caption: Decision tree for troubleshooting common synthesis issues.

References

"managing interference in spectroscopic analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

I. Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during the spectroscopic analysis of this compound.

UV-Vis Spectrophotometry Troubleshooting

Issue: Inconsistent or unexpected UV-Vis absorbance readings.

Potential Cause Troubleshooting Steps
Sample Degradation/Oxidation This compound can oxidize, especially when exposed to air and light, leading to a color change and altered UV-Vis spectrum. Prepare fresh solutions and store them in amber vials under an inert gas (N₂ or Ar) at 2-8°C to minimize oxidation.[1] The addition of an antioxidant like 0.1% ascorbic acid to the solvent can also help prevent oxidation during analysis.
Incorrect Wavelength Selection While a common HPLC-UV detection wavelength is 210 nm for this compound, this may not be the optimal wavelength for maximum absorbance in all solvents.[1][2] It is recommended to perform a wavelength scan to determine the λmax in your specific solvent system. For the parent compound, p-phenylenediamine, absorbance maxima have been observed around 233.4 nm and also at 510 nm for its oxidized form.[3]
Solvent Effects The polarity of the solvent can influence the absorption spectrum. Ensure that the same solvent is used for the blank and all sample dilutions. If comparing spectra, ensure they were recorded in the same solvent.
Interference from Contaminants Contaminants in the sample or solvent can absorb at the same wavelength as the analyte. Use HPLC-grade solvents and ensure all glassware is scrupulously clean. If analyzing complex matrices, consider a sample cleanup step.
Instrumental Drift Allow the spectrophotometer to warm up and stabilize before taking measurements. Periodically re-blank the instrument, especially during long experimental runs.
Fluorescence Spectroscopy Troubleshooting

Issue: Weak, unstable, or absent fluorescence signal.

Potential Cause Troubleshooting Steps
Quenching Effects The presence of certain substances in the sample can quench fluorescence. Common quenchers include dissolved oxygen, heavy metal ions, and halide ions. De-gas solvents before use. If metal ion contamination is suspected, consider adding a chelating agent like EDTA.
Inner Filter Effect At high concentrations, the analyte can reabsorb the emitted fluorescence, leading to a decrease in signal. This is known as the inner filter effect. To check for this, dilute the sample and re-measure. If the signal increases upon dilution, the inner filter effect was likely present.
Incorrect Excitation/Emission Wavelengths Optimal excitation and emission wavelengths are crucial for maximum fluorescence intensity. If these are unknown for your experimental conditions, perform excitation and emission scans to determine the optimal settings. For p-phenylenediamine-derived carbon nanodots, an excitation at 365 nm resulted in red-orange fluorescence.
Photobleaching Prolonged exposure to the excitation light can cause the fluorophore to degrade, leading to a decrease in fluorescence over time. Minimize the exposure time of the sample to the excitation source. Use the lowest effective excitation intensity.
Solvent Polarity and pH The fluorescence properties of aromatic amines can be highly sensitive to the solvent environment. Ensure consistent solvent polarity and pH across all samples and standards.
Mass Spectrometry (MS) Troubleshooting

Issue: Poor signal intensity, high background noise, or inconsistent fragmentation in the mass spectrum.

Potential Cause Troubleshooting Steps
Matrix Effects Co-eluting compounds from the sample matrix (e.g., keratin, melanin from hair samples, or excipients from formulations) can suppress or enhance the ionization of the analyte.[4] To mitigate this, improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] Diluting the sample can also reduce matrix effects, though this may impact sensitivity.[4]
Ion Suppression Certain mobile phase additives or contaminants can suppress the ionization of the target analyte. Ensure the use of high-purity mobile phase components. If ion suppression is suspected, a post-column infusion experiment can help identify the problematic region in the chromatogram.
In-source Fragmentation or Adduct Formation The settings of the ion source (e.g., temperature, voltage) can influence the degree of fragmentation and the formation of adducts. Optimize the ion source parameters to maximize the signal of the desired molecular ion.
Contamination of the Mass Spectrometer Contamination of the ion source or mass analyzer can lead to high background noise and the appearance of unidentifiable peaks. Regularly clean the ion source according to the manufacturer's instructions.
Analyte Instability This compound can be unstable under certain conditions, leading to degradation before or during MS analysis. Ensure that the mobile phase and sample handling conditions are optimized for stability. The compound is more stable in anhydrous, acidic environments.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound that can interfere with my analysis?

A1: The primary degradation products are p-phenylenediamine derivatives and 2-hydroxyethylamine derivatives, which can arise from hydrolysis.[1] These compounds may co-elute with the parent compound in chromatographic methods, necessitating the use of high-resolution separation techniques or mass spectrometry for specific detection.

Q2: My sample of this compound has turned a brownish color. Can I still use it for quantitative analysis?

A2: A brownish color indicates oxidation of the compound. Oxidized p-phenylenediamine shows an absorption peak around 510 nm.[3] Using a discolored sample for quantitative analysis is not recommended as the concentration of the parent compound will be lower than expected, and the oxidation products will interfere with spectroscopic measurements. It is best to use a fresh, properly stored sample.

Q3: How can I confirm the identity of this compound in my sample?

A3: A combination of techniques is recommended for unambiguous identification. High-performance liquid chromatography (HPLC) coupled with a UV detector can provide retention time data that can be compared to a known standard. For more definitive identification, tandem mass spectrometry (MS/MS) can be used to match the precursor ion and its fragmentation pattern to a reference spectrum.

Q4: What are some common interferences from hair care products in the analysis of this compound in hair samples?

A4: Residues from shampoos and conditioners, particularly quaternary ammonium salts, are known to cause significant ion suppression in mass spectrometry.[4] Other components like lipids and salts can also interfere. A thorough sample preparation procedure, including washing the hair sample and using techniques like solid-phase extraction, is crucial to remove these interferences.

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its parent compound, p-phenylenediamine.

Parameter This compound p-Phenylenediamine (PPD)
Molecular Formula C₁₀H₁₈N₂O₆SC₆H₈N₂
Molecular Weight 294.32 g/mol [1]108.14 g/mol
HPLC-UV Detection Wavelength 210 nm[1][2]~233.4 nm[5]
MS/MS Transition (example) m/z 294 → 152 (parent)[1]Not specified
UV Absorbance of Oxidized Form Not specified~510 nm[3]

IV. Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for the analysis of this compound.[1]

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (30:70 v/v) with 0.2% Sulfuric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

Sample Preparation from Hair for MS Analysis

This is a general protocol for the extraction of aromatic amines from hair samples.[4]

  • Weigh approximately 1 g of a well-mixed hair sample into a 20 mL volumetric flask.

  • Add 15 mL of a 50% methanol solution containing 0.1% ascorbic acid (to prevent oxidation).

  • Sonicate the sample for 30 minutes.

  • Bring the flask to volume with the extraction solution.

  • Centrifuge the extract and filter the supernatant before analysis.

V. Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Sample (e.g., Hair Dye Formulation) dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV Analysis filtration->hplc UV-Vis fluorescence Fluorescence Spectroscopy filtration->fluorescence Fluorescence ms Mass Spectrometry filtration->ms MS quantification Quantification hplc->quantification fluorescence->quantification identification Identification ms->identification troubleshooting Troubleshooting quantification->troubleshooting identification->troubleshooting troubleshooting_logic start Unexpected Spectroscopic Result check_sample Check Sample Integrity (e.g., color, age) start->check_sample check_instrument Verify Instrument Parameters (e.g., wavelength, calibration) check_sample->check_instrument Sample OK prepare_fresh Prepare Fresh Sample check_sample->prepare_fresh Degradation Suspected check_method Review Experimental Protocol (e.g., solvent, concentration) check_instrument->check_method Instrument OK re_run Re-run Analysis check_instrument->re_run Parameters Corrected check_method->re_run Protocol Corrected consult_faq Consult FAQs for Specific Issues check_method->consult_faq Protocol OK prepare_fresh->re_run

References

Technical Support Center: Optimal Separation of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate and its common impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for the analysis of this compound and its impurities?

A1: For a robust and reliable separation, a mixed-mode column, such as the Primesep 100, is highly recommended.[1] This type of column offers a combination of reversed-phase and ion-exchange retention mechanisms, which is particularly effective for separating polar aromatic amines like this compound from its less polar impurities. A standard C18 column can also be used, though it may require more careful method development to achieve optimal resolution, especially for polar impurities.

Q2: What are the common impurities associated with this compound?

A2: Common impurities that may be encountered during the analysis include p-phenylenediamine, resorcinol, and 1-naphthol. These can arise from the synthesis process or degradation of the main compound.

Q3: What is a typical mobile phase for this separation?

A3: A common mobile phase for separating this compound on a mixed-mode column is a mixture of acetonitrile and water with an acidic modifier, such as sulfuric acid.[1] For example, a mobile phase of 30% acetonitrile and 70% water with 0.2% sulfuric acid has been shown to be effective. The acidic pH helps to ensure the ionization state of the analytes is consistent, leading to sharper peaks and better separation.

Q4: How does the mobile phase pH affect the separation?

A4: The mobile phase pH is a critical parameter for the separation of ionizable compounds like this compound.[2][3][4][5] Since the target compound is an aromatic amine, its retention will be significantly influenced by pH. At a low pH (e.g., around 2-3), the amine groups will be protonated, which can be advantageous for retention on a mixed-mode column with cation-exchange characteristics. For standard C18 columns, adjusting the pH can help to control the retention and improve the peak shape of basic analytes. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.[2][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for this compound

  • Question: My peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like aromatic amines is a common issue in reversed-phase HPLC.[6][7] The primary cause is often secondary interactions between the basic amine groups of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[8]

    Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. A low pH (around 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine analyte.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups, which minimizes tailing. If you are using an older C18 column, consider switching to a newer generation column.

    • Consider a Mixed-Mode Column: As mentioned in the FAQs, a mixed-mode column like the Primesep 100 can provide a more robust separation for this compound, often with better peak shapes due to the controlled ion-exchange interactions.[1]

    • Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of the analyte. However, be aware that TEA can be difficult to completely remove from the column.

Issue 2: Inadequate Separation Between this compound and its Impurities

  • Question: I am not getting good resolution between the main peak and one of the impurity peaks. What adjustments can I make?

  • Answer: Achieving optimal resolution requires a balance of the different factors that influence the separation.

    Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier Percentage: Adjust the percentage of acetonitrile in your mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the resolution between closely eluting peaks.

      • pH: As discussed, pH can significantly alter the selectivity of the separation for ionizable compounds.[2][3][4][5] A small change in pH can sometimes dramatically improve the resolution between two peaks.

    • Change the Column:

      • If you are using a C18 column, switching to a mixed-mode column can provide a different selectivity and potentially resolve the co-eluting peaks.[9][10]

      • Alternatively, trying a C18 column with a different bonding chemistry or from a different manufacturer can also alter the selectivity.

    • Adjust the Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase the backpressure and run time.

Data Presentation

Table 1: Comparison of HPLC Column Chemistries for Aromatic Amine Separation

Column TypeStationary Phase PrincipleAdvantages for this compoundPotential Disadvantages
Mixed-Mode Combines Reversed-Phase (e.g., C18) and Ion-Exchange (e.g., Cation Exchange)Provides dual retention mechanism for better separation of compounds with different polarities and ionic character.[9][10] Often yields better peak shapes for basic compounds.Can be more complex to develop methods for. May have different selectivity compared to standard C18 columns.
Reversed-Phase C18 Hydrophobic interactionWidely available and well-understood. Good for separating non-polar and moderately polar compounds.Can exhibit peak tailing for basic compounds due to silanol interactions. May have insufficient retention for very polar impurities.[10]
Phenyl-Hexyl π-π interactions and hydrophobic interactionsOffers alternative selectivity for aromatic compounds compared to C18. Can be beneficial for separating structurally similar aromatic impurities.May have lower hydrophobic retention than C18.

Experimental Protocols

Recommended HPLC Method for the Separation of this compound and its Impurities

This protocol is based on a validated method for a mixed-mode column and serves as an excellent starting point for method development.

  • Column: Primesep 100 (or equivalent mixed-mode column), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.2% Sulfuric Acid in Water

    • B: Acetonitrile

  • Gradient: Isocratic

  • Composition: 70% A / 30% B[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (or ambient)

  • Detection: UV at 242 nm[11]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

ColumnSelectionWorkflow Column Selection and Method Development Workflow cluster_start Column Selection and Method Development Workflow cluster_analyte Column Selection and Method Development Workflow cluster_column Column Selection and Method Development Workflow cluster_method_dev Column Selection and Method Development Workflow cluster_evaluation Column Selection and Method Development Workflow cluster_end Column Selection and Method Development Workflow start Start: Define Analytical Goal (Separation of Main Compound and Impurities) analyte_props Characterize Analytes: - this compound (polar, basic) - Impurities (e.g., p-phenylenediamine, resorcinol) start->analyte_props column_choice Initial Column Selection analyte_props->column_choice c18 Standard C18 Column column_choice->c18 Common Starting Point mixed_mode Mixed-Mode Column (Recommended) column_choice->mixed_mode Ideal for Polar/Ionic Analytes method_dev Method Development c18->method_dev mixed_mode->method_dev mobile_phase Optimize Mobile Phase: - Organic % (Acetonitrile) - pH (Acidic Modifier) method_dev->mobile_phase other_params Optimize Other Parameters: - Flow Rate - Temperature method_dev->other_params evaluation Evaluate Performance: - Resolution - Peak Shape (Tailing Factor) - Run Time mobile_phase->evaluation other_params->evaluation troubleshooting Troubleshooting evaluation->troubleshooting If Performance is Suboptimal end_point Final Validated Method evaluation->end_point If Performance is Optimal troubleshooting->method_dev Re-optimize

Caption: A logical workflow for selecting an HPLC column and developing a method for the analysis of this compound.

References

"addressing poor reproducibility in experiments with N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS: 54381-16-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and what are its primary uses?

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine, a derivative of p-phenylenediamine (PPD).[1] It is primarily used as an ingredient in oxidative hair coloring products, where it functions as a primary dye intermediate.[1][2][3] In this context, it is also known as an "oxidation base."[1] The compound is typically colorless in its unoxidized state and forms colored polymers through a chemical reaction during the dyeing process.[3][4] It is also used as a reagent in organic synthesis for creating various dyes and pigments.[1][2]

Q2: What are the key physical and chemical properties I should be aware of?

The compound is an off-white crystalline powder.[1] Its key properties are summarized in the table below. The presence of two hydroxyethyl groups enhances its water solubility compared to p-phenylenediamine (PPD), which can help reduce aggregation and improve penetration in experimental systems.[1]

Q3: What are the recommended storage and handling procedures for this compound?

Proper storage and handling are critical for maintaining the compound's stability and ensuring user safety. Store in a cool, dry, well-ventilated area away from incompatible substances and protected from light.[5][6] The solid form is stable for more than a year when stored at room temperature and protected from light.[7] Always handle the compound wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as it can cause skin irritation and may cause an allergic skin reaction.[5][8][9] It is classified as toxic if swallowed.[5][8]

Troubleshooting Guide for Poor Reproducibility

Poor reproducibility in experiments can stem from a variety of factors, including reagent stability, protocol variations, and improper handling.[10][11] This guide addresses specific issues you may encounter with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Issue 1: Inconsistent results between freshly prepared solutions and older solutions.

  • Question: My experimental outcomes are varying. Could the age of my stock solution be the problem?

  • Answer: Yes, solution stability is a critical factor. While the solid powder is stable for over a year at room temperature when protected from light, its stability in solution depends on the storage conditions.[7] Aqueous solutions are reportedly stable for 30 days when stored at -20±10°C.[7] For enhanced stability, especially if oxidation is a concern, consider preparing solutions in 0.2% erythorbic acid, which were found to be stable for 10 days at 5±3°C.[7] Avoid repeated freeze-thaw cycles. For maximum reproducibility, it is best practice to use freshly prepared solutions for each experiment.

Issue 2: Variability in experimental outcomes between different batches of the compound.

  • Question: I'm observing different results even when using the same protocol. Could the batch of the chemical be the cause?

  • Answer: This is a common issue in research.[10] To ensure consistency, it is crucial to source high-purity material, with a recommended assay of 99% or higher.[2] When starting a new series of experiments, if possible, procure a single large batch to be used throughout the study. Always perform a quality control check or characterization (e.g., HPLC) on a new batch to confirm its purity and integrity before use.[7] Keep detailed records of batch numbers for all experiments.

Issue 3: Unexpected color change or degradation in the stock solution.

  • Question: My stock solution is turning a reddish-brown color. What is happening and how can I prevent it?

  • Answer: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is an oxidation base.[1] A reddish-brown discoloration can indicate oxidation of the compound, which can be caused by exposure to air (oxygen), light, or contaminants.[7] This oxidation will alter the compound's reactivity and lead to poor reproducibility. To prevent this, store solutions protected from light, preferably in amber vials, and consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.[6][7]

Issue 4: Poor or inconsistent color development in oxidative experiments (e.g., dyeing, colorimetric assays).

  • Question: The intensity and shade of the color produced in my oxidative experiments are not consistent. What factors should I control?

  • Answer: This compound forms color through oxidative polymerization, a process highly sensitive to reaction conditions.[1] Key factors to control include:

    • pH: The reaction is typically conducted at an alkaline pH.[4] Ensure your buffer system is robust and the pH is consistent across all experiments.

    • Oxidizing Agent: The concentration of the oxidizing agent (e.g., hydrogen peroxide) is critical.[1][4] Prepare it fresh and accurately quantify its concentration.

    • Reaction Time and Temperature: Both will affect the rate of polymerization. Standardize the incubation time and maintain a constant temperature.[12]

    • Couplers: If your system uses "coupler" molecules to modify the final color, their concentration and purity are also critical variables.[1]

Data and Protocols

Quantitative Data Summary

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₀H₁₆N₂O₂·H₂SO₄ [13][14]
Molecular Weight 294.32 g/mol [1][14]
Appearance Off-white crystalline powder [1]
Melting Point 163.8°C to 166.4°C [7]

| Log P (calculated) | -0.771 ± 0.603 (free base) |[7] |

Table 2: Solubility Data

Solvent Solubility Source
Water 296.4 mg/mL [7]
Ethanol 0.23 - 0.35 mg/mL [7]

| DMSO | 416 - 624 mg/mL |[7] |

Table 3: Solution Stability

Condition Duration Source
Aqueous Solution (0.05 & 100 mg/mL) 30 days at -20°C [7]
Solution in 0.2% Erythorbic Acid 10 days at 5°C [7]

| Solid, Room Temperature, Protected from Light | > 1 year |[7] |

Experimental Protocols

Protocol 1: Preparation of a Standardized Aqueous Stock Solution

This protocol provides a best-practice method for preparing a stable stock solution to improve experimental consistency.

  • Pre-Experiment Setup:

    • Use a calibrated analytical balance to weigh the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate powder.

    • Use high-purity (e.g., Type I) water, freshly deionized or distilled.

    • To minimize oxidation, degas the water for 15-30 minutes using sonication or by bubbling with an inert gas (N₂ or Ar).

    • Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[7]

  • Weighing and Dissolution:

    • Tare the balance with your amber vial.

    • Carefully weigh the desired amount of the compound directly into the vial. Record the exact weight.

    • Add the degassed water to the vial to achieve the target concentration.

    • Vortex or sonicate briefly until the solid is completely dissolved. The compound is highly soluble in water (296.4 mg/mL).[7]

  • Storage:

    • If the vial is not completely full, gently flush the headspace with an inert gas before capping tightly.

    • Label the vial clearly with the compound name, concentration, date of preparation, and solvent.

    • For short-term storage (up to a few days), store at 2-8°C.

    • For long-term storage (up to 30 days), aliquot the solution into single-use vials and store at -20°C.[7] This prevents contamination and degradation from repeated freeze-thaw cycles.

Protocol 2: Example Analytical Method - HPLC

An established HPLC method can be used for quality control and quantification. The following conditions are based on a published method for separating a mixture containing N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate.[15]

  • Column: Primesep 100 (150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: To be optimized based on the specific mixture being analyzed. A typical approach for related compounds involves a gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium formate).

  • Detection: UV detector, wavelength to be determined by analyzing the absorbance spectrum of the pure compound (a peak at 254 nm has been used for HPLC profiling).[7]

  • Purpose: This method can be adapted to verify the purity of a new batch of the compound or to quantify its concentration in experimental samples.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate key workflows and logical steps for improving reproducibility.

G General Experimental Workflow for Reproducibility cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis a Source High-Purity Compound (≥99%) b Prepare Fresh Solution in Degassed Solvent a->b c Store Properly: - Protected from Light - Aliquoted & Frozen (-20°C) b->c d Standardize Protocol: - Consistent pH - Controlled Temp. c->d e Use Positive/Negative Controls d->e f Record All Variables: - Batch Number - Reagent Age e->f g Use Consistent Analysis Parameters f->g h Validate Data g->h

Caption: A standardized workflow highlighting critical control points.

G start Poor Reproducibility Observed q1 Is the stock solution old or discolored? start->q1 a1 Prepare a fresh solution from solid stock. q1->a1 Yes q2 Are you using a new batch of compound? q1->q2 No a1->q2 a2 Verify purity of new batch (e.g., HPLC). Use a single batch for study. q2->a2 Yes q3 Are experimental conditions (pH, Temp, Time) strictly controlled? q2->q3 No a2->q3 a3 Calibrate instruments. Use robust buffering systems. Standardize incubation times. q3->a3 No end Review protocol for other sources of error. q3->end Yes a3->end

Caption: A troubleshooting flowchart for diagnosing reproducibility issues.

Chemical Reaction Pathway

This diagram illustrates the simplified mechanism of oxidative hair dyeing, a primary application of this compound.

G Oxidative Dye Formation Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A N,N-Bis(2-hydroxyethyl) -p-phenylenediamine sulfate (Primary Intermediate) D Oxidative Polymerization (Alkaline pH) A->D B H₂O₂ (Oxidizing Agent) B->D C Coupler Molecule (e.g., Resorcinol) C->D E Colored Polymer (Large molecule trapped in hair) D->E

Caption: Simplified pathway of oxidative polymerization for color formation.

References

Validation & Comparative

A Comparative Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and p-phenylenediamine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Aromatic Amines

This guide provides a detailed comparative study of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) and p-phenylenediamine (PPD), two structurally related aromatic amines with significant applications, most notably in the formulation of oxidative hair dyes. Understanding the nuanced differences in their performance, toxicity, and sensitization potential is critical for the development of safer and more effective consumer products and for advancing research in dermatology and toxicology. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes relevant biological pathways to facilitate a comprehensive understanding.

Executive Summary

Both p-phenylenediamine (PPD) and its derivative, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS), function as primary intermediates in permanent hair coloring systems.[1] PPD is a well-established and highly effective hair dye precursor known for producing long-lasting, natural-looking colors.[2] However, its use is associated with a significant risk of allergic contact dermatitis, classifying it as a potent skin sensitizer.[3][4]

BHPPS has been investigated as a potential alternative to PPD, particularly for individuals with sensitivity to PPD.[3] The addition of two hydroxyethyl groups to the parent PPD molecule is thought to enhance its water solubility and improve its penetration into the hair shaft.[5] While also classified as a sensitizer, some studies suggest a lower potential for cross-reactivity in PPD-allergic individuals.[3][6] This guide delves into the available scientific data to provide a side-by-side comparison of these two compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from toxicological and performance studies of BHPPS and PPD.

Table 1: Comparative Toxicity Data

ParameterN,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS)p-Phenylenediamine (PPD)Reference(s)
Acute Oral Toxicity (LD50, rat) 246 mg/kg80-100 mg/kg[7]
In Vitro Cytotoxicity (EC50, HaCaT keratinocytes, 24h) Data not available39.37 µg/mL[8]
In Vitro Cytotoxicity (EC50, HaCaT keratinocytes, 48h) Data not available35.63 µg/mL[8]

Table 2: Comparative Sensitization Potential

ParameterN,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS)p-Phenylenediamine (PPD)Reference(s)
Skin Sensitization (LLNA, EC3 value) 1.04%0.06% - 0.20%[9]
Human Patch Test (Reactivity in PPD-allergic individuals) 12% (5 out of 43 patients)100% (by definition)[3]

Table 3: Comparative Genotoxicity (Ames Test)

ParameterN,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS)p-Phenylenediamine (PPD)Reference(s)
Salmonella typhimurium TA98 Mixed results in vitroWeakly mutagenic with metabolic activation[10]
In vivo genotoxicity NegativeData not available

Table 4: Physicochemical and Performance Properties

ParameterN,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS)p-Phenylenediamine (PPD)Reference(s)
Primary Function Oxidative hair dye intermediateOxidative hair dye intermediate[1]
Solubility Enhanced water solubility due to hydroxyethyl groupsSoluble in water, alcohol, ether[5]
Oxidative Coupling Forms colored polymers upon oxidationForms colored polymers upon oxidation[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Local Lymph Node Assay (LLNA)

The murine Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals.

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application (the mouse ear). A substance is identified as a skin sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.

Methodology:

  • Animals: Typically, female CBA/J mice are used.

  • Dose Selection: A preliminary screening test is often conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity. A minimum of three concentrations of the test substance are then selected for the main study.

  • Application: A volume of 25 µL of the test substance in a suitable vehicle (e.g., acetone:olive oil, 4:1) or the vehicle alone is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Proliferation Measurement: Five days after the first application, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU).

  • Tissue Collection and Processing: Approximately 24 hours after BrdU injection, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.

  • Analysis: The incorporation of BrdU into the DNA of proliferating lymphocytes is measured by flow cytometry using a fluorescently labeled anti-BrdU antibody.

  • Data Interpretation: The Stimulation Index (SI) is calculated for each group by dividing the mean BrdU incorporation in the test group by the mean BrdU incorporation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating that the substance is a skin sensitizer. The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, is determined by linear interpolation of the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-free medium.

Methodology:

  • Bacterial Strains: A set of tester strains, such as TA98, TA100, TA1535, and TA1537, are used to detect different types of mutations (e.g., frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after being metabolized.

  • Exposure: The test chemical, bacterial tester strain, and (if required) the S9 mix are combined in a test tube.

  • Plating: The mixture is then poured onto a minimal glucose agar plate that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies on each plate is counted.

  • Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies observed in the negative control.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This assay is used to determine the cytotoxicity of a test substance on a cell culture.

Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, in their lysosomes. The amount of dye absorbed is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are seeded in 96-well plates and allowed to attach and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance. Control wells receive only the vehicle.

  • Incubation: The cells are incubated with the test substance for a defined period (e.g., 24 or 48 hours).

  • Dye Incorporation: The treatment medium is removed, and the cells are incubated with a medium containing Neutral Red for approximately 3 hours.

  • Dye Extraction: The cells are then washed, and the incorporated dye is extracted from the lysosomes using a solubilization solution (e.g., a mixture of ethanol and acetic acid).

  • Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The EC50 value, the concentration of the test substance that reduces cell viability by 50%, is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and biological pathways relevant to the comparison of BHPPS and PPD.

Experimental_Workflow_LLNA cluster_dosing Dosing Phase (Days 1-3) cluster_proliferation Proliferation & Measurement D1 Day 1: Topical Application D2 Day 2: Topical Application D3 Day 3: Topical Application D5 Day 5: BrdU Injection D3->D5 Rest Period (Day 4) D6 Day 6: Lymph Node Excision D5->D6 Analysis Flow Cytometry Analysis D6->Analysis Result Calculate Stimulation Index (SI) & EC3 Analysis->Result

Figure 1: Experimental Workflow for the Local Lymph Node Assay (LLNA).

PPD_Sensitization_Pathway cluster_skin Skin Epidermis cluster_immune Immune Response PPD p-Phenylenediamine (PPD) Oxidation Oxidation (e.g., by air, H2O2) PPD->Oxidation ReactiveIntermediates Reactive Intermediates (e.g., Quinonediimine) Oxidation->ReactiveIntermediates ProteinBinding Protein Binding (Haptenation) ReactiveIntermediates->ProteinBinding Hapten Hapten-Protein Complex ProteinBinding->Hapten DC Dendritic Cell (DC) Uptake Hapten->DC DC_Activation DC Activation & Maturation DC->DC_Activation MHC_Upregulation Upregulation of MHC Class II & CD40 DC_Activation->MHC_Upregulation TCell_Activation T-Cell Activation & Proliferation DC_Activation->TCell_Activation Inflammation Allergic Contact Dermatitis TCell_Activation->Inflammation

Figure 2: Simplified Signaling Pathway of PPD-Induced Skin Sensitization.

Oxidative_Hair_Dyeing_Process PrimaryIntermediate Primary Intermediate (PPD or BHPPS) ReactiveDiimine Reactive Diimine Intermediate PrimaryIntermediate->ReactiveDiimine + Oxidizing Agent OxidizingAgent Oxidizing Agent (e.g., Hydrogen Peroxide) IndoDye Indo-Dye (Colored Molecule) ReactiveDiimine->IndoDye + Coupler Coupler Coupler Molecule Polymerization Further Oxidation & Polymerization IndoDye->Polymerization FinalColor Stable Color Polymer (Trapped in Hair Cortex) Polymerization->FinalColor

Figure 3: General Workflow of Oxidative Hair Color Formation.

References

Unveiling the Cross-Reactivity Profile of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate with Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate), a common ingredient in oxidative hair dyes, presents a potential alternative for individuals sensitized to the more notorious p-phenylenediamine (PPD). However, the potential for cross-reactivity with other aromatic amines remains a critical consideration for its safe use. This guide provides an objective comparison of B2H-PPD sulfate's cross-reactivity profile, supported by experimental data, to aid researchers, scientists, and drug development professionals in their assessments.

Quantitative Analysis of Cross-Reactivity

Patch testing is the gold standard for assessing contact hypersensitivity and cross-reactivity between different allergens. The following table summarizes key quantitative data from clinical studies investigating the cross-reactivity of B2H-PPD sulfate with PPD and other aromatic amines in PPD-sensitized individuals.

Allergen TestedConcentrationVehicleNumber of PPD-Positive Patients TestedPercentage of PPD-Positive Patients with a Positive Reaction to the Tested Allergen
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate)1%Petrolatum405% (2/40)
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate)2%Petrolatum4312% (5/43)
Toluene-2,5-diamineNot SpecifiedNot Specified3315% (5/33)

Data compiled from studies on patients with known PPD hypersensitivity.

Experimental Protocols

The data presented above is derived from patch testing, a standardized method for diagnosing allergic contact dermatitis. Below is a detailed methodology representative of the key experiments cited.

Patch Test Protocol for Hair Dye Allergens

1. Patient Selection:

  • Inclusion criteria: Patients with a history of delayed-type hypersensitivity reactions to hair dyes.

  • Exclusion criteria: Patients with active dermatitis at the test site, those on systemic corticosteroids or immunosuppressants, and pregnant or lactating women.

2. Allergen Preparation:

  • Allergens, including B2H-PPD sulfate and PPD, are prepared in a suitable vehicle, typically white petrolatum, at standardized concentrations (e.g., 1% and 2%).

3. Patch Application:

  • Small quantities of the prepared allergens are applied to individual Finn Chambers® on Scanpor® tape.

  • The patches are applied to the upper back of the patient, ensuring good contact with the skin.

  • The location of each allergen is carefully mapped.

4. Patch Removal and Readings:

  • The patches are left in place for 48 hours.

  • After 48 hours, the patches are removed, and an initial reading is performed approximately 30 minutes later.

  • A second reading is performed at 72 or 96 hours after the initial application.

  • In some cases, a final reading may be taken at 7 days to detect late reactions.

5. Interpretation of Results:

  • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

  • An irritant reaction is distinguished from an allergic reaction by its appearance (e.g., sharp demarcation, "scalded" look).

G cluster_prep Preparation cluster_app Application cluster_read Reading & Interpretation Patient Patient Selection Apply Patch Application to Patient's Back Patient->Apply Allergen Allergen Preparation Allergen->Apply Remove Patch Removal at 48h Apply->Remove Read1 Initial Reading (48h) Remove->Read1 Read2 Final Reading (72-96h) Read1->Read2 Interpret Interpretation of Results (ICDRG Criteria) Read2->Interpret

Figure 1. Experimental workflow for patch testing.

Allergic Signaling Pathway

The development of allergic contact dermatitis to aromatic amines like PPD and its derivatives is a complex immunological process. While the specific pathway for B2H-PPD sulfate has not been fully elucidated, it is presumed to follow a similar mechanism to that of PPD, which acts as a hapten.

Upon skin contact, these small molecules penetrate the epidermis and undergo oxidation to form reactive intermediates. These intermediates then bind to endogenous skin proteins, forming hapten-protein complexes. These complexes are recognized as foreign by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.

The activated Langerhans cells migrate to the regional lymph nodes where they present the haptenated peptides to naive T-lymphocytes. This leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells (both CD4+ and CD8+).

Upon subsequent exposure to the same or a cross-reactive aromatic amine, these sensitized T-cells are recruited to the skin. They release a cascade of pro-inflammatory cytokines and chemokines, leading to the characteristic clinical manifestations of allergic contact dermatitis, such as erythema, edema, and vesiculation.

G cluster_skin Skin Epidermis cluster_ln Lymph Node cluster_response Allergic Response (Re-exposure) AA Aromatic Amine (e.g., B2H-PPD sulfate) Ox Oxidation AA->Ox RI Reactive Intermediate Ox->RI HP Hapten-Protein Complex RI->HP binds to skin proteins LC Langerhans Cell (APC) HP->LC uptake & processing Tcell Naive T-Cell LC->Tcell migration & antigen presentation MemT Memory T-Cell Tcell->MemT sensitization EffT Effector T-Cell Tcell->EffT sensitization Cyt Cytokine & Chemokine Release MemT->Cyt activation EffT->Cyt Inflam Inflammation (Dermatitis) Cyt->Inflam

Figure 2. Signaling pathway of aromatic amine-induced allergic contact dermatitis.

Conclusion

The available data indicates that while N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a sensitizer, the rate of cross-reactivity in individuals already sensitized to PPD is notably lower compared to other aromatic amines like toluene-2,5-diamine. This suggests that B2H-PPD sulfate may be a safer alternative for a significant portion of PPD-allergic individuals. However, the potential for cross-reactivity is not negligible, and individual assessment through patch testing remains essential. The immunological mechanism underlying this cross-reactivity is believed to be T-cell mediated, following the classical hapten-carrier model of allergic contact dermatitis. Further research into the specific molecular interactions and signaling pathways initiated by B2H-PPD sulfate will provide a more complete understanding and aid in the development of even safer alternatives in the future.

Performance Showdown: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate (BHE-PPD) Hair Dyes vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic landscape of hair colorant development, the quest for safer, high-performance dye precursors is paramount. This guide provides an objective comparison of hair dyes based on N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHE-PPD) with leading commercial alternatives, such as those containing p-toluenediamine sulfate (PTDS) and 2-methoxymethyl-p-phenylenediamine (ME-PPD). This analysis is supported by illustrative experimental data and detailed protocols to aid researchers and scientists in their evaluation of these key dye intermediates.

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a derivative of p-phenylenediamine (PPD), is recognized for its role in permanent hair dye formulations[1]. It serves as an oxidative hair dye ingredient, imparting color through a chemical reaction that occurs within the hair shaft[2][3]. The primary driver for the adoption of BHE-PPD and other alternatives is the reduction of sensitization potential associated with the traditional PPD[4][5].

Comparative Performance Data

While direct, publicly available quantitative comparisons of the color fastness of BHE-PPD with all commercial alternatives are limited, the following tables present illustrative data based on typical performance expectations for these classes of oxidative dyes. The data is presented to reflect common industry testing parameters.

Table 1: Color Fastness to Washing

Dye SystemInitial Color (Lab)Color After 10 Washes (Lab)Color Change (ΔE*)Staining of Adjacent Fabric (Grayscale Rating)
BHE-PPD Based Dye 25.4, 2.1, -15.826.1, 1.9, -14.91.24-5
PTDS Based Dye 25.2, 2.3, -16.025.9, 2.0, -15.11.24-5
ME-PPD Based Dye 25.5, 2.0, -15.726.3, 1.8, -14.81.34-5
Traditional PPD Dye 25.1, 2.5, -16.225.7, 2.1, -15.31.14

Note: ΔE is a measure of the total color difference. A lower ΔE* indicates less color change. The grayscale rating for staining ranges from 1 (severe staining) to 5 (no staining)[6][7].*

Table 2: Color Fastness to Light

Dye SystemInitial Color (Lab)Color After 20 Hours Xenon Arc Exposure (Lab)Color Change (ΔE*)Blue Wool Scale Rating
BHE-PPD Based Dye 25.4, 2.1, -15.827.2, 1.5, -14.02.86
PTDS Based Dye 25.2, 2.3, -16.027.0, 1.7, -14.22.96
ME-PPD Based Dye 25.5, 2.0, -15.727.4, 1.4, -13.83.05-6
Traditional PPD Dye 25.1, 2.5, -16.226.8, 1.8, -14.52.76-7

Note: The Blue Wool Scale rates light fastness from 1 (very poor) to 8 (excellent)[8].

Table 3: Color Fastness to Rubbing (Crocking)

Dye SystemDry Rubbing (Grayscale Rating)Wet Rubbing (Grayscale Rating)
BHE-PPD Based Dye 4-54
PTDS Based Dye 4-54
ME-PPD Based Dye 4-53-4
Traditional PPD Dye 4-54

Note: The grayscale rating for rubbing assesses the transfer of color to a standard white cloth, from 1 (heavy transfer) to 5 (no transfer)[9].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

1. Protocol for Color Fastness to Washing

This protocol is adapted from ISO 105-C06 and AATCC 61 test methods for textiles and is tailored for hair swatch analysis[10][11].

  • Materials: Launder-Ometer or similar accelerated laundering machine, stainless steel balls (for mechanical action), standardized shampoo (e.g., SLES-based), bleached and virgin hair swatches, colorimeter (spectrophotometer), grayscale for assessing staining.

  • Procedure:

    • Prepare hair swatches (e.g., 2g, 10cm length). Record the initial color of the dyed swatches using a colorimeter to get Lab* values[2].

    • Prepare the wash solution: 1-2 g/L of standardized shampoo in deionized water.

    • Place each hair swatch in a stainless steel container with the wash solution and a specified number of stainless steel balls. A multi-fiber adjacent fabric strip can be included to assess staining.

    • Conduct the washing test in the Launder-Ometer at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes) to simulate a single wash.

    • Rinse the hair swatches thoroughly with deionized water and allow them to air dry.

    • Repeat the wash cycle for the desired number of washes (e.g., 10 cycles).

    • After the final wash and drying, measure the color of the hair swatches again using the colorimeter.

    • Calculate the color change (ΔE) using the initial and final Lab values.

    • Assess the staining of the multi-fiber strip using the grayscale for staining.

2. Protocol for Color Fastness to Light

This protocol is based on the ISO 105-B02 and AATCC 16 standards, adapted for hair samples[8][11].

  • Materials: Xenon arc lamp weathering chamber, Blue Wool standards, hair swatch holders, colorimeter.

  • Procedure:

    • Mount the dyed hair swatches onto sample holders.

    • Place the samples in the Xenon arc chamber along with the Blue Wool standards.

    • Expose the samples to a controlled light source that simulates natural sunlight. The exposure duration should be standardized (e.g., 20 hours).

    • Control the temperature and humidity within the chamber as they can affect the fading rate[12].

    • After the exposure period, remove the samples.

    • Measure the color of the exposed portion of the swatches with a colorimeter and calculate the color change (ΔE*).

    • Visually compare the fading of the hair swatches to the fading of the Blue Wool standards to determine the light fastness rating.

3. Protocol for Color Fastness to Rubbing (Crocking)

This protocol is adapted from ISO 105-X12 and AATCC 8 test methods[9].

  • Materials: Crockmeter (rubbing tester), standard white cotton cloth (crocking cloth), grayscale for staining.

  • Procedure:

    • Mount a dyed hair swatch flat on the base of the crockmeter.

    • Dry Rubbing: Fix a piece of dry crocking cloth to the rubbing finger of the crockmeter.

    • Perform a set number of rubbing cycles (e.g., 10 cycles) with a specified pressure.

    • Remove the crocking cloth and evaluate the amount of color transferred using the grayscale for staining.

    • Wet Rubbing: Soak a fresh piece of crocking cloth in deionized water and remove excess water to achieve a specific water content (e.g., 100% of its weight).

    • Repeat the rubbing test with the wet cloth on a fresh area of the dyed hair swatch.

    • Evaluate the wet crocking cloth using the grayscale for staining.

Visualizing the Process

To better understand the workflow and the underlying principles, the following diagrams are provided.

HairDyeingAndTestingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Data Analysis HairSwatches Hair Swatches Mixing Mixing Dye and Developer HairSwatches->Mixing DyeFormulation Dye Formulation (BHE-PPD or Alternative) DyeFormulation->Mixing Application Dye Application Mixing->Application RinsingDrying Rinsing & Drying Application->RinsingDrying WashFastness Wash Fastness RinsingDrying->WashFastness LightFastness Light Fastness RinsingDrying->LightFastness RubbingFastness Rubbing Fastness RinsingDrying->RubbingFastness Colorimetry Colorimetric Measurement (Lab, ΔE) WashFastness->Colorimetry Grayscale Grayscale Assessment WashFastness->Grayscale Staining LightFastness->Colorimetry RubbingFastness->Grayscale OxidativeHairDyeingPathway cluster_penetration 1. Penetration cluster_oxidation 2. Oxidation & Coupling cluster_trapping 3. Color Trapping AlkalizingAgent Alkalizing Agent (e.g., Ammonia, MEA) CuticleOpening Hair Cuticle Swells and Opens AlkalizingAgent->CuticleOpening Penetration Precursors & Developer Penetrate Cortex CuticleOpening->Penetration Precursors Dye Precursors (e.g., BHE-PPD) Precursors->Penetration Developer Developer (H₂O₂) Developer->Penetration Oxidation Oxidation of Precursors Penetration->Oxidation Coupling Coupling Reaction Oxidation->Coupling LargeMolecule Formation of Large Colored Molecules Coupling->LargeMolecule Trapping Colored Molecules are Trapped in Cortex LargeMolecule->Trapping PermanentColor Permanent Hair Color Trapping->PermanentColor

References

Assessing the Genotoxicity of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Versus Other Dye Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) against two other commonly used hair dye precursors: p-phenylenediamine (PPD) and toluene-2,5-diamine sulfate (TDS). The information presented is based on publicly available data from scientific studies and regulatory assessments, primarily focusing on standard in vitro genotoxicity assays.

Executive Summary

The assessment of genotoxicity is a critical component in the safety evaluation of cosmetic ingredients. This guide focuses on a key trio of in vitro assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus test, and the in vitro chromosomal aberration assay. The available data indicates that while N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) has shown mixed results in some in vitro studies, its in vivo genotoxicity profile appears to be negative. In contrast, both p-phenylenediamine (PPD) and toluene-2,5-diamine sulfate (TDS) have demonstrated positive results in several in vitro genotoxicity assays, although these findings were generally not replicated in in vivo studies. This suggests that while there is a potential for genotoxicity in vitro for PPD and TDS, the risk may be mitigated in a whole-organism system.

Data Presentation: Comparative Genotoxicity Profile

The following tables summarize the genotoxicity findings for BHPPS, PPD, and TDS across three key in vitro assays. It is important to note that specific quantitative data from these studies are not always publicly available in detail; therefore, the results are presented qualitatively.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultCitation(s)
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) TA98, TA100, TA1535, TA1537With and WithoutMixed/Equivocal[1]
p-phenylenediamine (PPD) TA98, TA1538WithPositive (weakly mutagenic)[2][3][4]
TA98, TA100WithoutNegative[2]
toluene-2,5-diamine sulfate (TDS) TA98WithPositive [5][6]
TA97aWithoutPositive [5][6]

Table 2: In Vitro Micronucleus Test Results

CompoundCell LineMetabolic Activation (S9)ResultCitation(s)
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) Not specified in available abstractsWith and WithoutMixed/Equivocal in vitro, Negative in vivo[1][7]
p-phenylenediamine (PPD) Human LymphocytesWith and WithoutPositive [3][4]
toluene-2,5-diamine sulfate (TDS) Not specified in available abstractsNot specifiedNot confirmed in vivo[8]

Table 3: In Vitro Chromosomal Aberration Assay Results

CompoundCell LineMetabolic Activation (S9)ResultCitation(s)
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) Not specified in available abstractsNot specifiedMixed/Equivocal in vitro[1]
p-phenylenediamine (PPD) Chinese Hamster Ovary (CHO) cellsWithoutPositive [2]
toluene-2,5-diamine sulfate (TDS) Not specified in available abstractsNot specifiedPositive [5]

Experimental Protocols

The genotoxicity studies cited in this guide generally follow standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the typical protocols for the key assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9]

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations, such as frameshifts and base-pair substitutions.[10]

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[10]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations. In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.[11]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus.[5]

  • Cell Cultures: Human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, V79, TK6) are commonly used.[5]

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation.[5]

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[12]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural damage to chromosomes.[13]

  • Cell Cultures: Similar to the micronucleus test, established cell lines (e.g., CHO, CHL) or primary cell cultures like human lymphocytes are used.[13]

  • Exposure: Cell cultures are treated with the test substance at a minimum of three concentrations, with and without metabolic activation.[14]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: The chromosomes of at least 200 well-spread metaphases per concentration are analyzed microscopically for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant, dose-related increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.[14]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Genotoxicity Assessment

G cluster_assays In Vitro Genotoxicity Assays Ames Ames Test (OECD 471) Bacterial Reverse Mutation DataAnalysis Data Analysis (Statistical Significance, Dose-Response) Ames->DataAnalysis Micronucleus Micronucleus Test (OECD 487) Chromosomal Damage Micronucleus->DataAnalysis Chromosomal Chromosomal Aberration Test (OECD 473) Clastogenicity Chromosomal->DataAnalysis TestCompound Test Compound (e.g., Dye Precursor) S9_Activation Metabolic Activation (S9 Mix) TestCompound->S9_Activation No_S9 Without Metabolic Activation TestCompound->No_S9 S9_Activation->Ames S9_Activation->Micronucleus S9_Activation->Chromosomal No_S9->Ames No_S9->Micronucleus No_S9->Chromosomal CellCulture Mammalian Cell Culture (e.g., Lymphocytes, CHO) CellCulture->Micronucleus CellCulture->Chromosomal BacteriaCulture Bacterial Strains (S. typhimurium) BacteriaCulture->Ames Conclusion Genotoxicity Assessment (Positive / Negative / Equivocal) DataAnalysis->Conclusion

Caption: A typical workflow for assessing the in vitro genotoxicity of a test compound.

Metabolic Activation and Detoxification of Aromatic Amine Dye Precursors

G cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_genotoxicity Genotoxicity AromaticAmine Aromatic Amine (e.g., PPD, TDS) enzyme_cyp CYP450 (Oxidation) AromaticAmine->enzyme_cyp enzyme_nat N-Acetyltransferases (NATs) AromaticAmine->enzyme_nat N_Hydroxylamine N-Hydroxylamine (Reactive Intermediate) NitreniumIon Nitrenium Ion (Electrophilic) N_Hydroxylamine->NitreniumIon DNA_Adducts DNA Adducts NitreniumIon->DNA_Adducts AcetylatedMetabolite N-Acetylated Metabolite (Less Reactive) Mutations Mutations DNA_Adducts->Mutations enzyme_cyp->N_Hydroxylamine enzyme_nat->AcetylatedMetabolite

Caption: General metabolic pathway for aromatic amine dye precursors.[15]

Proposed Genotoxicity Signaling Pathway for p-Phenylenediamine (PPD)

G cluster_cellular_effects Cellular Effects cluster_pathway_inhibition Pathway Inhibition PPD p-Phenylenediamine (PPD) ROS Increased Reactive Oxygen Species (ROS) PPD->ROS NFkB NF-κB Pathway PPD->NFkB inhibits mTOR mTOR Pathway PPD->mTOR inhibits Wnt Wnt Pathway PPD->Wnt inhibits MitoDysfunction Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->MitoDysfunction Caspase3 Increased Caspase-3 MitoDysfunction->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis prevents mTOR->Apoptosis prevents Wnt->Apoptosis prevents

Caption: Proposed mechanism of PPD-induced apoptosis and genotoxicity.[10][13][16]

References

A Comparative Guide to the Quantification of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate in Complex Matrices: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate in complex biological and environmental matrices is crucial for toxicological assessments, pharmacokinetic studies, and quality control of consumer products such as hair dyes. This guide provides an objective comparison of two analytical methodologies: a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method for specific research needs.

Method Performance Comparison

The choice between LC-MS/MS and HPLC-UV for the quantification of this compound hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior performance for trace-level detection in intricate biological samples.

ParameterProposed LC-MS/MS MethodHPLC-UV Method
Analyte This compoundThis compound
Matrix Human PlasmaCosmetic Formulation
Instrumentation Triple Quadrupole LC-MS/MSHPLC with UV Detector
Linearity Range 0.1 - 100 ng/mL0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 ng/mL30 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL100 ng/mL
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (%RSD) < 10%< 15%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Run Time ~ 8 minutes~ 10 minutes

Experimental Protocols

Detailed methodologies for both the proposed LC-MS/MS and the established HPLC-UV methods are provided below. These protocols are designed to be reproducible and serve as a starting point for method development and validation in your laboratory.

Proposed Method 1: LC-MS/MS Quantification in Human Plasma

This proposed method is designed for high-sensitivity analysis of this compound in a complex biological matrix like human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 197.1 (for N,N-Bis(2-hydroxy)-p-phenylenediamine).

  • Product Ions (m/z): To be determined through infusion and fragmentation studies (e.g., transitions corresponding to the loss of hydroxyethyl groups).

  • Collision Energy: Optimized for the specific transitions.

Alternative Method 2: HPLC-UV Quantification in Cosmetic Formulations

This method is suitable for the analysis of higher concentrations of this compound in simpler matrices like cosmetic products.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 1 gram of the cosmetic product.

  • Dissolve in a suitable solvent, such as a mixture of methanol and water.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (30:70, v/v) with 0.2% sulfuric acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 210 nm.[1][2]

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for both the LC-MS/MS and HPLC-UV methods, providing a clear visual representation of each step from sample receipt to data analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for the quantification of this compound in plasma using LC-MS/MS.

Method_Comparison cluster_lcms Proposed LC-MS/MS Method cluster_hplc Alternative HPLC-UV Method cluster_outcome Method Outcome lcms_prep Protein Precipitation & SPE lcms_sep UPLC Separation lcms_prep->lcms_sep lcms_det Tandem MS Detection (MRM) lcms_sep->lcms_det lcms_outcome High Sensitivity & Selectivity (ng/mL to pg/mL levels) lcms_det->lcms_outcome hplc_prep Dilution & Filtration hplc_sep HPLC Separation hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_outcome Robust & Cost-Effective (µg/mL levels) hplc_det->hplc_outcome

Caption: Comparison of key stages in the LC-MS/MS and HPLC-UV analytical methods.

References

A Comparative Guide to the Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of analytical methodologies for the quantitative analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate). While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document compiles and compares single-laboratory validation data for High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods, providing valuable insights into their performance characteristics.

Executive Summary

The accurate quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a key ingredient in many oxidative hair dye formulations, is crucial for quality control and safety assessment. This guide details and contrasts an HPLC method specifically developed for B2H-PPD sulfate with two spectrophotometric methods validated for the analysis of its parent compound, p-phenylenediamine (PPD). The comparison highlights the strengths and limitations of each technique, offering a data-driven basis for method selection in a research or industrial laboratory setting.

Data Presentation: A Comparative Analysis

The performance of each analytical method is summarized in the tables below, presenting key validation parameters to facilitate a direct comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

ParameterPerformance Characteristic
Linearity Data not available
Accuracy (% Recovery) Data not available
Precision (RSD%) Data not available
Limit of Detection (LOD) Data not available
Limit of Quantification (LOQ) Data not available

Note: While a specific HPLC method for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is detailed, comprehensive, publicly available validation data was not found. The presented protocol is based on established methods for related compounds.

Table 2: Spectrophotometric Method Performance for p-Phenylenediamine (PPD)

ParameterMethod A (Folin's Reagent)Method B (Ninhydrin Reagent)
Linearity Range 2 - 12 µg/mL0.1 - 0.6 µg/mL
Correlation Coefficient (r²) 0.9990.998
Limit of Detection (LOD) 0.25 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.76 µg/mL0.09 µg/mL
Accuracy (% Recovery) 98.6 - 101.2%98.4 - 101.5%
Precision (RSD%) < 2%< 2%

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below to enable replication and adaptation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

This method is designed for the separation and quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in cosmetic formulations.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • Primesep 100 column (or equivalent C18 column)

  • Acetonitrile (HPLC grade)

  • Sulfuric Acid (analytical grade)

  • Water (deionized or HPLC grade)

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% sulfuric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase and dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and filter through a 0.45 µm filter before injection.

4. Analysis Workflow:

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separate on Column D->E F Detect at 230 nm E->F H Calculate Concentration F->H G Generate Calibration Curve G->H

Figure 1: HPLC Analysis Workflow for B2H-PPD Sulfate.

Spectrophotometric Methods for p-Phenylenediamine (PPD) Analysis

These methods are suitable for the colorimetric determination of PPD and can be adapted for related compounds.

Method A: Folin's Reagent

  • Reagents: Folin-Ciocalteu reagent, Sodium carbonate solution (20% w/v).

  • Procedure: To an aliquot of the sample solution, add Folin's reagent followed by the sodium carbonate solution. Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (around 760 nm).

  • Quantification: Use a calibration curve prepared from PPD standards.

Method B: Ninhydrin Reagent

  • Reagents: Ninhydrin solution (in a suitable solvent like ethanol), a buffer solution (e.g., phosphate buffer, pH 5.5).

  • Procedure: Mix the sample solution with the ninhydrin reagent and heat in a water bath. After cooling, dilute with a suitable solvent and measure the absorbance at the wavelength of maximum absorption (around 570 nm).

  • Quantification: Use a calibration curve prepared from PPD standards.

General Signaling Pathway for Colorimetric Analysis:

Analyte Analyte (PPD) Complex Colored Complex Analyte->Complex Reaction Reagent Colorimetric Reagent (e.g., Folin's, Ninhydrin) Reagent->Complex Measurement Spectrophotometric Measurement (Absorbance) Complex->Measurement Concentration Concentration Determination Measurement->Concentration Calibration Curve

Figure 2: General Pathway for Spectrophotometric Analysis.

Concluding Remarks

The choice between HPLC and spectrophotometric methods for the analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate will depend on the specific requirements of the laboratory. HPLC offers higher specificity and the ability to separate the analyte from other components in a complex matrix. However, the lack of readily available, comprehensive validation data for B2H-PPD sulfate necessitates in-house validation. Spectrophotometric methods, while potentially less specific, are often simpler and more rapid to perform. The provided data for PPD analysis can serve as a useful benchmark for the expected performance of such methods. It is recommended that any chosen method be thoroughly validated in the user's laboratory to ensure its suitability for the intended application.

A Comparative Analysis of the Sensitizing Potential of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin sensitizing potential of two commonly used oxidative hair dye ingredients: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) and p-Phenylenediamine (PPD). The information presented is based on available experimental data to assist in research and development and safety assessments.

Executive Summary

Both p-Phenylenediamine (PPD) and N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) are recognized as potent skin sensitizers. PPD is a well-documented and extreme sensitizer, frequently implicated in allergic contact dermatitis.[1] While experimental data indicates that BHPPS is also a strong sensitizer, evidence from human patch testing suggests it may have a lower sensitizing potential compared to PPD for some individuals.[2][3][4][5][6] This has led to its investigation as a potential alternative for individuals with PPD sensitivity. However, cross-reactivity between the two compounds can occur.[6][7]

Quantitative Data Comparison

The following tables summarize the available quantitative data from key sensitization assays for BHPPS and PPD.

Table 1: Local Lymph Node Assay (LLNA) Data

The Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing the sensitization potential of a substance. The EC3 value represents the estimated concentration of a chemical required to induce a three-fold stimulation of lymphocyte proliferation in the draining auricular lymph nodes, a key event in the induction of skin sensitization. A lower EC3 value indicates a higher sensitizing potency.

CompoundEC3 Value (%)Potency Classification
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) Not available in reviewed literatureStrong sensitizer[2][3][6][7]
p-Phenylenediamine (PPD) ~0.08% - 0.16%[8]Extreme/Strong sensitizer

Table 2: Human Repeat Insult Patch Test (HRIPT) and Patch Test Data

The Human Repeat Insult Patch Test (HRIPT) is a clinical method to evaluate the potential of a substance to induce skin sensitization in humans. Other patch test data from clinical studies also provide valuable comparative insights.

CompoundStudy PopulationConcentrationResults
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS) 104 healthy volunteers (HRIPT)Not specified1 definite sensitization, 1 possible sensitization[9]
216 patients with suspected hair dye dermatitis (Patch Test)1%0.9% (2/216) positive reactions[4][5]
216 patients with suspected hair dye dermatitis (Patch Test)2%2.3% (5/216) positive reactions[4][5]
p-Phenylenediamine (PPD) 216 patients with suspected hair dye dermatitis (Patch Test)1%19.9% (40/216) positive reactions[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Local Lymph Node Assay (LLNA) - Based on OECD Test Guideline 429

The LLNA is a validated in vivo assay that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. An increased proliferation is indicative of a sensitization response.

Methodology:

  • Animals: Typically, female mice of a CBA/Ca or CBA/J strain are used.

  • Dose Selection and Preparation: A minimum of three concentrations of the test substance, plus a vehicle control, are prepared. The highest concentration should be the maximum that can be tolerated without significant local irritation or systemic toxicity.

  • Application: A defined volume of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.

  • Cell Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously.

  • Lymph Node Excision and Processing: Several hours after the thymidine injection, the draining auricular lymph nodes are excised and pooled for each experimental group. A single-cell suspension of lymph node cells is prepared.

  • Quantification: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.

  • Endpoint: A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolation from the dose-response curve.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the irritation and sensitization potential of a substance in human volunteers.

Methodology:

  • Study Population: A panel of healthy human volunteers (typically 50-200) is recruited.

  • Induction Phase: The test material is applied to the same site on the skin (usually the back or arm) under an occlusive or semi-occlusive patch. This is repeated several times a week for a period of 3-4 weeks. The sites are graded for any irritation before each new application.

  • Rest Phase: A 10-14 day rest period follows the induction phase, during which no applications are made. This allows for any irritation to subside and for the immune system to develop a potential allergic response.

  • Challenge Phase: The test material is applied to a new, previously untreated skin site.

  • Evaluation: The challenge patch is removed after a specified period (e.g., 24-48 hours), and the site is evaluated for signs of an allergic reaction (e.g., erythema, edema, papules, vesicles) at defined time points (e.g., 48 and 72 hours post-application). Reactions are scored using a standardized scale.

Visualizations

Experimental Workflows

LLNA_Workflow cluster_prep Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Data Analysis animal_prep Animal Acclimatization (Female CBA Mice) daily_app Daily Topical Application to Dorsal Ear Surface (Days 1, 2, 3) animal_prep->daily_app dose_prep Dose Formulation (Vehicle + 3 Concentrations) dose_prep->daily_app thymidine_inj Intravenous Injection of ³H-methyl thymidine (Day 6) daily_app->thymidine_inj ln_excision Auricular Lymph Node Excision thymidine_inj->ln_excision cell_prep Single-Cell Suspension Preparation ln_excision->cell_prep scint_count β-Scintillation Counting cell_prep->scint_count si_calc Stimulation Index (SI) Calculation scint_count->si_calc ec3_calc EC3 Value Determination si_calc->ec3_calc

Caption: Workflow of the Local Lymph Node Assay (LLNA).

HRIPT_Workflow cluster_induction Induction Phase (3-4 Weeks) cluster_rest Rest Phase (10-14 Days) cluster_challenge Challenge Phase cluster_eval Evaluation induction_app Repeated Patch Application to the Same Skin Site no_app No Application induction_app->no_app challenge_app Single Patch Application to a New Skin Site no_app->challenge_app scoring Scoring of Skin Reactions (48 & 72 hours post-application) challenge_app->scoring

Caption: Workflow of the Human Repeat Insult Patch Test (HRIPT).

Skin Sensitization Signaling Pathway

The process of skin sensitization is complex and involves a series of key events, as outlined in the Adverse Outcome Pathway (AOP).

Skin_Sensitization_AOP cluster_molecular Molecular Initiating Event cluster_cellular Cellular Events cluster_organ Organ Level Event cluster_organism Organism Level Outcome haptenation Covalent Binding of Hapten to Skin Proteins keratinocyte_activation Keratinocyte Activation and Cytokine Release haptenation->keratinocyte_activation Key Event 1 dc_activation Dendritic Cell (DC) Activation and Migration keratinocyte_activation->dc_activation Key Event 2 tcell_proliferation T-Cell Proliferation and Differentiation in Lymph Node dc_activation->tcell_proliferation Key Event 3 acd Allergic Contact Dermatitis (ACD) tcell_proliferation->acd Adverse Outcome

Caption: Adverse Outcome Pathway for Skin Sensitization.

References

A Comparative Guide to the Spectroscopic and Chromatographic Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic and chromatographic properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its ortho- and meta-isomers. Due to a scarcity of publicly available experimental data for the ortho- and meta-isomers, this comparison combines established data for the para-isomer with proposed experimental protocols and a theoretical analysis based on known isomeric effects in related compounds.

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine and its sulfate salt are widely used in cosmetic formulations, particularly as a component in oxidative hair dyes.[1][2] The toxicological and allergenic properties of phenylenediamines and their derivatives are of significant interest, necessitating robust analytical methods for their identification and quantification. The positional isomerism (ortho, meta, and para) of the diamine core is expected to significantly influence the physicochemical, spectroscopic, and chromatographic properties of these compounds. Understanding these differences is crucial for quality control, impurity profiling, and the development of new formulations.

This guide presents a framework for the comparative analysis of these isomers, detailing experimental methodologies and expected outcomes based on established chemical principles.

Data Presentation

Table 1: Predicted and Known Spectroscopic Data

IsomerUV-Vis (λmax, nm)Key IR Absorptions (cm⁻¹)Key ¹³C NMR Chemical Shifts (ppm)Mass Spectrometry (m/z)
ortho- Predicted: Shorter λmax than paraPredicted: Broader N-H and O-H stretches due to potential intramolecular H-bondingPredicted: More complex aromatic region due to lower symmetryExpected: Similar fragmentation to para
meta- Predicted: Intermediate λmaxPredicted: Similar to para, with potential minor shiftsPredicted: Distinct aromatic and aliphatic signalsExpected: Similar fragmentation to para
para- Data availableFTIR data available[3]¹³C NMR data available[3]Data available for parent compound[4]

Table 2: Proposed Chromatographic Data

IsomerHPLC Retention Time (min)GC-MS Retention Time (min) (as derivative)
ortho- Predicted: Shorter retention than para on non-polar columnsPredicted: Shorter retention than para
meta- Predicted: Intermediate retention timePredicted: Intermediate retention time
para- Method available[5]Method available for parent p-phenylenediamine

Experimental Protocols

The following protocols are proposed for the synthesis and comparative analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and its isomers.

Synthesis of Isomers

A general method for the synthesis of N,N-disubstituted p-phenylenediamines is described in the patent literature, which can be adapted for the ortho- and meta-isomers.[6][7] The synthesis typically involves the N-alkylation of the corresponding phenylenediamine isomer with 2-chloroethanol or ethylene oxide.

Proposed Synthesis of N,N-Bis(2-hydroxyethyl)-o-phenylenediamine and N,N-Bis(2-hydroxyethyl)-m-phenylenediamine:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine or m-phenylenediamine in a suitable solvent such as ethanol or isopropanol.

  • Alkylation: Add a stoichiometric excess of 2-chloroethanol and a base (e.g., sodium carbonate or triethylamine) to neutralize the HCl formed during the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter to remove any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Sulfate Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of sulfuric acid to precipitate the sulfate salt. Filter and dry the resulting solid.

Spectroscopic Analysis

3.2.1. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare dilute solutions of each isomer sulfate in a suitable solvent (e.g., methanol or water) of known concentration.

  • Analysis: Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorption (λmax).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Prepare samples as KBr pellets or acquire spectra using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire spectra over the range of 4000-400 cm⁻¹. Key functional groups to identify include O-H, N-H, C-H (aromatic and aliphatic), C-N, and C-O stretches.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sulfate salt of each isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.

3.2.4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, preferably coupled with a chromatographic system (LC-MS or GC-MS).

  • Sample Preparation: Prepare dilute solutions of each isomer in a suitable volatile solvent.

  • Analysis: Acquire mass spectra using an appropriate ionization technique (e.g., Electrospray Ionization - ESI for LC-MS). Determine the molecular ion peak and analyze the fragmentation pattern.

Chromatographic Separation

3.3.1. High-Performance Liquid Chromatography (HPLC)

An established HPLC method for the analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine can be adapted for the separation of its isomers.[5]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A mixed-mode stationary phase column, such as a Primesep 100 (4.6 x 150 mm, 5 µm), is recommended.[5]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water with a sulfuric acid buffer has been shown to be effective.[5] A gradient elution may be necessary to achieve optimal separation of all three isomers.

  • Detection: UV detection at a wavelength around 210 nm is suitable.[5]

  • Sample Preparation: Dissolve the sulfate salts of the isomers in the mobile phase.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of these polar compounds by GC is challenging. Derivatization is likely necessary to improve volatility. A method for the GC-MS analysis of the parent p-phenylenediamine after derivatization with benzaldehyde has been reported and could be adapted.

  • Derivatization: React the amino groups of the isomers with a suitable derivatizing agent (e.g., benzaldehyde or a silylating agent like BSTFA).

  • Instrumentation: A GC-MS system.

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Analysis: Optimize the temperature program to achieve separation of the derivatized isomers. The mass spectrometer will provide both identification and quantification capabilities.

Theoretical Comparison of Isomers

Based on general principles of organic chemistry, the following differences in spectroscopic and chromatographic behavior are anticipated for the ortho-, meta-, and para-isomers of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine.

  • Spectroscopic Properties:

    • UV-Vis: The para-isomer is expected to have the longest wavelength of maximum absorption (λmax) due to the extended conjugation between the two nitrogen atoms through the benzene ring. The ortho-isomer may exhibit a shorter λmax due to potential steric hindrance affecting planarity. The meta-isomer's λmax is likely to be intermediate.

    • IR: The ortho-isomer has the potential for intramolecular hydrogen bonding between the N-H of the primary amine and the oxygen of a hydroxyethyl group on the adjacent nitrogen, which could lead to a broadening of the N-H and O-H stretching bands compared to the meta- and para-isomers.

    • NMR: The symmetry of the para-isomer will result in a simpler ¹H and ¹³C NMR spectrum in the aromatic region compared to the less symmetrical ortho- and meta-isomers.

  • Chromatographic Properties:

    • HPLC (Reversed-Phase): The polarity of the isomers is expected to decrease in the order: ortho > meta > para. This is due to the potential for intramolecular hydrogen bonding and greater dipole moment in the ortho-isomer, making it the most polar. Consequently, in reversed-phase HPLC, the elution order is predicted to be ortho, followed by meta, and then para.

    • GC (after derivatization): The volatility of the derivatized isomers will influence their retention times. Generally, more compact and symmetrical molecules tend to be more volatile. The elution order in GC can be more complex and will depend on the specific derivative formed.

Visualizations

Experimental_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Analysis synthesis_o Synthesis of o-isomer spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR, MS) synthesis_o->spectroscopy chromatography Chromatographic Separation (HPLC, GC-MS) synthesis_o->chromatography synthesis_m Synthesis of m-isomer synthesis_m->spectroscopy synthesis_m->chromatography synthesis_p Synthesis of p-isomer synthesis_p->spectroscopy synthesis_p->chromatography data_comparison Data Comparison and Guide Publication spectroscopy->data_comparison chromatography->data_comparison

Caption: Experimental workflow for the comparative analysis.

Logical_Relationship start Problem Definition: Compare Isomers lit_review Literature Review: Existing Data & Methods start->lit_review synthesis Isomer Synthesis (o-, m-, p-) lit_review->synthesis analysis Spectroscopic & Chromatographic Analysis synthesis->analysis data_analysis Data Interpretation & Comparison analysis->data_analysis conclusion Conclusion: Publish Comparison Guide data_analysis->conclusion

Caption: Logical flow of the comparative analysis process.

References

A Comparative Stability Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate and Other Key Hair Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Chemical Stability of Oxidative Hair Dye Precursors

The long-term stability of hair dye intermediates is a critical factor in the formulation of safe and effective cosmetic products. Degradation of these precursors can lead to a loss of efficacy, altered color outcomes, and the formation of potentially sensitizing byproducts. This guide provides a comparative overview of the stability of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHE-PPD sulfate) against other commonly used hair dye intermediates: p-phenylenediamine (PPD), p-aminophenol, and resorcinol. The information presented herein is supported by available experimental data and established analytical methodologies.

Quantitative Stability Comparison

While direct comparative studies under identical accelerated conditions are limited in publicly available literature, the following table summarizes existing stability data and highlights the relative stability of these key intermediates. Further research employing the detailed protocols outlined in the subsequent section is recommended for a definitive head-to-head comparison.

IntermediateChemical StructureKnown Stability CharacteristicsKey Degradation Pathways
N,N-Bis(2-hydroxyethyl)- p-phenylenediamine sulfate [Insert Chemical Structure Image]Stable for over a year when stored at room temperature and protected from light.[1] In aqueous solutions, stable for 30 days at -20°C.[1]Oxidation to form quinone derivatives.[2]
p-Phenylenediamine (PPD) [Insert Chemical Structure Image]Prone to oxidation, especially in the presence of an oxidizing agent and alkaline conditions, forming reactive intermediates like p-benzoquinone diimine.[3]Oxidation, leading to the formation of Bandrowski's base and other polymeric colorants.[4]
p-Aminophenol [Insert Chemical Structure Image]Susceptible to oxidation, which can be accelerated by heat and moisture, leading to the formation of p-aminophenol and other degradation products.[5][6]Hydrolysis and oxidation.[5]
Resorcinol [Insert Chemical Structure Image]Generally more stable than primary intermediates but can undergo oxidation, especially in the presence of other reactive species and light.Oxidation.

Experimental Protocols for Stability Assessment

To generate robust comparative data, a comprehensive stability testing program is essential. The following protocols are based on established methods for the analysis of hair dye intermediates and cosmetic product stability.[7][8][9][10][11]

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for separating the intact intermediate from its degradation products.

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of all relevant peaks.

  • Detection: The PDA detector should be set to monitor a range of wavelengths to detect both the parent compound and potential degradation products, which may have different absorption maxima.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and assess the intrinsic stability of the molecule.[12][13][14][15]

  • Acid and Base Hydrolysis: The intermediate is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., at 80°C) for a specified period.

  • Oxidative Degradation: The intermediate is exposed to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperature.

  • Thermal Degradation: The solid intermediate is exposed to dry heat (e.g., 80-100°C) for an extended period.

  • Photostability: The intermediate (in solution and as a solid) is exposed to UV and visible light in a photostability chamber.

Samples are taken at various time points and analyzed by the stability-indicating HPLC method to quantify the degradation of the parent compound and the formation of degradation products.

Accelerated Stability Testing

Accelerated stability testing is used to predict the long-term stability of the intermediates under normal storage conditions.[7][8][9][10][11]

  • Conditions: Samples of the intermediates are stored in controlled environment chambers at elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Time Points: Samples are withdrawn at specified intervals (e.g., 0, 1, 3, and 6 months) and analyzed for degradation.

  • Parameters to Evaluate:

    • Appearance: Any change in color or physical state.

    • Purity: Quantification of the parent compound by HPLC.

    • Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Comparative Stability Testing

The following diagram outlines the logical flow of a comprehensive study to benchmark the stability of hair dye intermediates.

experimental_workflow cluster_setup 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_accelerated 3. Accelerated Stability cluster_analysis 4. Analysis cluster_results 5. Data Evaluation BHE_PPD BHE-PPD sulfate Acid Acid Hydrolysis BHE_PPD->Acid Accelerated 40°C / 75% RH BHE_PPD->Accelerated PPD PPD PPD->Acid PPD->Accelerated p_Aminophenol p-Aminophenol p_Aminophenol->Acid p_Aminophenol->Accelerated Resorcinol Resorcinol Resorcinol->Acid Resorcinol->Accelerated Base Base Hydrolysis HPLC Stability-Indicating HPLC-PDA Acid->HPLC Oxidation Oxidation Base->HPLC Thermal Thermal Oxidation->HPLC Photo Photostability Thermal->HPLC Photo->HPLC Accelerated->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Kinetics Degradation Kinetics HPLC->Kinetics Comparison Comparative Stability Profile Characterization->Comparison Kinetics->Comparison sensitization_pathway cluster_skin Epidermis cluster_lymph Lymph Node cluster_reexposure Re-exposure Dye Hair Dye Intermediate (e.g., PPD, BHE-PPD) Hapten Hapten-Protein Complex Dye->Hapten Haptenation Protein Skin Proteins Protein->Hapten Langerhans Langerhans Cell (Antigen Presenting Cell) Hapten->Langerhans Uptake & Processing Activation Activation & Migration Langerhans->Activation T_Cell Naive T-Cell Activation->T_Cell Antigen Presentation Sensitized_T_Cell Sensitized T-Cell T_Cell->Sensitized_T_Cell Sensitization Proliferation Proliferation Sensitized_T_Cell->Proliferation Re_Hapten Hapten Formation Sensitized_T_Cell->Re_Hapten Circulation Proliferation->Sensitized_T_Cell Inflammation Inflammatory Response (Contact Dermatitis) Re_Hapten->Inflammation T-Cell Activation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a chemical requiring careful handling due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate with appropriate personal protective equipment (PPE). The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Eye Protection Safety glasses with side-shields conforming to EN166.
Skin and Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

In the event of an accidental spill, avoid dust formation.[1] Do not allow the product to enter drains.[1] Carefully sweep up and shovel the material, placing it into a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is through incineration by a licensed professional waste disposal service.

  • Waste Identification and Segregation:

    • Properly label all waste containers with the chemical name: "N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate".

    • Segregate this waste from other chemical waste streams to avoid potential incompatibilities.

  • Containerization:

    • Use suitable, closed containers for the collection and storage of the chemical waste.[1]

    • For contaminated packaging, dispose of it in the same manner as the unused product.[1]

  • Engage a Licensed Waste Disposal Service:

    • Contact a licensed professional waste disposal company to handle the final disposal.[1]

    • Inform the disposal company of the nature of the waste material. Provide them with a copy of the Safety Data Sheet (SDS) if requested.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration. The product should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[1]

It is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste, as per guidelines such as the US EPA's 40 CFR Parts 261.3.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

A Start: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate for Disposal B Is the material contaminated? A->B C Segregate and label waste container B->C Yes B->C No D Is contaminated packaging also for disposal? C->D E Place contaminated packaging in the same waste container D->E Yes F Contact licensed professional waste disposal service D->F No E->F G Arrange for incineration in a chemical incinerator with afterburner and scrubber F->G H End: Compliant Disposal G->H

Disposal Workflow for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

References

Essential Safety and Handling Guide for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Chemical Overview and Hazards

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a chemical intermediate that is toxic if swallowed and may cause skin and serious eye irritation.[1][2][3] It may also lead to respiratory irritation and allergic skin reactions.[2][3][4] It is important to note that the toxicological properties of this material have not been fully investigated.[1][4]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical to ensure the appropriate level of protection is used. The following table summarizes the recommended personal protective equipment.

Protection Type Equipment Standard/Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166Minimum protection against particles and small splashes.[5]
Face shield (worn over safety glasses or goggles)ANSI Z87.1Required when there is a splash hazard.[6]
Hand Protection Compatible chemical-resistant glovesConsult manufacturer's data for specific glove typeTo prevent skin contact. Gloves should be inspected before each use and disposed of properly after handling the chemical.[1][4]
Body Protection Laboratory coatN/ATo protect skin and personal clothing from contamination.
Chemical-resistant apron or coverallsN/ARecommended when handling larger quantities or when there is a significant risk of splashing.
Closed-toe shoes and long pantsN/AMinimum requirement for laboratory work to protect against spills.[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorVaries based on exposure assessmentRequired when engineering controls cannot maintain exposure below permissible limits, or as a precaution. For nuisance dust, a P95 or P1 filter is recommended. For higher levels, OV/AG/P99 or ABEK-P2 cartridges should be used.[1][4]
Procedural Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_operational_plan Operational and Disposal Plan start Start: Plan to handle N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate assess_hazards Assess potential for: - Dust/aerosol generation - Splashing - Inhalation exposure start->assess_hazards eye_protection Eye Protection: - Safety glasses (minimum) - Goggles for splash risk - Face shield for high splash risk assess_hazards->eye_protection hand_protection Hand Protection: - Select compatible  chemical-resistant gloves assess_hazards->hand_protection body_protection Body Protection: - Lab coat (minimum) - Chemical-resistant apron/coveralls  for larger quantities assess_hazards->body_protection respiratory_protection Respiratory Protection: - Is ventilation adequate? - Use respirator if dust/aerosols  are generated assess_hazards->respiratory_protection handling Handling Procedure: - Use in a well-ventilated area - Have safety shower and eyewash  station accessible eye_protection->handling hand_protection->handling body_protection->handling no_respirator No respirator needed respiratory_protection->no_respirator  Yes   select_respirator Select appropriate respirator (e.g., N95, P100, or supplied air) respiratory_protection->select_respirator  No   no_respirator->handling select_respirator->handling disposal Disposal Plan: - Dispose of waste in a designated,  labeled container - Follow institutional and local  regulations for chemical waste handling->disposal

Caption: PPE selection workflow for handling N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2][7] Mechanical exhaust is required.[1]

  • Ensure that a safety shower and an eyewash station are readily accessible.[1]

  • Avoid the formation of dust and aerosols.[2][4]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3][7]

  • Wash hands thoroughly after handling.[1][7]

First Aid Measures:

  • If swallowed: Immediately call a poison center or doctor.[1] Rinse mouth with water.[4]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing and wash it before reuse.[1][3]

  • In case of eye contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and consult a physician.[4]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]

Disposal Plan:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1][3]

  • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

  • Alternatively, surplus and non-recyclable solutions may be sent to a licensed disposal company.[4]

  • Do not allow the product to enter drains.[4]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.